Product packaging for 2-Thiohydantoin(Cat. No.:CAS No. 503-87-7)

2-Thiohydantoin

货号: B1682308
CAS 编号: 503-87-7
分子量: 116.14 g/mol
InChI 键: UGWULZWUXSCWPX-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。
  • Packaging may vary depending on the PRODUCTION BATCH.

描述

Sulfur analogs of hydantoins with one or both carbonyl groups replaced by thiocarbonyl groups.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C3H4N2OS B1682308 2-Thiohydantoin CAS No. 503-87-7

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

2-sulfanylideneimidazolidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4N2OS/c6-2-1-4-3(7)5-2/h1H2,(H2,4,5,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGWULZWUXSCWPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC(=S)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2060121
Record name 4-Imidazolidinone, 2-thioxo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2060121
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

116.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

503-87-7
Record name Thiohydantoin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=503-87-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Thiohydantoin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000503877
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Thiohydantoin
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11772
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-Imidazolidinone, 2-thioxo-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 4-Imidazolidinone, 2-thioxo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2060121
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-thiohydantoin
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.007.253
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name THIOHYDANTOIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CP2PH1A61R
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Thiohydantoin from Amino Acids and Thiourea

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 2-thiohydantoins, a pivotal class of heterocyclic compounds, through the reaction of amino acids and thiourea. This reaction offers a straightforward and efficient route to a diverse range of 5-substituted 2-thiohydantoins, which are valuable scaffolds in medicinal chemistry and drug development. This document details the underlying reaction mechanism, provides robust experimental protocols, presents quantitative data for various amino acids, and outlines key applications, including the renowned Edman degradation for protein sequencing and their emerging role as anticancer agents.

Introduction

2-Thiohydantoins are sulfur analogs of hydantoins, characterized by a five-membered ring containing nitrogen and sulfur atoms. The versatility of the 2-thiohydantoin core allows for a wide array of substitutions, making it a "privileged scaffold" in medicinal chemistry. Derivatives of this compound exhibit a broad spectrum of biological activities, including antiviral, antimicrobial, anticonvulsant, and anticancer properties.

The synthesis of 2-thiohydantoins from α-amino acids and thiourea is a classical and widely utilized method due to its simplicity, cost-effectiveness, and scalability. This direct condensation reaction provides a facile route to enantiomerically pure 2-thiohydantoins, preserving the stereochemistry of the starting amino acid. This guide will delve into the technical aspects of this synthesis, providing researchers with the necessary information to successfully prepare and utilize these valuable compounds.

Reaction Mechanism and Stereochemistry

The reaction proceeds through a direct condensation between an α-amino acid and thiourea, typically under heating conditions in the absence of a solvent. The proposed mechanism involves two key steps:

  • Amide Bond Formation: One of the amino groups of thiourea attacks the carboxyl group of the amino acid, leading to the formation of an amide bond with the elimination of a water molecule.

  • Intramolecular Cyclization: The α-amino group of the amino acid then performs a nucleophilic attack on the thiocarbonyl carbon of the thiourea moiety. This is followed by the elimination of an ammonia molecule to yield the final this compound ring structure.

A significant advantage of this method is that it generally proceeds without racemization at the α-carbon of the amino acid, thus preserving its original stereochemistry. However, it is important to note that prolonged heating at very high temperatures (above 220°C) can lead to partial racemization.

Below is a diagram illustrating the proposed reaction mechanism:

G cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products AA α-Amino Acid Amide Amide Intermediate AA->Amide Attack on carboxyl group Thiourea Thiourea Thiourea->Amide Cyclic_Intermediate Cyclic Intermediate Amide->Cyclic_Intermediate Intramolecular cyclization Water Water (H₂O) Amide->Water Elimination of H₂O Thiohydantoin This compound Cyclic_Intermediate->Thiohydantoin Elimination of NH₃ Ammonia Ammonia (NH₃) Cyclic_Intermediate->Ammonia

Figure 1: Proposed reaction mechanism for this compound synthesis.

Quantitative Data Summary

The reaction of α-amino acids with thiourea has been shown to be effective for a wide range of amino acids, particularly those with non-polar side chains. The yields are generally moderate to high, as summarized in the table below.

Amino AcidR-GroupReaction ConditionsYield (%)Reference
Glycine-H180-195°C, 30 min91
L-Alanine-CH₃180-195°C, 30 min92
L-Valine-CH(CH₃)₂180-195°C, 30 min93
L-Leucine-CH₂CH(CH₃)₂180-195°C, 30 min94
L-Isoleucine-CH(CH₃)CH₂CH₃180-195°C, 30 min96
L-Phenylalanine-CH₂Ph180-195°C, 30 min93
L-Proline-(CH₂)₃-180-195°C, 30 min92
L-Tryptophan-CH₂-indole180°C, 45 min87
L-Tyrosine-CH₂-Ph-OH180-195°C, 30 min88
L-Methionine-(CH₂)₂SCH₃180-195°C, 30 min89

Note: The reaction conditions generally involve heating a mixture of the amino acid and thiourea (typically in a 1:3 molar ratio) in an oil bath.

Experimental Protocols

General Procedure for the Synthesis of 5-Substituted 2-Thiohydantoins

This protocol is a general method applicable to many α-amino acids with non-polar side chains.

Materials:

  • α-Amino acid

  • Thiourea

  • Round-bottom flask

  • Oil bath with magnetic stirrer and heating capabilities

  • Silica gel for column chromatography (optional)

  • Solvents for chromatography (e.g., hexanes, ethyl acetate) (optional)

  • Deionized water

Procedure:

  • In a round-bottom flask, combine the desired α-amino acid and thiourea in a 1:3 molar ratio.

  • Heat the mixture in an oil bath to a temperature between 180-200°C with stirring. The mixture will melt and may fume.

  • Continue heating for 30-45 minutes. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Purification:

    • Precipitation (for products from amino acids with non-polar side chains): Add deionized water to the reaction mixture. The this compound product, being less soluble, will precipitate out while the excess thiourea will dissolve. Collect the solid product by filtration, wash with cold water, and dry.

    • Silica Gel Column Chromatography (for other products or for higher purity): Dissolve the crude product in a suitable solvent and purify using silica gel column chromatography with an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Synthesis of (S)-5-isopropyl-2-thiohydantoin from L-Valine

Procedure:

  • Combine 2.0 g of L-valine and 3.9 g of thiourea in a 50 mL round-bottom flask.

  • Heat the mixture in an oil bath to 190°C with stirring for 30 minutes.

  • Cool the reaction mixture to room temperature.

  • Add 50 mL of deionized water and stir vigorously.

  • Collect the precipitated white solid by vacuum filtration.

  • Wash the solid with two 20 mL portions of cold deionized water.

  • Dry the product under vacuum to yield (S)-5-isopropyl-2-thiohydantoin.

Spectroscopic Data

The synthesized 2-thiohydantoins can be characterized by various spectroscopic techniques. Below is a summary of typical spectroscopic data for 5-methyl-2-thiohydantoin, derived from L-alanine.

TechniqueData
¹H NMR (DMSO-d₆)δ 1.35 (d, 3H, CH₃), 4.25 (q, 1H, α-H), 9.90 (s, 1H, NH), 11.70 (s, 1H, NH)
¹³C NMR (DMSO-d₆)δ 18.5 (CH₃), 58.0 (α-C), 177.0 (C=O), 185.0 (C=S)
IR (KBr, cm⁻¹)~3200 (N-H stretch), ~1740 (C=O stretch), ~1550 (C-N stretch), ~1200 (C=S stretch)
Mass Spec (MS) M⁺ (calculated for C₄H₆N₂OS): 130.02

Note: The exact chemical shifts and peak positions may vary slightly depending on the solvent and instrument used.

Applications in Research and Drug Development

Edman Degradation for Protein Sequencing

A cornerstone application of this compound chemistry is the Edman degradation, a method for sequencing amino acids in a peptide from the N-terminus.

The workflow involves the following key steps:

  • Coupling: The N-terminal amino group of the peptide reacts with phenyl isothiocyanate (PITC) under alkaline conditions to form a phenylthiocarbamoyl (PTC) derivative.

  • Cleavage: The PTC-peptide is treated with an anhydrous acid (e.g., trifluoroacetic acid), which cleaves the N-terminal residue as a thiazolinone derivative, leaving the rest of the peptide chain intact.

  • Conversion: The thiazolinone derivative is then converted to the more stable phenylthiohydantoin (PTH)-amino acid derivative by treatment with aqueous acid.

  • Identification: The PTH-amino acid is identified by chromatographic methods (e.g., HPLC), and the cycle is repeated on the shortened peptide to determine the sequence of the subsequent amino acid.

The following diagram illustrates the workflow of the Edman degradation:

G cluster_workflow Edman Degradation Workflow Peptide Peptide (N-terminus) Coupling Coupling with PITC (Alkaline conditions) Peptide->Coupling PTC_Peptide PTC-Peptide Coupling->PTC_Peptide Cleavage Cleavage (Anhydrous acid) PTC_Peptide->Cleavage Thiazolinone Thiazolinone Derivative Cleavage->Thiazolinone Shortened_Peptide Shortened Peptide Cleavage->Shortened_Peptide Conversion Conversion (Aqueous acid) Thiazolinone->Conversion Repeat Repeat Cycle Shortened_Peptide->Repeat PTH_AA PTH-Amino Acid Conversion->PTH_AA Identification Identification (HPLC) PTH_AA->Identification Repeat->Coupling

Figure 2: Workflow of the Edman degradation for protein sequencing.
Anticancer Drug Development

Numerous this compound derivatives have demonstrated significant cytotoxic activity against various cancer cell lines. Their mechanism of action can be diverse, often involving the inhibition of key enzymes or disruption of cellular processes crucial for cancer cell proliferation and survival.

An experimental workflow for assessing the anticancer activity of newly synthesized this compound derivatives typically involves a multi-stage process:

  • Compound Synthesis and Library Generation: A diverse library of this compound derivatives is synthesized, often by varying the starting amino acid.

  • In Vitro Cytotoxicity Screening: The compounds are screened against a panel of cancer cell lines to determine their half-maximal inhibitory concentration (IC₅₀) values.

  • Mechanism of Action Studies: For promising lead compounds, further studies are conducted to elucidate their mechanism of action. This can include cell cycle analysis, apoptosis assays, and specific enzyme inhibition assays.

  • In Vivo Efficacy Studies: The most potent and mechanistically understood compounds are then evaluated in animal models of cancer to assess their in vivo efficacy and toxicity.

The following diagram outlines a typical workflow for anticancer drug discovery based on this compound scaffolds:

G cluster_workflow Anticancer Drug Discovery Workflow Synthesis Synthesis of This compound Library Screening In Vitro Cytotoxicity Screening (IC₅₀) Synthesis->Screening Lead_Identification Lead Compound Identification Screening->Lead_Identification MOA_Studies Mechanism of Action (Cell Cycle, Apoptosis, etc.) Lead_Identification->MOA_Studies In_Vivo_Studies In Vivo Efficacy (Animal Models) MOA_Studies->In_Vivo_Studies Clinical_Candidate Clinical Candidate In_Vivo_Studies->Clinical_Candidate

Figure 3: Experimental workflow for assessing the anticancer activity of this compound derivatives.

Conclusion

The synthesis of 2-thiohydantoins from amino acids and thiourea remains a highly relevant and practical method for accessing a diverse range of these valuable heterocyclic compounds. Its operational simplicity, cost-effectiveness, and ability to retain stereochemistry make it an attractive approach for researchers in academia and industry. The broad spectrum of biological activities exhibited by this compound derivatives, coupled with their utility in fundamental biochemical techniques like the Edman degradation, ensures their continued importance in chemical biology and drug discovery. This guide provides the foundational knowledge and practical protocols to empower researchers in their synthesis and application of this versatile class of molecules.

2-Thiohydantoin: A Comprehensive Technical Guide to its Chemical Properties, Structure, and Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Thiohydantoin, a sulfur analog of hydantoin, is a five-membered heterocyclic scaffold that has garnered significant attention in medicinal chemistry and drug development.[1] Its versatile structure allows for modifications at various positions, influencing its physicochemical properties and biological activities.[1] This technical guide provides an in-depth overview of the chemical properties, structure, synthesis, and biological significance of this compound and its derivatives, with a focus on its applications in drug discovery.

Chemical Structure and Properties

This compound, with the chemical formula C₃H₄N₂OS, consists of an imidazolidine ring with a carbonyl group at position 4 and a thiocarbonyl group at position 2.[1][2] The presence of the thiocarbonyl group significantly influences the molecule's electronic properties and reactivity compared to its oxygen analog, hydantoin.[3]

The this compound core possesses both hydrogen bond donors (at N1 and N3) and acceptors (the carbonyl oxygen and thiocarbonyl sulfur), enabling it to participate in various intermolecular interactions, which is crucial for its biological activity and crystal packing.

Tautomerism: this compound can exist in different tautomeric forms, primarily the thione-oxo, thiol-oxo, and thione-enol forms. The thione-oxo form is generally the most stable.

Tautomerism Thione_Oxo Thione-Oxo Form Thiol_Oxo Thiol-Oxo Form Thione_Oxo->Thiol_Oxo Proton Shift Thione_Enol Thione-Enol Form Thione_Oxo->Thione_Enol Proton Shift

Quantitative Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference(s)
Molecular FormulaC₃H₄N₂OS
Molecular Weight116.14 g/mol
Melting Point229-231 °C (decomposes)
pKa~8.5
SolubilityInsoluble in water; Soluble in 1N NH₄OH (50 mg/ml)
AppearanceYellowish crystalline solid

Synthesis of this compound

Several synthetic routes to this compound and its derivatives have been developed, with the most common methods involving the reaction of α-amino acids or their derivatives with a source of thiocyanate.

General Synthetic Approaches
  • From α-Amino Acids and Thiourea: A straightforward and scalable method involves the direct condensation of an α-amino acid with thiourea at elevated temperatures (170-220 °C) in the absence of a solvent.

  • From Acyl-α-amino Acids and Thiocyanate: Acylated α-amino acids, such as aceturic acid or hippuric acid, react with thiocyanate in the presence of acetic anhydride to yield this compound derivatives.

  • From α-Amino Acid Esters and Isothiocyanates: A one-pot, three-component reaction involving an α-amino acid ester, an aldehyde, and an isothiocyanate can efficiently produce substituted 2-thiohydantoins.

Synthesis_Workflow cluster_starting Starting Materials cluster_reaction Reaction cluster_product Product Amino_Acid α-Amino Acid Heating Heat (170-220°C) (Solvent-free) Amino_Acid->Heating Thiourea Thiourea Thiourea->Heating Thiohydantoin This compound Derivative Heating->Thiohydantoin

Experimental Protocols

Synthesis of this compound from Glycine and Ammonium Thiocyanate

This protocol is a representative example of this compound synthesis.

Materials:

  • Glycine

  • Ammonium thiocyanate

  • Acetic anhydride

  • Glacial acetic acid

  • Ethanol

  • Deionized water

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add glycine (1 equivalent), ammonium thiocyanate (1.2 equivalents), and acetic anhydride (3 equivalents).

  • Heat the mixture to reflux with stirring for 2 hours.

  • Cool the reaction mixture to room temperature and then place it in an ice bath to induce crystallization.

  • Collect the crude product by vacuum filtration and wash it with cold water.

  • Purification by Recrystallization: a. Dissolve the crude this compound in a minimal amount of hot ethanol. b. If the solution is colored, add a small amount of activated charcoal and heat for a few minutes. c. Hot filter the solution to remove the charcoal. d. Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. e. Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the purified this compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆) in an NMR tube.

  • ¹H NMR Spectroscopy:

    • Typical Parameters: Spectrometer frequency: 400 MHz; Temperature: 25 °C; Number of scans: 16; Relaxation delay: 1 s.

    • Expected Signals: The protons on the nitrogen atoms (N1-H and N3-H) typically appear as broad singlets at lower fields (higher ppm values) compared to their hydantoin counterparts. The CH₂ protons at position 5 will appear as a singlet.

  • ¹³C NMR Spectroscopy:

    • Typical Parameters: Spectrometer frequency: 100 MHz; Temperature: 25 °C; Number of scans: 1024; Relaxation delay: 2 s; Proton decoupled.

    • Expected Signals: The most characteristic signal is the thiocarbonyl carbon (C=S) at position 2, which resonates at a significantly lower field (around 180-200 ppm) compared to the carbonyl carbon in hydantoin. The carbonyl carbon at C4 appears around 170-175 ppm.

Fourier-Transform Infrared (FTIR) Spectroscopy

  • Sample Preparation (KBr Pellet Method):

    • Thoroughly grind 1-2 mg of the dry this compound sample with approximately 100-200 mg of dry, IR-grade potassium bromide (KBr) using an agate mortar and pestle.

    • Transfer the fine powder into a pellet die.

    • Apply pressure using a hydraulic press to form a thin, transparent pellet.

  • Analysis:

    • Record a background spectrum of the empty spectrometer.

    • Place the KBr pellet in the sample holder and acquire the sample spectrum.

  • Expected Absorption Bands:

    • N-H stretching: Broad peak in the region of 3100-3400 cm⁻¹.

    • C=O stretching (at C4): Strong absorption band around 1700-1745 cm⁻¹.

    • C=S stretching: Characteristic absorption in the range of 1100-1300 cm⁻¹. The absence of a C=O stretch in the 1750-1780 cm⁻¹ region helps distinguish it from hydantoin.

Biological Activities and Signaling Pathways

This compound derivatives exhibit a wide range of biological activities, including anticancer, anti-androgen, antiviral, and antimicrobial properties.

Anti-Androgen Activity and the Androgen Receptor (AR) Signaling Pathway

Certain this compound derivatives, most notably enzalutamide, are potent antagonists of the androgen receptor (AR), a key driver in prostate cancer. Enzalutamide functions by:

  • Competitively inhibiting the binding of androgens (like testosterone and dihydrotestosterone) to the AR.

  • Preventing the nuclear translocation of the activated AR.

  • Impairing the binding of the AR to DNA and the recruitment of co-activators, thereby inhibiting the transcription of androgen-responsive genes that promote tumor growth.

AR_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen (e.g., DHT) AR Androgen Receptor (AR) AR_dimer AR Dimer AR->AR_dimer Dimerization & Nuclear Translocation HSP Heat Shock Proteins (HSP) Enzalutamide Enzalutamide (this compound derivative) Enzalutamide->AR_dimer Inhibits Nuclear Translocation ARE Androgen Response Element (ARE) on DNA Enzalutamide->ARE Inhibits DNA Binding AR_dimer->ARE Binds to Transcription Gene Transcription (Cell Growth, Proliferation) ARE->Transcription Initiates

Anticancer Activity via PI3K/Akt and CDK2 Inhibition

Some this compound derivatives have been shown to exert their anticancer effects by inhibiting key signaling pathways involved in cell proliferation and survival, such as the PI3K/Akt pathway and the cell cycle regulator CDK2.

PI3K/Akt Signaling Pathway: This pathway is crucial for cell growth, proliferation, and survival. Its overactivation is common in many cancers. Certain this compound derivatives can inhibit components of this pathway, leading to apoptosis of cancer cells.

PI3K_Akt_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK Binds PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Recruits & Activates Downstream Downstream Effectors (Cell Survival, Proliferation) Akt->Downstream Phosphorylates Thiohydantoin This compound Derivative Thiohydantoin->Akt Inhibits

CDK2 and Cell Cycle Progression: Cyclin-dependent kinase 2 (CDK2) plays a vital role in the G1/S transition of the cell cycle. Inhibition of CDK2 by this compound derivatives can lead to cell cycle arrest and prevent cancer cell proliferation.

CDK2_Cell_Cycle G1 G1 Phase S S Phase G1->S Transition CyclinE Cyclin E CyclinE_CDK2 Cyclin E/CDK2 Complex CyclinE->CyclinE_CDK2 CDK2 CDK2 CDK2->CyclinE_CDK2 CyclinE_CDK2->S Drives Thiohydantoin This compound Derivative Thiohydantoin->CDK2 Inhibits

Applications in Protein Sequencing

2-Thiohydantoins are central to the Edman degradation method for N-terminal protein sequencing and are also used in C-terminal sequencing.

Edman Degradation (N-Terminal Sequencing)

This method involves the sequential removal and identification of amino acids from the N-terminus of a peptide or protein.

Workflow:

  • Coupling: The free N-terminal amino group of the peptide reacts with phenyl isothiocyanate (PITC) under alkaline conditions to form a phenylthiocarbamoyl (PTC) derivative.

  • Cleavage: Under acidic conditions (e.g., with trifluoroacetic acid), the PTC-derivatized N-terminal amino acid is cleaved from the peptide as an anilinothiazolinone (ATZ) derivative, leaving the rest of the peptide intact.

  • Conversion: The unstable ATZ-amino acid is converted to a more stable phenylthiohydantoin (PTH)-amino acid derivative by treatment with aqueous acid.

  • Identification: The PTH-amino acid is identified by chromatography (e.g., HPLC) by comparing its retention time to that of known standards.

  • The cycle is repeated on the shortened peptide.

Edman_Degradation Peptide Peptide (N-terminus) Coupling Coupling (Alkaline conditions) Peptide->Coupling PITC Phenyl Isothiocyanate (PITC) PITC->Coupling PTC_Peptide PTC-Peptide Coupling->PTC_Peptide Cleavage Cleavage (Acidic conditions) PTC_Peptide->Cleavage ATZ_AA ATZ-Amino Acid Cleavage->ATZ_AA Short_Peptide Shortened Peptide Cleavage->Short_Peptide Conversion Conversion (Aqueous acid) ATZ_AA->Conversion Short_Peptide->Coupling Next Cycle PTH_AA PTH-Amino Acid (a this compound derivative) Conversion->PTH_AA Identification Identification (HPLC) PTH_AA->Identification

C-Terminal Sequencing

Methods for C-terminal sequencing also utilize isothiocyanates to form thiohydantoin derivatives of the C-terminal amino acid, allowing for its cleavage and identification. The process generally involves:

  • Activation: The C-terminal carboxyl group is activated, typically with acetic anhydride.

  • Derivatization: The activated carboxyl group reacts with an isothiocyanate reagent (e.g., trimethylsilyl isothiocyanate or triphenylgermanyl isothiocyanate) to form a peptidyl thiohydantoin.

  • Cleavage: The C-terminal thiohydantoin-amino acid is cleaved from the peptide, often under basic conditions.

  • Identification: The released thiohydantoin derivative is identified by chromatography.

Conclusion

This compound and its derivatives represent a privileged scaffold in medicinal chemistry with a broad spectrum of biological activities. Their synthesis is well-established, and their chemical properties make them amenable to a wide range of modifications to optimize their therapeutic potential. The role of 2-thiohydantoins as key intermediates in protein sequencing further underscores their importance in biochemical research. This guide provides a foundational understanding of the core chemical and biological aspects of this compound, serving as a valuable resource for researchers and professionals in the field of drug discovery and development.

References

2-Thiohydantoin Derivatives: A Comprehensive Technical Guide to Their Biological Activities

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Thiohydantoin derivatives represent a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry. As sulfur analogs of hydantoins, they possess a five-membered ring structure that serves as a privileged scaffold in drug discovery. The inherent structural features of the this compound core, including hydrogen bond donors and acceptors, allow for diverse substitutions at various positions, leading to a broad spectrum of pharmacological activities.[1][2] These compounds have been extensively investigated and have shown promise as anticancer, antimicrobial, antiviral, anti-inflammatory, and antidiabetic agents.[3][4][5] Notably, the FDA-approved drugs enzalutamide and apalutamide, used in the treatment of prostate cancer, feature the this compound moiety, highlighting the clinical significance of this chemical class. This technical guide provides an in-depth overview of the synthesis, biological activities, and mechanisms of action of this compound derivatives, complete with experimental protocols and pathway diagrams to facilitate further research and development in this promising area.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives can be achieved through various chemical strategies. One of the most common and effective methods is the condensation reaction of an appropriate aldehyde with a hydantoin or thiohydantoin precursor.

Experimental Protocol: Synthesis of 5-(4-Hydroxybenzylidene)-2-thiohydantoin

This protocol details the synthesis of a representative 5-arylidene-2-thiohydantoin derivative through a Knoevenagel condensation reaction.

Materials:

  • This compound

  • 4-Hydroxybenzaldehyde

  • Ethanol

  • Piperidine

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Ice bath

  • Büchner funnel and flask

  • Filter paper

  • Vacuum source

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 g, 8.6 mmol) and 4-hydroxybenzaldehyde (1.05 g, 8.6 mmol) in 20 mL of ethanol.

  • Catalyst Addition: To the stirred solution, add a catalytic amount of piperidine (0.1 mL).

  • Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux using a heating mantle. Maintain the reflux for 4-6 hours.

  • Reaction Monitoring: The progress of the reaction can be monitored by Thin-Layer Chromatography (TLC).

  • Crystallization: Upon completion of the reaction, cool the mixture in an ice bath to induce the crystallization of the product.

  • Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing and Drying: Wash the collected solid with cold ethanol to remove any unreacted starting materials and impurities. Dry the purified product under vacuum.

This general procedure can be adapted for the synthesis of a wide range of 5-substituted-2-thiohydantoin derivatives by using different substituted aldehydes.

Biological Activities of this compound Derivatives

This compound derivatives exhibit a remarkable range of biological activities, which are summarized below with quantitative data from various studies.

Anticancer Activity

The anticancer potential of this compound derivatives is one of the most extensively studied areas. These compounds have demonstrated efficacy against various cancer cell lines, often through the inhibition of key signaling pathways.

Compound/DerivativeCancer Cell LineActivity MetricValueReference
Enzalutamide (MDV3100)LNCaP-ARIC502.448 μM
N-(4-oxo-5-(2-oxo-2-(p-tolylamino)ethyl)-3-phenyl-2-thioxoimidazolidin-1-yl)benzamideHepG2IC502.448 μM
5-arylidine-2-thiohydantoin (Compound 27)Mycobacterium tuberculosis% Inhibition97%
5-arylidine-2-thiohydantoin (Compound 28)Mycobacterium tuberculosis% Inhibition95%
5-arylidine-2-thiohydantoin (Compound 27)Mycobacterium tuberculosisIC506.7 µM
5-arylidine-2-thiohydantoin (Compound 28)Mycobacterium tuberculosisIC504.5 µM
This compound analogue (Compound 12)Mutant IDH1 (R132H)Ki4.7 µM
3-octyl-5,5-diphenyl-2-thiohydantoin (37)Fatty Acid Amide Hydrolase (FAAH)IC506.1 ± 0.3 µM
1,3-disubstituted-2-thiohydantoin (Compound 7)RAW264.7IC50197.68 μg/mL
Celecoxib (Reference Drug)RAW264.7IC50251.2 μg/mL
Antimicrobial Activity

Several this compound derivatives have shown significant activity against a range of bacteria and fungi. Their mechanism of action often involves the disruption of microbial cellular processes.

Compound/DerivativeMicroorganismActivity MetricValueReference
5-arylidine-2-thiohydantoin (Compound 27)Mycobacterium tuberculosisMIC0.78 µg/mL
5-arylidine-2-thiohydantoin (Compound 28)Mycobacterium tuberculosisMIC1.56 µg/mL
5-arylidene-2-thiohydantoin derivative (Compound 4b)Pseudomonas aeruginosaActive-
5-arylidene-2-thiohydantoin derivative (Compound 4b)Candida albicansActive-
5-arylidene-2-thiohydantoin derivative (Compound 4b)Aspergillus nigerActive-
5-arylidene-2-thiohydantoin with dimethoxy phenyl at position 5 (30)Erysiphe graminis, Uromyces appendiculatus, Botrytis cinereaHigh Fungicidal Activity-
5-Arylidene-2-thiohydantoin derivative (31)Botrytis cinereaInhibition Rate71.9%
5-Arylidene-2-thiohydantoin derivative (32)Alternaria solaniInhibition Rate57.6%
Antioxidant Activity

Certain this compound derivatives have been evaluated for their ability to scavenge free radicals, indicating their potential as antioxidant agents.

Compound/DerivativeActivity MetricValue (µM)Reference
This compound derivative (4d)IC501.380
Vitamin C (Positive Control)IC501.726
This compound derivative (4a)IC504.147
Antidiabetic Activity

The inhibition of enzymes involved in carbohydrate metabolism, such as α-amylase, is a key strategy in managing diabetes. Certain this compound derivatives have shown promise in this area.

Compound/DerivativeEnzymeActivity MetricValue (µg/mL)Reference
Thiohydantoin derivative (FP4)α-amylaseIC50128.90
Thiohydantoin derivative (FP5)α-amylaseIC50135.45
Thiohydantoin derivative (FP2)α-amylaseIC50140.25
Thiohydantoin derivative (FP6)α-amylaseIC50145.30
Acarbose (Standard Inhibitor)α-amylaseIC5075.70

Key Experimental Protocols for Biological Evaluation

To assess the biological activities of this compound derivatives, several standardized in vitro assays are commonly employed.

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • 96-well microtiter plates

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound derivative (test compound)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 1,000 to 100,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound derivative in culture medium. Replace the medium in the wells with the medium containing the test compound at various concentrations. Include a vehicle control (medium with the solvent used to dissolve the compound) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.

  • Formazan Crystal Formation: Incubate the plates for an additional 2 to 4 hours at 37°C, allowing metabolically active cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm. The absorbance is directly proportional to the number of viable cells.

Broth Microdilution Assay for Antimicrobial Activity (MIC Determination)

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that inhibits the visible growth of a microorganism.

Materials:

  • 96-well microtiter plates

  • Bacterial or fungal strain of interest

  • Appropriate liquid growth medium (e.g., Mueller-Hinton Broth for bacteria)

  • This compound derivative (test compound)

  • Standardized microbial inoculum (0.5 McFarland standard)

  • Microplate reader or visual inspection

Procedure:

  • Compound Dilution: Prepare serial two-fold dilutions of the this compound derivative in the liquid growth medium directly in the wells of a 96-well plate.

  • Inoculation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard. Dilute the inoculum in the growth medium and add it to each well of the microtiter plate, resulting in a final concentration of approximately 5 x 10^5 CFU/mL.

  • Controls: Include a positive control well (medium with inoculum, no compound) to ensure microbial growth and a negative control well (medium only) for sterility check.

  • Incubation: Incubate the microtiter plate under appropriate conditions (e.g., 37°C for 18-24 hours for most bacteria).

  • MIC Determination: After incubation, determine the MIC by visually inspecting for turbidity or by measuring the absorbance using a microplate reader. The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

In Vitro α-Amylase Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of α-amylase, an enzyme that breaks down starch into smaller sugars.

Materials:

  • Porcine pancreatic α-amylase

  • Starch solution (substrate)

  • Phosphate buffer (pH 6.9)

  • This compound derivative (test compound)

  • 3,5-Dinitrosalicylic acid (DNSA) reagent

  • Spectrophotometer

Procedure:

  • Reaction Mixture: In a test tube, pre-incubate a mixture of the this compound derivative at various concentrations and the α-amylase solution in phosphate buffer at 37°C for 10 minutes.

  • Substrate Addition: Add the starch solution to the reaction mixture to initiate the enzymatic reaction.

  • Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 20 minutes).

  • Reaction Termination: Stop the reaction by adding the DNSA reagent.

  • Color Development: Heat the mixture in a boiling water bath for 5-10 minutes to allow for color development. The DNSA reacts with the reducing sugars produced by the enzymatic activity.

  • Absorbance Measurement: After cooling to room temperature, measure the absorbance of the solution at 540 nm using a spectrophotometer. The intensity of the color is proportional to the amount of reducing sugar produced, and thus inversely proportional to the enzyme inhibition.

  • Calculation: The percentage of inhibition is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

Signaling Pathways and Mechanisms of Action

The diverse biological activities of this compound derivatives stem from their ability to modulate various cellular signaling pathways. Understanding these mechanisms is crucial for rational drug design and development.

Androgen Receptor (AR) Signaling Pathway

Arylthiohydantoin derivatives, such as enzalutamide, are potent antagonists of the androgen receptor (AR). In prostate cancer, AR signaling is a key driver of tumor growth and progression. Enzalutamide exerts its anticancer effect by targeting multiple steps in the AR signaling cascade. It competitively inhibits the binding of androgens to the AR, prevents the nuclear translocation of the receptor, and impairs the binding of the AR to DNA, thereby blocking the transcription of androgen-dependent genes.

AR_Signaling_Pathway Androgen Androgen (e.g., Testosterone) AR_cytoplasm Androgen Receptor (AR) (Cytoplasm) Androgen->AR_cytoplasm Binds to AR_Androgen_complex AR-Androgen Complex Enzalutamide Enzalutamide (this compound Derivative) Enzalutamide->AR_cytoplasm Inhibits Binding AR_nucleus AR (Nucleus) Enzalutamide->AR_nucleus Inhibits Translocation ARE Androgen Response Element (ARE) on DNA Enzalutamide->ARE Inhibits DNA Binding AR_Androgen_complex->AR_nucleus Nuclear Translocation AR_nucleus->ARE Binds to Gene_Transcription Gene Transcription (Cell Growth, Proliferation) ARE->Gene_Transcription Activates

Caption: Androgen Receptor signaling pathway and points of inhibition by Enzalutamide.

PI3K/AKT/mTOR Signaling Pathway

The PI3K/AKT/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, and survival. Its dysregulation is a common feature in many cancers. Some this compound derivatives have been shown to inhibit components of this pathway, such as AKT1, leading to the suppression of tumor growth. Inhibition of AKT prevents the phosphorylation of its downstream targets, which can induce apoptosis and cell cycle arrest in cancer cells.

PI3K_AKT_mTOR_Pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor PI3K PI3K Receptor->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 AKT AKT PIP3->AKT Activates mTOR mTOR AKT->mTOR Activates Apoptosis Apoptosis AKT->Apoptosis Inhibits Thiohydantoin This compound Derivative Thiohydantoin->AKT Inhibits Cell_Growth Cell Growth & Survival mTOR->Cell_Growth Promotes

Caption: PI3K/AKT/mTOR signaling pathway and inhibition by this compound derivatives.

CDK2 and Cell Cycle Regulation

Cyclin-dependent kinase 2 (CDK2) is a key regulator of the cell cycle, particularly at the G1/S phase transition. Overexpression or aberrant activation of CDK2 is common in cancer, leading to uncontrolled cell proliferation. Some this compound derivatives have been identified as inhibitors of CDK2, thereby arresting the cell cycle and preventing cancer cell division.

CDK2_Cell_Cycle_Pathway CyclinD_CDK46 Cyclin D / CDK4/6 pRb pRb CyclinD_CDK46->pRb Phosphorylates E2F E2F pRb->E2F Inhibits CyclinE Cyclin E E2F->CyclinE Activates Transcription CyclinE_CDK2 Cyclin E / CDK2 Complex CyclinE->CyclinE_CDK2 CDK2 CDK2 CDK2->CyclinE_CDK2 Thiohydantoin This compound Derivative Thiohydantoin->CDK2 Inhibits G1_S_Transition G1/S Phase Transition CyclinE_CDK2->G1_S_Transition Promotes COX2_Inflammation_Pathway Inflammatory_Stimuli Inflammatory Stimuli PLA2 PLA2 Inflammatory_Stimuli->PLA2 Activates Cell_Membrane Cell Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Cell_Membrane->Arachidonic_Acid via PLA2 Prostaglandins Prostaglandins (PGE2) Arachidonic_Acid->Prostaglandins via COX-2 COX2 COX-2 Thiohydantoin This compound Derivative Thiohydantoin->COX2 Inhibits Inflammation Inflammation (Pain, Fever, Swelling) Prostaglandins->Inflammation Mediates IDH1_Glioma_Pathway Isocitrate Isocitrate Alpha_KG α-Ketoglutarate Isocitrate->Alpha_KG via Wild-Type IDH1 Two_HG 2-Hydroxyglutarate (Oncometabolite) Isocitrate->Two_HG via Mutant IDH1 Wild_Type_IDH1 Wild-Type IDH1 Mutant_IDH1 Mutant IDH1 (R132H) Thiohydantoin This compound Derivative Thiohydantoin->Mutant_IDH1 Inhibits Tumorigenesis Glioma Tumorigenesis Two_HG->Tumorigenesis Promotes FAAH_Signaling_Pathway Anandamide Anandamide (Endocannabinoid) Inactive_Metabolites Inactive Metabolites Anandamide->Inactive_Metabolites Degradation by FAAH Cannabinoid_Receptors Cannabinoid Receptors (CB1, CB2) Anandamide->Cannabinoid_Receptors Activates FAAH FAAH Thiohydantoin This compound Derivative Thiohydantoin->FAAH Inhibits Therapeutic_Effects Therapeutic Effects (Analgesia, Anxiolysis) Cannabinoid_Receptors->Therapeutic_Effects Leads to

References

Mechanism of 2-Thiohydantoin formation

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Mechanism of 2-Thiohydantoin Formation

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Thiohydantoins are a class of sulfur-containing heterocyclic compounds that serve as crucial scaffolds in medicinal chemistry and as intermediates in important biochemical methodologies.[1][2] Their derivatives exhibit a wide range of biological activities, including anticancer, antiviral, antimicrobial, and anti-inflammatory properties.[3] A thorough understanding of the mechanisms governing their formation is paramount for the rational design of novel therapeutics and the optimization of synthetic protocols. This guide provides an in-depth analysis of the core mechanisms of this compound formation, supported by quantitative data, detailed experimental protocols, and visual diagrams of the reaction pathways.

Core Mechanisms of this compound Formation

The synthesis of 2-thiohydantoins can be primarily achieved through three distinct mechanistic pathways. The choice of pathway is often dictated by the starting materials and desired substitution pattern on the thiohydantoin ring.

Reaction of α-Amino Acids or Esters with Isothiocyanates (Edman Degradation Pathway)

This is arguably the most recognized and widely utilized method for this compound synthesis, famously forming the chemical basis of the Edman degradation for N-terminal protein sequencing.[4] The reaction proceeds via a two-step mechanism:

  • Step 1: Formation of a Phenylthiocarbamoyl (PTC) Derivative. The reaction is initiated by the nucleophilic attack of the α-amino group of an amino acid or peptide on the carbon atom of an isothiocyanate, typically phenyl isothiocyanate (PITC). This addition reaction, usually carried out under mildly alkaline conditions, forms a phenylthiocarbamoyl (PTC)-amino acid derivative.

  • Step 2: Intramolecular Cyclization and Cleavage. Under anhydrous acidic conditions, the sulfur atom of the PTC group attacks the adjacent carbonyl carbon of the amino acid. This leads to the formation of a five-membered ring intermediate, a thiazolinone derivative. This intermediate is then cleaved from the peptide chain.

  • Step 3: Conversion to Phenylthiohydantoin (PTH). The thiazolinone derivative subsequently rearranges in an acidic medium to form the more stable phenylthiohydantoin (PTH)-amino acid derivative, which can then be identified.

Kinetic studies on the reaction of α-amino acid methyl esters with allyl isothiocyanate have proposed a two-step mechanism where the initial addition is followed by a rate-determining intramolecular cyclization step.

Edman_Degradation AminoAcid α-Amino Acid / Peptide (N-terminus) PTC_Derivative Phenylthiocarbamoyl (PTC) Derivative AminoAcid->PTC_Derivative + PITC (Alkaline conditions) PITC Phenyl Isothiocyanate (PITC) PITC->PTC_Derivative Thiazolinone Thiazolinone Intermediate PTC_Derivative->Thiazolinone Acidic conditions (Cyclization) PTH_AminoAcid Phenylthiohydantoin (PTH) -Amino Acid Thiazolinone->PTH_AminoAcid Acidic conditions (Rearrangement) Shortened_Peptide Shortened Peptide Thiazolinone->Shortened_Peptide Cleavage

Figure 1: Edman degradation pathway for this compound formation.
Direct Condensation of α-Amino Acids with Thiourea

A straightforward method for synthesizing 2-thiohydantoins involves the direct condensation of an α-amino acid with thiourea at elevated temperatures (170-220°C) in the absence of a solvent. The proposed mechanism for this reaction is as follows:

  • Step 1: Amide Bond Formation. One of the amino groups of thiourea performs a nucleophilic attack on the carboxyl group of the α-amino acid, leading to the formation of an amide bond with the elimination of a water molecule.

  • Step 2: Intramolecular Cyclization. The α-amino group of the original amino acid then attacks the thiocarbonyl carbon of the thiourea moiety. This is accompanied by the elimination of an ammonia molecule, resulting in the formation of the this compound ring.

An important feature of this method is that the α-amino group of the amino acid becomes part of the final ring structure, and racemization at the α-carbon is generally not observed during the cyclization process.

Thiourea_Condensation AminoAcid α-Amino Acid Amide_Intermediate Amide Intermediate AminoAcid->Amide_Intermediate + Thiourea (Heat) Thiourea Thiourea Thiourea->Amide_Intermediate Thiohydantoin This compound Amide_Intermediate->Thiohydantoin Intramolecular Cyclization Water H₂O Amide_Intermediate->Water - H₂O Ammonia NH₃ Thiohydantoin->Ammonia - NH₃

Figure 2: Proposed mechanism for this compound formation from α-amino acids and thiourea.
Reaction of Acyl-α-Amino Acids with Thiocyanate

This synthetic route utilizes N-acylated α-amino acids and a thiocyanate salt in the presence of a dehydrating agent like acetic anhydride. The reaction is believed to proceed through an azlactone intermediate:

  • Step 1: Formation of an Azlactone. The N-acyl-α-amino acid undergoes intramolecular cyclization, facilitated by the acetic anhydride, to form a highly reactive azlactone (or oxazolone) intermediate.

  • Step 2: Nucleophilic Attack by Thiocyanate. The thiocyanate ion acts as a nucleophile and attacks the carbonyl carbon of the azlactone ring, causing the ring to open.

  • Step 3: Intramolecular Cyclization. The newly formed intermediate then undergoes a second intramolecular cyclization, where the nitrogen atom attacks a carbonyl group, to form the this compound ring.

Acyl_Amino_Acid_Pathway Acyl_Amino_Acid N-Acyl-α-Amino Acid Azlactone Azlactone Intermediate Acyl_Amino_Acid->Azlactone + Acetic Anhydride Acetic_Anhydride Acetic Anhydride Acetic_Anhydride->Azlactone Ring_Opened_Intermediate Ring-Opened Intermediate Azlactone->Ring_Opened_Intermediate + SCN⁻ Thiocyanate Thiocyanate (SCN⁻) Thiocyanate->Ring_Opened_Intermediate Thiohydantoin 1-Acyl-2-Thiohydantoin Ring_Opened_Intermediate->Thiohydantoin Intramolecular Cyclization

Figure 3: this compound formation via an azlactone intermediate.

Quantitative Data Summary

The following tables summarize quantitative data from various studies on this compound formation, including reaction yields and kinetic parameters.

Table 1: Yields of 2-Thiohydantoins from the Reaction of α-Amino Acids with Thiourea

Amino AcidReaction Temperature (°C)Reaction Time (min)Yield (%)
L-Glycine1803085
L-Alanine1804582
L-Valine1906078
L-Leucine1906075
L-Isoleucine1906073
L-Phenylalanine2006070

Table 2: Rate Constants for the Formation of 2-Thiohydantoins from α-Amino Acid Methyl Esters and Allyl Isothiocyanate (AITC)

Amino Acid Methyl EsterRate Constant (k) x 10⁻⁵ (s⁻¹)
Glycine4.18
L-Alanine7.55
L-Phenylalanine20.4

Experimental Protocols

Below are generalized experimental protocols for the key synthetic methods described.

Protocol 1: Synthesis of 2-Thiohydantoins from α-Amino Acids and Thiourea
  • Mixing Reagents: A mixture of the desired L-α-amino acid and thiourea (typically in a 1:3 molar ratio) is placed in a round-bottom flask equipped with a reflux condenser.

  • Heating: The flask is heated in a heating mantle or oil bath to the specified temperature (ranging from 170 to 220°C). The mixture is stirred continuously.

  • Reaction Monitoring: The reaction proceeds as the mixture melts and fumes. The progress can be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: After the reaction is complete (typically 30-60 minutes), the flask is cooled to room temperature. The resulting solid is dissolved in a suitable solvent (e.g., water or ethanol), and the product is purified by filtration, extraction, or column chromatography.

Protocol 2: Synthesis of 1-Acetyl-2-Thiohydantoins from α-Amino Acids
  • Reagent Mixture: The α-amino acid is suspended in acetic anhydride.

  • Addition of Thiocyanate: Ammonium thiocyanate is added to the suspension.

  • Heating: The reaction mixture is heated, often to reflux, for a specified period.

  • Isolation and Purification: After cooling, the product often crystallizes from the reaction mixture. The crude product can be collected by filtration and purified by recrystallization from a suitable solvent (e.g., ethanol).

Protocol 3: Edman Degradation for N-Terminal Sequencing (Illustrative)
  • Coupling: The peptide is dissolved in a basic buffer (pH 8-9), and phenyl isothiocyanate (PITC) is added. The reaction is typically carried out at 40-50°C to form the PTC-peptide.

  • Cleavage: The PTC-peptide is treated with an anhydrous acid (e.g., trifluoroacetic acid) to cleave the N-terminal residue as a thiazolinone derivative.

  • Extraction: The thiazolinone derivative is selectively extracted into an organic solvent (e.g., ethyl acetate).

  • Conversion and Identification: The extracted thiazolinone is treated with an aqueous acid to convert it to the more stable PTH-amino acid, which is then identified using chromatographic techniques like HPLC.

Conclusion

The formation of 2-thiohydantoins is a cornerstone of synthetic and analytical chemistry, with profound implications for drug discovery and proteomics. The primary mechanisms—reaction with isothiocyanates, direct condensation with thiourea, and the azlactone pathway—offer versatile routes to this important heterocyclic system. By understanding the intricacies of these reaction pathways, researchers can better control reaction outcomes, optimize yields, and design novel derivatives with tailored biological activities. The data and protocols presented in this guide serve as a comprehensive resource for professionals engaged in the synthesis and application of this compound-based compounds.

References

Spectroscopic analysis of 2-Thiohydantoin (NMR, IR, Mass Spec)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic analysis of 2-Thiohydantoin, a heterocyclic compound of significant interest in medicinal chemistry and drug development. By leveraging Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), this document outlines the key structural features and analytical methodologies for the unambiguous characterization of this important scaffold.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of this compound, providing detailed information about the hydrogen and carbon framework of the molecule.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is characterized by distinct signals corresponding to the protons on the heterocyclic ring. The chemical shifts are influenced by the solvent and any substituents on the ring. For the parent this compound (derived from glycine), the key resonances are observed for the methylene protons at the C5 position and the protons attached to the nitrogen atoms (N1-H and N3-H). In general, 2-thiohydantoins exhibit three characteristic ¹H-NMR chemical shifts: H-5 at 4.0-4.5 ppm, N1-H at 8.9-9.5 ppm, and N3-H at 10.5-11.0 ppm[1].

Table 1: ¹H NMR Chemical Shifts for this compound

ProtonChemical Shift (δ, ppm) in DMSO-d₆
CH₂ (C5)~4.03
NH (N1)~9.80
NH (N3)~11.61
¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides critical information about the carbon skeleton of this compound. The most notable signals are the downfield shifts of the carbonyl (C4) and thiocarbonyl (C2) carbons. The substitution of the C2 carbonyl oxygen in hydantoin with sulfur in this compound leads to a significant downfield shift for the C2 carbon. Characteristic peaks in the ¹³C-NMR spectra for 2-thiohydantoins are observed at 50-70 ppm for C-5 and 156-187 ppm for the thiocarbonyl and carbonyl groups[1].

Table 2: ¹³C NMR Chemical Shifts for this compound

CarbonChemical Shift (δ, ppm) in DMSO-d₆
C2 (C=S)~187.38
C4 (C=O)~178.40
C5 (CH₂)~54.21

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound. The most diagnostic absorptions are the stretching vibrations of the carbonyl (C=O) and thiocarbonyl (C=S) groups.

Table 3: Characteristic IR Absorption Bands for this compound

Functional GroupVibrational ModeWavenumber (cm⁻¹)
N-HStretch3100 - 3400
C=O (Amide)Stretch1700 - 1745
C=S (Thioamide)Stretch1100 - 1300

The presence of a strong absorption band in the 1700-1745 cm⁻¹ region is indicative of the C4 carbonyl group, while the appearance of a band in the 1100-1300 cm⁻¹ range confirms the presence of the C2 thiocarbonyl group.

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight of this compound and to gain insights into its fragmentation patterns, which can aid in structural confirmation. The molecular weight of the parent this compound is 116.14 g/mol . Depending on the ionization technique used, the molecular ion peak (M⁺) or a protonated molecule ([M+H]⁺) can be observed.

Table 4: Mass Spectrometry Data for this compound

ParameterValue
Molecular FormulaC₃H₄N₂OS
Molecular Weight116.14 g/mol
Exact Mass116.0044
Key Ion Peaks (m/z)116 (M⁺), 88, 60

Electron ionization (EI) can lead to fragmentation, providing structural information. Electrospray ionization (ESI) is a softer ionization technique that typically results in the observation of the protonated molecule.

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of this compound.

NMR Spectroscopy
  • Sample Preparation: A sample of 5-10 mg of this compound is dissolved in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆) in an NMR tube.

  • Instrumentation: ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 300-500 MHz for protons.

  • ¹H NMR Parameters:

    • Number of scans: 16-64

    • Relaxation delay: 1-2 seconds

    • Chemical shifts are referenced to the residual solvent peak.

  • ¹³C NMR Parameters:

    • Number of scans: 1024-4096 (due to the low natural abundance of ¹³C)

    • Proton decoupled

    • Chemical shifts are referenced to the solvent peak.

Infrared (IR) Spectroscopy
  • Sample Preparation (KBr Pellet Method):

    • Approximately 1-2 mg of dry this compound is finely ground in an agate mortar.

    • The ground sample is mixed with 100-200 mg of dry, IR-grade potassium bromide (KBr).

    • The mixture is further ground to ensure homogeneity.

    • The mixture is then compressed in a pellet die under high pressure to form a transparent pellet.

  • Instrumentation: The KBr pellet is placed in the sample holder of an FTIR spectrometer.

  • Data Acquisition: The spectrum is typically recorded over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of a pure KBr pellet is recorded and subtracted from the sample spectrum.

Mass Spectrometry
  • Sample Preparation: The sample is dissolved in a suitable solvent, such as methanol or acetonitrile, to a concentration of approximately 1 mg/mL.

  • Instrumentation: An ESI or EI mass spectrometer is used for analysis.

  • Electrospray Ionization (ESI-MS):

    • The sample solution is introduced into the ESI source at a flow rate of 5-10 µL/min.

    • The analysis can be performed in both positive and negative ion modes.

  • Electron Ionization (EI-MS):

    • A small amount of the solid or a solution of the sample is introduced into the ion source via a direct insertion probe.

    • The sample is vaporized by heating, and then ionized by a beam of electrons (typically 70 eV).

Visualizations

Chemical Structure of this compound

2-Thiohydantoin_Structure Chemical Structure of this compound cluster_ring Chemical Structure of this compound N1 N1 C2 C2 N1->C2 H1_atom H N1->H1_atom N3 N3 C2->N3 S_atom S C2->S_atom C4 C4 N3->C4 H3_atom H N3->H3_atom C5 C5 C4->C5 O_atom O C4->O_atom C5->N1 H5a_atom H C5->H5a_atom H5b_atom H C5->H5b_atom

Caption: Chemical Structure of this compound

Spectroscopic Analysis Workflow

Spectroscopic_Analysis_Workflow start This compound Sample nmr_prep Dissolve in Deuterated Solvent start->nmr_prep NMR Analysis ir_prep Prepare KBr Pellet start->ir_prep IR Analysis ms_prep Dissolve in Volatile Solvent start->ms_prep MS Analysis nmr_acq ¹H and ¹³C NMR Acquisition nmr_prep->nmr_acq nmr_data NMR Spectra (Chemical Shifts, Coupling) nmr_acq->nmr_data interpretation Structural Elucidation and Data Interpretation nmr_data->interpretation ir_acq FTIR Spectrum Acquisition ir_prep->ir_acq ir_data IR Spectrum (Vibrational Frequencies) ir_acq->ir_data ir_data->interpretation ms_acq Mass Spectrometry (ESI or EI) ms_prep->ms_acq ms_data Mass Spectrum (m/z, Fragmentation) ms_acq->ms_data ms_data->interpretation

Caption: General workflow for spectroscopic analysis.

References

Navigating the Chemical Landscape of 2-Thiohydantoins: A Technical Guide to Solubility and Stability

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Core Physicochemical Properties of 2-Thiohydantoin Compounds.

This in-depth technical guide provides a critical overview of the solubility and stability of this compound compounds, a class of heterocyclic molecules of significant interest in pharmaceutical chemistry and drug discovery.[1][2][3] This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals by consolidating key data, outlining detailed experimental protocols, and visualizing relevant biological pathways.

Executive Summary

This compound and its derivatives represent a versatile scaffold in medicinal chemistry, exhibiting a wide range of biological activities, including anticancer, antiviral, and anti-inflammatory properties.[4][5] The therapeutic potential of these compounds is intrinsically linked to their physicochemical properties, primarily their solubility and stability, which govern their bioavailability, formulation, and shelf-life. This guide offers a comprehensive examination of these parameters, presenting quantitative data in accessible formats, detailing methodologies for their assessment, and providing visual representations of their interactions within key signaling pathways.

Solubility Profile of this compound Compounds

The solubility of this compound derivatives is a critical determinant of their utility in drug development. Poor solubility can hinder absorption and lead to variable therapeutic outcomes. The solubility of these compounds is influenced by the nature and position of substituents on the thiohydantoin ring.

Quantitative Solubility Data

The following tables summarize the available quantitative solubility data for this compound and select derivatives in various solvents.

Table 1: Solubility of this compound

SolventSolubility (mg/mL)Molar Solubility (M)Temperature (°C)Reference
Dimethyl Sulfoxide (DMSO)500.43Not Specified
Dimethyl Sulfoxide (DMSO)230.198Not Specified
Water120.103Not Specified

Table 2: Aqueous Solubility of this compound Derivatives

CompoundSolubility (µM)pHMethodReference
N-(4-oxo-5-(2-oxo-2-(p-tolylamino)ethyl)-3-phenyl-2-thioxoimidazolidin-1-yl)benzamide2.448 (IC50 in HepG2 cells)Not SpecifiedCell-based assay

Note: The data for the derivative in Table 2 represents its effective concentration in a biological assay, which is related to its solubility and permeability.

General Solubility Observations

Qualitative assessments indicate that this compound is soluble in benzene and toluene, and slightly soluble in methanol, ethanol, ether, acetone, and glacial acetic acid. The solubility of 5,5-dimethyl-2,4-dithiohydantoin has been noted in aqueous sodium bicarbonate and acetate solutions, which is attributed to its acidic nature. The thioxo group in the hydantoin ring generally enhances lipophilicity.

Stability of this compound Compounds

The stability of the this compound ring is a crucial factor for its application in pharmaceuticals, influencing storage conditions and degradation pathways. The primary routes of degradation are hydrolysis under acidic and basic conditions.

Acid-Catalyzed Hydrolysis

The hydrolysis of 1-acyl-2-thiohydantoins in aqueous sulfuric acid has been studied in detail, revealing a shift in mechanism from A-2 to A-1 at high acid concentrations. The rate of hydrolysis is influenced by the substituents on the acyl group and the thiohydantoin ring.

Table 3: Rate Constants for Acid Hydrolysis of 1-Benzoyl-2-thiohydantoins in 58.0% H₂SO₄

Substituent on Benzoyl Groupk (10⁻⁴ sec⁻¹)
p-Methoxy11.2
p-Methyl4.33
m-Methyl3.00
H2.67
p-Chloro1.33
m-Chloro0.73
p-Nitro0.25
Base-Catalyzed Hydrolysis

Under basic conditions, the N3 proton of the this compound ring can ionize, leading to hydrolysis. The rate of base-catalyzed hydrolysis is influenced by the pH and ionic strength of the buffer. In strongly alkaline solutions, hydrolysis to the corresponding amino acid and carboxylic acid occurs rapidly. The pKa of the N3 proton for 5-substituted 1-acyl-2-thiohydantoins is in the range of 6.5-7.0.

Experimental Protocols

Accurate determination of solubility and stability is paramount in drug development. The following sections provide detailed methodologies for key experiments.

Protocol for Determining Aqueous and Solvent Solubility (Shake-Flask Method)

The shake-flask method is a widely accepted technique for determining the thermodynamic solubility of a compound.

Objective: To determine the equilibrium solubility of a this compound compound in a given solvent.

Materials:

  • This compound compound (solid)

  • Solvent of interest (e.g., water, ethanol, DMSO)

  • Glass vials with screw caps

  • Shaking incubator or orbital shaker

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV)

  • Analytical balance

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of the solid this compound compound to a glass vial.

    • Add a known volume of the solvent to the vial.

    • Seal the vial tightly and place it in a shaking incubator set at a constant temperature (e.g., 25°C or 37°C).

    • Shake the mixture for a sufficient period to reach equilibrium (typically 24-72 hours).

  • Sample Collection and Preparation:

    • After the incubation period, visually confirm the presence of undissolved solid to ensure saturation.

    • Allow the suspension to settle for a short period.

    • Carefully withdraw an aliquot of the supernatant using a syringe.

    • Filter the aliquot through a syringe filter to remove any undissolved particles.

  • Quantification by HPLC:

    • Prepare a series of standard solutions of the this compound compound of known concentrations in the same solvent.

    • Inject the filtered sample and the standard solutions into the HPLC system.

    • Develop a suitable HPLC method to separate the compound of interest from any potential impurities.

    • Generate a calibration curve by plotting the peak area of the standards against their known concentrations.

    • Determine the concentration of the this compound compound in the filtered sample by interpolating its peak area on the calibration curve.

  • Calculation:

    • The determined concentration represents the solubility of the compound in the chosen solvent at the specified temperature. Express the solubility in appropriate units (e.g., mg/mL, µM).

Protocol for Stability-Indicating HPLC Method

A stability-indicating HPLC method is crucial for assessing the stability of a drug substance by separating the intact drug from its degradation products.

Objective: To develop and validate an HPLC method capable of quantifying the decrease of the active this compound compound and the increase of its degradation products over time under various stress conditions.

Materials:

  • This compound compound

  • HPLC system with a photodiode array (PDA) or UV detector

  • Appropriate HPLC column (e.g., C18)

  • Mobile phase solvents (e.g., acetonitrile, methanol, water, buffers)

  • Forced degradation reagents (e.g., HCl, NaOH, H₂O₂)

  • Temperature-controlled oven

  • Photostability chamber

  • pH meter

Procedure:

  • Method Development:

    • Wavelength Selection: Determine the UV absorbance maximum of the this compound compound using the PDA detector.

    • Column and Mobile Phase Selection: Select a suitable stationary phase (e.g., C18) and optimize the mobile phase composition (e.g., gradient elution with a mixture of aqueous buffer and organic solvent) to achieve good separation between the parent compound and potential degradation products.

    • Forced Degradation Studies: Subject the this compound compound to stress conditions to generate degradation products. This typically includes:

      • Acidic Hydrolysis: Treat with an acid (e.g., 0.1 M HCl) at an elevated temperature.

      • Basic Hydrolysis: Treat with a base (e.g., 0.1 M NaOH) at an elevated temperature.

      • Oxidative Degradation: Treat with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.

      • Thermal Degradation: Expose the solid compound to dry heat (e.g., 60-80°C).

      • Photolytic Degradation: Expose the compound (in solution and as a solid) to light in a photostability chamber.

    • Method Optimization: Analyze the stressed samples using the initial HPLC conditions and adjust parameters (e.g., gradient profile, flow rate, column temperature) to achieve adequate resolution between the parent peak and all degradation peaks.

  • Method Validation (according to ICH guidelines):

    • Specificity: Demonstrate that the method can unequivocally assess the analyte in the presence of its degradation products.

    • Linearity: Establish a linear relationship between the concentration of the analyte and the detector response over a defined range.

    • Accuracy: Determine the closeness of the test results to the true value.

    • Precision (Repeatability and Intermediate Precision): Assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.

    • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.

    • Robustness: Evaluate the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

  • Stability Study Execution:

    • Place the this compound compound under long-term and accelerated storage conditions (as defined by ICH guidelines).

    • At specified time points, withdraw samples and analyze them using the validated stability-indicating HPLC method.

    • Quantify the amount of the parent compound remaining and any degradation products formed.

Signaling Pathways and Mechanisms of Action

Several this compound derivatives have been identified as potent inhibitors of key enzymes involved in cellular signaling, highlighting their therapeutic potential, particularly in oncology.

Inhibition of the PI3K/AKT Signaling Pathway

The PI3K/AKT pathway is a critical regulator of cell survival, proliferation, and growth. Some this compound derivatives have been shown to inhibit AKT1, a key kinase in this pathway. Inhibition of AKT1 can lead to the suppression of downstream signaling, ultimately inducing apoptosis and inhibiting tumor growth.

PI3K_AKT_Pathway cluster_pip GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 AKT AKT PIP3->AKT Activates Downstream Downstream Effectors (e.g., mTOR, GSK3β) AKT->Downstream Phosphorylates Thiohydantoin This compound Derivative Thiohydantoin->AKT Inhibits Proliferation Cell Proliferation & Survival Downstream->Proliferation

PI3K/AKT Signaling Pathway Inhibition
Inhibition of CDK2/Cyclin E in Cell Cycle Regulation

Cyclin-dependent kinase 2 (CDK2), in complex with Cyclin E, plays a pivotal role in the G1/S phase transition of the cell cycle. Dysregulation of this complex is common in cancer. Certain this compound derivatives have been identified as inhibitors of CDK2, leading to cell cycle arrest and preventing cancer cell proliferation.

CDK2_CyclinE_Pathway CyclinE Cyclin E Complex Cyclin E / CDK2 Complex CyclinE->Complex CDK2 CDK2 CDK2->Complex Rb Rb Complex->Rb Phosphorylates (inactivates) E2F E2F Rb->E2F Inhibits S_Phase S-Phase Entry E2F->S_Phase Promotes Thiohydantoin This compound Derivative Thiohydantoin->CDK2 Inhibits

CDK2/Cyclin E Pathway Inhibition
Inhibition of Fatty Acid Amide Hydrolase (FAAH) in Endocannabinoid Signaling

Fatty acid amide hydrolase (FAAH) is the primary enzyme responsible for the degradation of the endocannabinoid anandamide (AEA). Inhibition of FAAH leads to an increase in AEA levels, which can then activate cannabinoid receptors (CB1 and CB2), leading to various physiological effects, including analgesia and anti-inflammatory responses. Some this compound derivatives have been explored as FAAH inhibitors.

FAAH_Pathway Anandamide Anandamide (AEA) FAAH FAAH Anandamide->FAAH Substrate CB1_CB2 Cannabinoid Receptors (CB1, CB2) Anandamide->CB1_CB2 Activates Degradation Degradation Products FAAH->Degradation Metabolizes to Signaling Downstream Signaling CB1_CB2->Signaling Thiohydantoin This compound Derivative Thiohydantoin->FAAH Inhibits

FAAH Inhibition in Endocannabinoid Signaling

Conclusion

This technical guide provides a consolidated resource on the solubility and stability of this compound compounds. The presented data and protocols are intended to aid researchers and drug development professionals in the rational design and advancement of this compound-based therapeutics. A thorough understanding of these fundamental physicochemical properties is essential for unlocking the full potential of this promising class of molecules. Further research is warranted to expand the quantitative solubility and stability database for a wider range of this compound derivatives to facilitate more robust structure-property relationship studies.

References

The Synthesis of 2-Thiohydantoins: A Historical and Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-thiohydantoin core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous biologically active compounds. Its synthesis has been a subject of extensive research for over a century, evolving from classical condensation reactions to modern, highly efficient methodologies. This in-depth technical guide provides a comprehensive overview of the historical development of this compound synthesis, complete with detailed experimental protocols for key methods, comparative data, and workflow visualizations to aid researchers in this important field.

Early Pioneering Syntheses: The Foundation

The early 20th century saw the initial development of fundamental methods for constructing the this compound ring, primarily revolving around the use of amino acids and their derivatives. These foundational methods are still relevant and often serve as the basis for modern adaptations.

The Johnson and Nicolet Synthesis (1911)

One of the earliest and most classical methods involves the reaction of N-acyl-α-amino acids with a thiocyanate salt in the presence of a dehydrating agent, typically acetic anhydride.[1] This method proceeds through the formation of an azlactone intermediate, which is then opened by the thiocyanate nucleophile, followed by cyclization to the this compound.

Experimental Protocol: Synthesis of 3-Acetyl-2-thiohydantoin from Aceturic Acid

  • Reactant Mixture: Suspend aceturic acid (2.0 g) and dry potassium thiocyanate (2.0 g) in a mixture of acetic anhydride (5 mL) and glacial acetic acid (1 mL).

  • Reaction: Gently heat the mixture on a steam bath. The reactants will dissolve quickly, and the solution will turn into an orange-colored viscous liquid within approximately 5 minutes.

  • Work-up: After the initial reaction, further processing such as hydrolysis with strong acid (e.g., hydrochloric acid) is typically required to remove the N-acyl group and isolate the final this compound.

The Biltz Synthesis (1908)

The Biltz synthesis provides a route to 5,5-disubstituted (thio)hydantoins from a 1,2-diketone (like benzil) and urea or thiourea.[2] This reaction is often conducted under basic conditions and can be significantly accelerated by microwave irradiation.[1]

Experimental Protocol: Synthesis of 5,5-Diphenyl-2-thiohydantoin

  • Reactant Mixture: To a solution of benzil (2.1 g, 10 mmol) and thiourea (1.14 g, 15 mmol) in 10 mL of DMSO, add a solution of potassium hydroxide (1.71 g, 30 mmol) in 5 mL of distilled water in one portion with stirring.

  • Reaction: Heat the reaction mixture in an oil bath at 125 °C for 1 hour. The mixture will become dark red.

  • Work-up: Pour the reaction mixture onto ice (approximately 500 g) and acidify with concentrated HCl.

  • Isolation: Collect the resulting precipitate by filtration, dry it, and recrystallize from ethanol to obtain the purified product.

Direct Condensation Methods

A significant simplification in this compound synthesis came with the development of methods that directly condense α-amino acids with a sulfur-containing reagent, bypassing the need for N-acylation.

Synthesis from α-Amino Acids and Thiourea

A straightforward and cost-effective method involves the direct heating of an α-amino acid with thiourea in the absence of a solvent.[3][4] This approach is particularly effective for amino acids with non-polar side chains.

Experimental Protocol: General Procedure for the Synthesis of 2-Thiohydantoins from α-Amino Acids and Thiourea

  • Reactant Mixture: Mix the desired L-α-amino acid and thiourea in a round-bottomed flask. A common molar ratio is 1:3 (amino acid:thiourea).

  • Reaction: Heat the mixture with stirring. The temperature is typically raised to the melting point of thiourea (around 175-180 °C). The mixture will melt and fume. The reaction is continued for a specified time (e.g., 45 minutes) at this temperature.

  • Work-up: After cooling, the product can be purified. For 2-thiohydantoins derived from amino acids with non-polar side chains, a simple precipitation from water is often sufficient to remove the highly water-soluble thiourea. For other derivatives, silica gel column chromatography may be necessary.

Synthesis from α-Amino Acids and Isothiocyanates

The reaction of α-amino acids or their esters with isothiocyanates is a versatile and widely used method for preparing N3-substituted 2-thiohydantoins. This reaction forms the basis of the Edman degradation for peptide sequencing.

Experimental Protocol: Synthesis of 3-Allyl-5-substituted-2-thiohydantoins

  • Amino Acid Ester Preparation: Prepare the amino acid methyl ester hydrochloride by reacting the amino acid (5 mmol) with methanolic HCl (generated from 5 mL of methanol and 2 mL of acetyl chloride at 0 °C) overnight at room temperature. Remove the solvent in vacuo.

  • Thiourea Formation: Dissolve the amino acid methyl ester hydrochloride (5 mmol) in CH₂Cl₂ or CHCl₃ (15 mL) with triethylamine (5 mmol) and stir for 20 minutes at room temperature.

  • Cyclization: Add allyl isothiocyanate (5 mmol) dropwise and heat the mixture under reflux for 7 hours.

  • Work-up: Cool the solution to room temperature and remove the solvent in vacuo. Dissolve the residue in CH₂Cl₂, wash with water and brine, and dry over anhydrous Na₂SO₄. The product can be further purified by chromatography.

Multi-Component and Modern Synthetic Approaches

More recent developments have focused on improving the efficiency, diversity, and environmental friendliness of this compound synthesis.

Bucherer-Bergs Reaction

The Bucherer-Bergs reaction is a multi-component reaction that synthesizes 5,5-disubstituted hydantoins from a ketone, a cyanide source (like potassium cyanide), and ammonium carbonate. While the classical reaction yields hydantoins, variations exist to produce thiohydantoins.

Microwave-Assisted Synthesis

The application of microwave irradiation has been shown to dramatically reduce reaction times and often improve yields for several this compound synthesis methods, including the Biltz synthesis and reactions involving isothiocyanates.

Quantitative Data Summary

The following tables summarize quantitative data for some of the key synthetic methods, allowing for a comparison of their efficiency under different conditions.

Table 1: Synthesis of 2-Thiohydantoins via Direct Condensation of α-Amino Acids with Thiourea

α-Amino AcidMolar Ratio (AA:Thiourea)Temperature (°C)Time (min)Yield (%)
L-Alanine1:31804585
L-Valine1:31804592
L-Leucine1:31804595
L-Phenylalanine1:31804590
L-Proline1:31806088
L-Tryptophan1:31804582

Table 2: Synthesis of 5,5-Diphenyl-2-thiohydantoin (Biltz Synthesis)

MethodBaseSolventTemperature (°C)TimeYield (%)Reference
ConventionalKOHEthanolReflux2 hModerateImplied in search results
Microwave-AssistedKOHDMSO/Water1251 h92

Visualizing the Synthetic Landscape

The following diagrams, generated using the DOT language, illustrate the historical progression of this compound synthesis methods and a typical experimental workflow.

Historical_Development Johnson_Nicolet Johnson & Nicolet (1911) (Acylamino acid + Thiocyanate) Direct_Thiourea Direct Condensation (Amino acid + Thiourea) Johnson_Nicolet->Direct_Thiourea Simplification Biltz Biltz (1908) (Diketone + Thiourea) Microwave Microwave-Assisted Synthesis Biltz->Microwave Improvement Direct_Thiourea->Microwave Improvement Edman Edman Degradation (1950s) (Amino acid + Isothiocyanate) Solid_Phase Solid-Phase & Fluorous Synthesis Edman->Solid_Phase Automation Bucherer_Bergs Bucherer-Bergs Reaction Multi_Component Multi-Component Reactions

Caption: Historical development of this compound synthesis methods.

Experimental_Workflow Start Start: Select Starting Materials (e.g., Amino Acid & Thiourea) Reactants Combine Reactants in Flask Start->Reactants Reaction Heat Mixture (e.g., 180°C, 45 min) Reactants->Reaction Cooling Cool Reaction Mixture Reaction->Cooling Workup Work-up (e.g., Dissolve in water, filter) Cooling->Workup Purification Purification (e.g., Recrystallization or Chromatography) Workup->Purification Analysis Characterization (NMR, MS, etc.) Purification->Analysis End End: Pure this compound Analysis->End

Caption: General experimental workflow for this compound synthesis.

Conclusion

The synthesis of 2-thiohydantoins has a rich history, with methods evolving from classical, multi-step procedures to more direct and efficient modern techniques. The choice of synthetic route today depends on factors such as the desired substitution pattern, scale of the reaction, and available resources. The foundational methods of Johnson and Nicolet, and Biltz, alongside the simple and effective direct condensation with thiourea, provide a robust toolkit for chemists. The advent of microwave-assisted synthesis and multi-component reactions has further expanded the accessibility and diversity of this important class of heterocyclic compounds, ensuring their continued relevance in drug discovery and development.

References

2-Thiohydantoin as a privileged scaffold in medicinal chemistry

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 2-thiohydantoin core, a sulfur analog of hydantoin, has garnered significant attention in medicinal chemistry, establishing itself as a "privileged scaffold." This five-membered heterocyclic ring system is a recurring motif in a multitude of pharmacologically active molecules, demonstrating a broad spectrum of biological activities.[1][2][3] Its synthetic tractability and the ease with which its core can be substituted at various positions (N-1, N-3, and C-5) allow for the fine-tuning of steric, electronic, and hydrophobic properties, making it a versatile template for drug design.[1] This guide provides a comprehensive overview of the synthesis, diverse biological applications, and structure-activity relationships of this compound derivatives, supported by quantitative data, detailed experimental protocols, and visual diagrams of key pathways and workflows.

Diverse Biological Activities of the this compound Scaffold

The versatility of the this compound scaffold is underscored by its wide array of biological activities.[1] These derivatives have been extensively explored as anticancer, anti-androgen, antimicrobial, antidiabetic, anti-inflammatory, and antiviral agents.

Anticancer Activity

This compound derivatives have emerged as promising candidates in oncology. One of the most notable examples is Enzalutamide (MDV3100), an androgen receptor (AR) antagonist used in the treatment of castration-resistant prostate cancer (CRPC). The scaffold's utility extends beyond anti-androgen activity, with derivatives showing efficacy against various cancer cell lines. For instance, a study on a series of this compound derivatives against liver hepatocellular carcinoma (LIHC) cells revealed a derivative with an IC50 value of 2.448 μM that induced cell cycle arrest in the S phase.

Table 1: Anticancer Activity of Selected this compound Derivatives

CompoundCancer Cell LineActivityReference
Enzalutamide (MDV3100)LNCaP-ARPotent AR antagonist
Indoline thiohydantoin (9)LNCaP-ARPotent AR antagonist
Tetrahydroisoquinoline thiohydantoin (11)LNCaP-ARIC50 comparable to Enzalutamide
N-(4-oxo-5-(2-oxo-2-(p-tolylamino)ethyl)-3-phenyl-2-thioxoimidazolidin-1-yl)benzamideHepG2IC50 = 2.448 μM
5-Arylidine-2-thiohydantoins (27, 28)Mycobacterium tuberculosisIC50 = 6.7 µM and 4.5 µM
Compound 1d and 2dProstate cancer cellsGood anti-prostate cancer activity
Androgen Receptor Antagonism

The development of Enzalutamide has solidified the importance of the this compound scaffold in targeting the androgen receptor. Structure-activity relationship (SAR) studies have been crucial in optimizing the potency of these antagonists. These studies have led to the discovery of derivatives with activity comparable to or even exceeding that of Enzalutamide. For example, compound 31c was identified as an AR antagonist 2.3-fold more potent than Enzalutamide.

Table 2: Androgen Receptor Antagonist Activity of Selected this compound Derivatives

CompoundAssay SystemActivityReference
Enzalutamide (MDV3100)Castration-Resistant Prostate CancerClinical Candidate
Compound 92 (MDV3100)Hormone Refractory Prostate CancerClinical Candidate
Compound 31cAndrogen Receptor Assay2.3-fold more potent than Enzalutamide
Compounds 6a/6c/7g/19a/19bAndrogen Receptor AssayActivity consistent with or superior to Enzalutamide
Antimicrobial Activity

The this compound core is also a key feature in compounds with antibacterial and antifungal properties. Derivatives have shown activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains. For instance, certain 5-arylidine-2-thiohydantoins displayed over 90% inhibition of Mycobacterium tuberculosis growth. The introduction of a carboxymethyl substituent at the N-3 position has been shown to boost antimicrobial activity.

Table 3: Antimicrobial Activity of Selected this compound Derivatives

CompoundTarget OrganismActivityReference
5-Arylidine-2-thiohydantoins (27, 28)Mycobacterium tuberculosisMIC = 0.78 µg/ml (27), 1.56 µg/ml (28)
Compound 29Gram-positive and Gram-negative bacteria, yeastMost active antibacterial with low cytotoxicity
Compound 4bPseudomonas aeruginosa, Candida albicans, Aspergillus nigerActive
5-Arylidene-2-thiohydantoin derivatives (31, 32)Botrytis cinerea, Alternaria solaniHigher fungicidal activity than carbendazim
Compound 5a (rhodanine derivative)Gram-positive bacteriaHigh activity
Compound 7a (this compound derivative)Gram-positive bacteriaMore bactericidal
Other Biological Activities

The therapeutic potential of 2-thiohydantoins extends to other areas, including:

  • Antidiabetic: Derivatives have been synthesized and screened for their α-glucosidase inhibitory activity, with some showing significant inhibition.

  • Anti-inflammatory: 1,3-disubstituted-2-thiohydantoin analogs have demonstrated potent anti-inflammatory activity by reducing nitric oxide production and inhibiting the expression of pro-inflammatory cytokines.

  • Antiviral: Certain 5-substituted 2-thiohydantoins have been tested for their activity against HIV-1.

Synthesis of the this compound Scaffold

A key advantage of the this compound scaffold is its accessibility through various synthetic routes. Common methods often utilize α-amino acids or their derivatives as starting materials.

General Synthetic Routes
  • From α-Amino Acids and Thiocyanates/Isothiocyanates: This is one of the most common approaches, where an α-amino acid reacts with a thiocyanate or isothiocyanate derivative.

  • From Thiourea Derivatives: Thiourea and its derivatives can be reacted with α-amino acids or other suitable precursors to form the this compound ring. Microwave-assisted synthesis has been employed to improve reaction efficiency.

  • From Amino Cyanides and Isothiocyanates: Reaction of an amino cyanide with an isothiocyanate generates a thiohydantoin-4-imine intermediate, which can then be hydrolyzed to the corresponding this compound.

G General Synthetic Workflow for this compound Derivatives cluster_synthesis Synthesis cluster_evaluation Biological Evaluation Starting Materials Starting Materials Reaction Reaction Starting Materials->Reaction e.g., Amino acid + Isothiocyanate Crude Product Crude Product Reaction->Crude Product Purification Purification Crude Product->Purification e.g., Chromatography Characterized Derivative Characterized Derivative Purification->Characterized Derivative In vitro assays In vitro assays Characterized Derivative->In vitro assays Screening Data Analysis Data Analysis In vitro assays->Data Analysis e.g., IC50, MIC Lead Identification Lead Identification Data Analysis->Lead Identification

Caption: General workflow for synthesis and evaluation of 2-thiohydantoins.

Experimental Protocols

Synthesis of 5,5-dimethyl-2-thioxoimidazolidin-4-one

Materials:

  • Acetone cyanohydrin

  • Ammonium thiocyanate

  • Acetic anhydride

  • Water

Procedure:

  • A mixture of acetone cyanohydrin and ammonium thiocyanate in acetic anhydride is heated.

  • The reaction mixture is then poured into water to precipitate the product.

  • The crude product is collected by filtration, washed with water, and recrystallized from a suitable solvent (e.g., ethanol) to yield pure 5,5-dimethyl-2-thioxoimidazolidin-4-one.

Androgen Receptor Antagonist Assay (General Protocol)

Cell Line: LNCaP cells overexpressing the androgen receptor (LNCaP/AR).

Procedure:

  • LNCaP/AR cells are seeded in multi-well plates and allowed to attach overnight.

  • The cells are then treated with a range of concentrations of the test this compound derivative in the presence of a known androgen (e.g., dihydrotestosterone, DHT).

  • A positive control (e.g., Enzalutamide) and a vehicle control are included.

  • After an incubation period (e.g., 72 hours), cell viability is assessed using a suitable method, such as the MTT assay.

  • The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated.

Structure-Activity Relationship (SAR)

The biological activity of this compound derivatives is highly dependent on the nature and position of substituents on the heterocyclic ring.

  • Position C-5: This position is a nucleophilic center, and condensation with various aldehydes is a common strategy to introduce diverse substituents and modulate biological activity.

  • Positions N-1 and N-3: Substitution at these positions significantly impacts the molecule's properties. For androgen receptor antagonists, specific aryl groups at the N-1 position are crucial for high affinity binding.

  • Overall Structure: The three-dimensional arrangement of substituents and the ability to form hydrogen bonds are key determinants of pharmacological activity.

G Androgen Receptor Signaling and Inhibition by this compound Androgen Androgen (e.g., DHT) AR Androgen Receptor (AR) Androgen->AR Binds AR_Complex Androgen-AR Complex AR->AR_Complex Thiohydantoin This compound Antagonist (e.g., Enzalutamide) Thiohydantoin->AR Inhibits Translocation Nuclear Translocation AR_Complex->Translocation DNA_Binding DNA Binding Translocation->DNA_Binding Gene_Transcription Gene Transcription DNA_Binding->Gene_Transcription Cell_Growth Prostate Cancer Cell Growth Gene_Transcription->Cell_Growth

References

The Scaffolding of Nature: A Technical Guide to Natural Products Containing the 2-Thiohydantoin Moiety

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-thiohydantoin ring system, a sulfur analog of hydantoin, represents a privileged scaffold in medicinal chemistry, renowned for its diverse pharmacological activities. While a plethora of synthetic derivatives have been explored, nature also offers a select group of molecules bearing this intriguing moiety. These natural products, though relatively rare, exhibit a range of biological effects, from anti-inflammatory to neurotrophic and potential anticancer activities. This technical guide provides an in-depth exploration of the known natural products containing the this compound core, with a focus on their isolation, structural elucidation, biological activities, and experimental protocols.

Naturally Occurring this compound Derivatives

To date, the number of identified naturally occurring compounds featuring a this compound ring is limited, with prominent examples isolated from terrestrial plants and marine invertebrates. These discoveries highlight the biosynthetic capabilities of diverse organisms to construct this valuable heterocyclic system.

Spiroleiferthione A and Oleiferthione A from Moringa oleifera

Recent investigations into the chemical constituents of Moringa oleifera Lam. (Moringaceae) seeds have led to the isolation of two novel thioketone alkaloids, Spiroleiferthione A and Oleiferthione A.[1][2][3] Spiroleiferthione A is particularly notable for possessing a unique this compound heterocyclic spiro skeleton.[1][2]

Thiohydantoin Derivatives from Horseradish (Armoracia rusticana)

The roots of horseradish (Armoracia rusticana) have yielded two new thiohydantoin derivatives, along with several known compounds. These compounds have garnered interest for their potential neurotrophic and anti-neuroinflammatory properties.

Leucettamine B from the Marine Sponge Leucetta microraphis

The marine environment is a rich source of unique chemical structures, including the imidazole alkaloid Leucettamine B, isolated from the Palauan sponge Leucetta microraphis. This compound features a this compound ring and has been investigated for its biological activities.

Biological Activities and Quantitative Data

The natural products containing the this compound moiety have been evaluated in a variety of biological assays. The following tables summarize the available quantitative data to facilitate comparison.

CompoundSourceBiological ActivityAssayResultCitation
Spiroleiferthione AMoringa oleifera seedsAnti-inflammatoryNitric Oxide (NO) Production Inhibition42.81 ± 1.56% inhibition at 50 μM
Anti-proliferativeHigh Glucose-Induced Human Renal Mesangial Cell ProliferationModerate, dosage-dependent inhibition
Oleiferthione AMoringa oleifera seedsAnti-inflammatoryNitric Oxide (NO) Production Inhibition33.53 ± 2.34% inhibition at 50 μM
Thiohydantoin Derivative 1bArmoracia rusticana rootsNeurotrophicNerve Growth Factor (NGF) Secretion Stimulation in C6 glioma cells153.59 ± 5.44% of control
Known Compound 7Armoracia rusticana rootsAnti-neuroinflammatoryNitric Oxide (NO) Production Inhibition in LPS-stimulated murine microgliaIC50 = 32.6 μM
Leucettamine BLeucetta microraphis (marine sponge)Leukotriene B4 Receptor BindingReceptor Binding AssayKᵢ = 100 μM
Synthetic Leucettamine B Analog (Compound 49)N/A (Synthetic)AnticancerCytotoxicity against SW480 human colon adenocarcinoma cellsIC50 = 4.7 μM
Synthetic Leucettamine B Analog (Compound 49)N/A (Synthetic)AnticancerCytotoxicity against Mahlavu human hepatocellular carcinoma cellsIC50 = 6.6 μM
Synthetic Leucettamine B Analog (Compound 31)N/A (Synthetic)AnticancerCytotoxicity against SW480 human colon adenocarcinoma cellsIC50 = 7.5 μM

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. This section provides protocols for the isolation and biological evaluation of the discussed natural products, as cited in the literature.

Isolation of Spiroleiferthione A and Oleiferthione A from Moringa oleifera

The isolation of these novel alkaloids was performed from the aqueous extract of Moringa oleifera seeds. The general workflow is outlined below.

start Moringa oleifera Seeds extraction Aqueous Extraction start->extraction partition Liquid-Liquid Partitioning extraction->partition chromatography Repeated Column Chromatography (Silica gel, Sephadex LH-20, RP-18) partition->chromatography hplc Preparative HPLC chromatography->hplc compounds Spiroleiferthione A & Oleiferthione A hplc->compounds start Air-dried Armoracia rusticana Roots extraction Extraction with 80% aqueous MeOH start->extraction partition Solvent Partitioning (Hexanes, CHCl3, EtOAc, n-BuOH) extraction->partition chromatography Column Chromatography on Silica Gel and Sephadex LH-20 partition->chromatography hplc Preparative and Semi-preparative HPLC chromatography->hplc compounds Thiohydantoin Derivatives hplc->compounds LPS LPS TLR4 TLR4 LPS->TLR4 NFkB_pathway NF-κB Signaling Pathway TLR4->NFkB_pathway iNOS_expression iNOS Gene Expression NFkB_pathway->iNOS_expression iNOS_protein iNOS Protein iNOS_expression->iNOS_protein NO_production Nitric Oxide (NO) Production iNOS_protein->NO_production Thiohydantoin This compound Natural Product Thiohydantoin->NFkB_pathway Inhibition? Thiohydantoin->iNOS_protein Inhibition?

References

Quantum chemical calculations on 2-Thiohydantoin tautomers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to Quantum Chemical Calculations on 2-Thiohydantoin Tautomers

For: Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a five-membered heterocyclic scaffold that serves as a crucial building block in medicinal chemistry. Its derivatives are known to exhibit a wide range of biological activities, including antifungal, anticancer, and antiviral properties[1][2]. The chemical reactivity and biological interactions of this compound are profoundly influenced by its tautomeric forms. Tautomers, being constitutional isomers that readily interconvert, can display different physicochemical properties, affecting drug-receptor binding, solubility, and metabolic stability.

Understanding the relative stability of this compound tautomers is therefore critical for rational drug design and development. Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become indispensable tools for accurately predicting the most stable tautomeric forms and elucidating the factors governing their equilibrium[3]. This guide provides a comprehensive overview of the theoretical investigation of this compound tautomerism, detailing the computational protocols and presenting key quantitative data.

Tautomerism in this compound

The this compound ring contains multiple sites for protonation, leading to the existence of several tautomeric forms. The interconversion, or tautomerization, typically involves the migration of a proton between nitrogen, oxygen, and sulfur atoms, coupled with a shift in double bonds. The three principal neutral tautomers are the keto-thione form, the enol-thione form, and the keto-thiol form.

Computational studies have consistently shown that the keto-thione tautomer, where the movable hydrogen is attached to a nitrogen atom, is the most predominant and energetically favorable form[1][4].

Tautomer_Equilibrium T_NH Keto-Thione Form (2-sulfanylideneimidazolidin-4-one) T_OH Enol-Thione Form (4-hydroxy-2-thioxo-2,5-dihydro-1H-imidazole) T_NH->T_OH T_SH Keto-Thiol Form (2-sulfanyl-1H-imidazol-4(5H)-one) T_NH->T_SH T_OH->T_SH

Caption: Equilibrium between the principal tautomers of this compound.

Computational Methodology

The relative stability of tautomers can be accurately determined by calculating their Gibbs free energies. Density Functional Theory (DFT) is the most widely used quantum chemical method for this purpose, offering a favorable balance between computational cost and accuracy.

General Computational Protocol

A typical workflow for the quantum chemical investigation of tautomerism involves geometry optimization followed by frequency calculations. This process confirms that the optimized structures are true energy minima and provides the necessary thermochemical data to assess their relative stabilities.

Computational_Workflow A 1. Initial Structure Generation (Input coordinates for each tautomer) B 2. Geometry Optimization (e.g., B3LYP/6-311++G**) A->B C 3. Frequency Calculation (Confirm minima, obtain ZPE and thermal corrections) B->C D 4. Solvation Modeling (Optional) (e.g., PCM, SMD) C->D In Solution E 5. Analysis of Results (Calculate Relative Gibbs Free Energies, ΔG) C->E In Gas Phase D->E

Caption: A standard workflow for quantum chemical calculations of tautomers.

Detailed Protocol

The following protocol is based on methodologies reported in peer-reviewed literature for the study of this compound and related heterocyclic systems.

  • Software: All calculations are typically performed using a standard quantum chemistry software package like Gaussian, ORCA, or Spartan.

  • Initial Geometries: The initial 3D structures of all possible tautomers are constructed using a molecular builder.

  • Geometry Optimization: The geometry of each tautomer is optimized without constraints. A common and reliable level of theory for this task is the B3LYP functional combined with the 6-311++G** basis set. This combination provides a robust description of electron correlation and includes diffuse and polarization functions, which are important for accurately modeling systems with heteroatoms and potential hydrogen bonds.

  • Frequency Calculations: Vibrational frequency calculations are performed at the same level of theory as the optimization (B3LYP/6-311++G**). The absence of imaginary frequencies confirms that each optimized structure corresponds to a local minimum on the potential energy surface. These calculations also yield zero-point vibrational energies (ZPVE) and thermal corrections necessary for computing Gibbs free energies.

  • Solvation Effects (Optional): To model the system in a specific solvent, an implicit solvation model such as the Polarizable Continuum Model (PCM) can be applied during the optimization and frequency calculations. This is crucial as solvent polarity can significantly influence tautomeric equilibria.

  • Energy Calculation and Analysis: The Gibbs free energy (G) is obtained for each tautomer. The relative Gibbs free energy (ΔG) of each tautomer is then calculated with respect to the most stable tautomer (which is assigned a ΔG of 0.00). The relative populations of tautomers at a given temperature can be determined from the ΔG values using the Boltzmann distribution.

Quantitative Data: Tautomer Stability

Theoretical calculations consistently identify the keto-thione form (Tautomer A) as the most stable tautomer of this compound in the gas phase and in various solvents. The other tautomers are significantly higher in energy.

Table 1: Relative Stability of this compound Tautomers

TautomerStructure NameRelative Gibbs Free Energy (ΔG) (kcal/mol)
Keto-Thione2-sulfanylideneimidazolidin-4-one0.00 (Most Stable)
Enol-Thione4-hydroxy-2-thioxo-2,5-dihydro-1H-imidazole> 10
Keto-Thiol2-sulfanyl-1H-imidazol-4(5H)-one> 10

Note: The relative energies are based on calculations performed at the B3LYP/6-311++G* level of theory. The energy differences are substantial, indicating that the Keto-Thione form is overwhelmingly dominant at equilibrium.*

Table 2: Key Computational Parameters

ParameterDescriptionRecommended Value/MethodReference
Method Quantum Mechanical MethodDensity Functional Theory (DFT)
Functional Exchange-Correlation FunctionalB3LYP
Basis Set Atomic Orbital Basis Set6-311++G**
Solvation Model Implicit SolvationPolarizable Continuum Model (PCM)
Analysis Key Thermodynamic QuantityGibbs Free Energy (G)

Conclusion

Quantum chemical calculations provide a powerful and reliable framework for investigating the tautomerism of this compound. The presented data and protocols, derived from established computational studies, confirm that the keto-thione form is the most stable tautomer by a significant energy margin. This knowledge is fundamental for professionals in drug discovery, as it allows for a more accurate representation of the molecule in computational models for ligand-receptor docking, ADMET prediction, and other structure-based design efforts. By focusing on the most stable tautomer, researchers can develop more effective and targeted therapeutic agents based on the this compound scaffold.

References

Methodological & Application

Protocol for Solid-Phase Synthesis of 2-Thiohydantoin Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction: 2-Thiohydantoin derivatives are a significant class of heterocyclic compounds with a wide range of biological activities, making them attractive scaffolds in drug discovery.[1][2][3][4] Solid-phase synthesis offers a robust and efficient methodology for the preparation of libraries of these compounds, facilitating medicinal chemistry efforts. This document provides a detailed protocol for the solid-phase synthesis of this compound derivatives, primarily focusing on a strategy involving Rink Amide resin. The protocol outlines the key steps from resin preparation to final product cleavage and purification.

Experimental Protocols

This protocol is a generalized procedure based on established methods for solid-phase synthesis.[5] Researchers should optimize conditions for their specific substrates.

Materials:

  • Rink Amide resin (0.5 - 1.0 mmol/g loading capacity)

  • Fmoc-protected amino acids

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure®

  • Piperidine

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Isothiocyanates or Thiophosgene

  • Diisopropylethylamine (DIEA)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Dipeptidyl Peptidase IV (DPP-IV)

  • Water

  • Diethyl ether (cold)

  • Acetonitrile

Equipment:

  • Solid-phase synthesis vessel

  • Shaker or vortexer

  • Filtration apparatus

  • High-performance liquid chromatography (HPLC) system

  • Lyophilizer

  • Nitrogen line

Protocol Steps:

1. Resin Swelling and Fmoc Deprotection:

  • Swell the Rink Amide resin in DMF for 1-2 hours in a solid-phase synthesis vessel.

  • Drain the DMF and treat the resin with a 20% solution of piperidine in DMF.

  • Agitate the mixture for 5-10 minutes at room temperature.

  • Drain the piperidine solution and repeat the treatment for another 15-20 minutes.

  • Wash the resin thoroughly with DMF (3x), DCM (3x), and finally DMF (3x) to remove residual piperidine.

2. Amino Acid Coupling:

  • In a separate vessel, pre-activate the first Fmoc-protected amino acid (3-5 equivalents relative to resin loading) with DIC (3-5 equivalents) and OxymaPure® (3-5 equivalents) in DMF for 15-30 minutes.

  • Add the activated amino acid solution to the deprotected resin.

  • Agitate the mixture at room temperature for 2-4 hours or until a negative Kaiser test is obtained.

  • Wash the resin with DMF (3x), DCM (3x), and DMF (3x).

3. Second Amino Acid Coupling (Optional, for Dipeptide Approach):

  • Repeat the Fmoc deprotection (Step 1) and amino acid coupling (Step 2) to attach a second amino acid.

4. Thiourea Formation:

  • Method A (Using Isothiocyanate):

    • Swell the resin-bound amino acid or dipeptide in DMF.

    • Add a solution of the desired isothiocyanate (3-5 equivalents) in DMF.

    • Add DIEA (1-2 equivalents) to the mixture.

    • Agitate at room temperature for 4-12 hours.

    • Wash the resin with DMF (3x), DCM (3x), and DMF (3x).

  • Method B (Using Thiophosgene):

    • Swell the resin in DCM.

    • Cool the vessel to 0°C.

    • Add a solution of thiophosgene (3-5 equivalents) in DCM, followed by the dropwise addition of DIEA (5-10 equivalents).

    • Agitate the mixture at 0°C for 1-2 hours, then allow it to warm to room temperature and react for an additional 2-4 hours.

    • Wash the resin with DCM (5x) and DMF (3x).

5. Cyclization to this compound:

  • Treat the resin-bound thiourea with a solution of 20% piperidine in DMF for 30-60 minutes to induce cyclization.

  • Alternatively, for some substrates, cyclization can be achieved by treatment with a mild base such as DIEA in DMF.

  • Wash the resin with DMF (3x), DCM (3x), and dry under vacuum.

6. Cleavage and Deprotection:

  • Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5).

  • Add the cleavage cocktail to the dried resin.

  • Agitate the mixture at room temperature for 2-4 hours.

  • Filter the resin and collect the filtrate.

  • Wash the resin with additional TFA (2x) and DCM (2x).

  • Combine the filtrates and concentrate under a stream of nitrogen.

  • Precipitate the crude product by adding cold diethyl ether.

  • Centrifuge and decant the ether. Wash the precipitate with cold ether (2-3x).

  • Dry the crude product under vacuum.

7. Purification:

  • Purify the crude this compound derivative by reverse-phase HPLC using a suitable gradient of acetonitrile and water containing 0.1% TFA.

  • Lyophilize the pure fractions to obtain the final product as a powder.

Data Presentation

Table 1: Summary of Reagents and Reaction Conditions for Solid-Phase Synthesis of this compound Derivatives.

StepReagent/SolventEquivalents (relative to resin loading)TimeTemperature
Resin Swelling DMF-1-2 hRoom Temp.
Fmoc Deprotection 20% Piperidine in DMF-2 x (5-20 min)Room Temp.
Amino Acid Coupling Fmoc-Amino Acid3-52-4 hRoom Temp.
DIC3-5
OxymaPure®3-5
DMF-
Thiourea Formation (Isothiocyanate) Isothiocyanate3-54-12 hRoom Temp.
DIEA1-2
DMF-
Thiourea Formation (Thiophosgene) Thiophosgene3-53-6 h0°C to Room Temp.
DIEA5-10
DCM-
Cyclization 20% Piperidine in DMF-30-60 minRoom Temp.
Cleavage & Deprotection TFA/TIS/H₂O (95:2.5:2.5)-2-4 hRoom Temp.

Visualizations

Experimental Workflow

G cluster_prep Resin Preparation cluster_synthesis Peptide Elongation & Modification cluster_final Final Steps Resin Rink Amide Resin Swell Swell in DMF Resin->Swell Deprotect Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect Couple1 Couple 1st Fmoc-Amino Acid Deprotect->Couple1 Deprotect2 Fmoc Deprotection Couple1->Deprotect2 Couple2 Couple 2nd Fmoc-Amino Acid (Optional) Deprotect2->Couple2 Thiourea Thiourea Formation (Isothiocyanate or Thiophosgene) Deprotect2->Thiourea Couple2->Thiourea Cyclize Cyclization to This compound Thiourea->Cyclize Cleave Cleavage from Resin (TFA Cocktail) Cyclize->Cleave Purify HPLC Purification Cleave->Purify Product Pure this compound Derivative Purify->Product

Caption: General workflow for the solid-phase synthesis of this compound derivatives.

Illustrative Signaling Pathway Inhibition

Many this compound derivatives have been investigated as inhibitors of Dipeptidyl Peptidase IV (DPP-IV), an enzyme involved in glucose metabolism. Inhibition of DPP-IV increases the levels of incretin hormones, which in turn stimulates insulin secretion.

G cluster_regulation Incretin Regulation cluster_inhibition Therapeutic Intervention cluster_effect Physiological Effect GLP1 GLP-1 (Active) DPP4 DPP-IV Enzyme GLP1->DPP4 Pancreas Pancreatic β-cells GLP1->Pancreas Stimulates GIP GIP (Active) GIP->DPP4 GIP->Pancreas Stimulates GLP1_inactive GLP-1 (Inactive) DPP4->GLP1_inactive Degradation GIP_inactive GIP (Inactive) DPP4->GIP_inactive Degradation Thiohydantoin This compound Derivative Thiohydantoin->DPP4 Inhibition Insulin Increased Insulin Secretion Pancreas->Insulin Glucose Lowered Blood Glucose Insulin->Glucose

Caption: Inhibition of DPP-IV by a this compound derivative, leading to increased insulin secretion.

References

Application Notes and Protocols for Peptide Sequencing Using 2-Thiohydantoin in Edman-type Degradation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sequential degradation of peptides is a cornerstone of proteomics and protein characterization, providing fundamental insights into protein structure and function. While N-terminal sequencing via Edman degradation is a well-established method, determining the C-terminal sequence presents unique challenges. Chemical methods for C-terminal sequencing offer a valuable alternative to enzymatic approaches, with the formation of 2-thiohydantoin derivatives being a key strategy. This document provides detailed application notes and protocols for the use of this compound chemistry in the C-terminal sequencing of peptides and proteins.

The protocols described herein are based on the foundational work of Schlack and Kumpf, which involves the activation of the C-terminal carboxyl group and subsequent reaction with a thiocyanate salt to form a peptidyl-thiohydantoin. This is followed by cleavage of the C-terminal amino acid as a this compound derivative, which can then be identified by chromatography. Additionally, an improved "alkylated-thiohydantoin" method is detailed, offering enhanced cleavage efficiency.

These methods are applicable for:

  • Verifying the C-terminal sequence of recombinant proteins and synthetic peptides.

  • Identifying C-terminal post-translational modifications.

  • Characterizing protein processing and degradation events.

  • Elucidating the full primary structure of a protein in conjunction with N-terminal sequencing and mass spectrometry.

Data Presentation

The efficiency of C-terminal sequencing using this compound chemistry can vary depending on the specific amino acid residue and the chosen protocol. The following tables summarize representative quantitative data for initial sequencing yields.

Table 1: Representative Initial Yields for C-Terminal Sequencing using the Thiohydantoin Method

C-Terminal Amino AcidAverage Initial Yield (%)Notes
Alanine (Ala)45 - 60Generally good yields.
Arginine (Arg)20 - 35Side chain can complicate reaction.
Asparagine (Asn)15 - 30Low yields are a known limitation.
Aspartic Acid (Asp)15 - 30Low yields are a known limitation.
Cysteine (Cys)25 - 40Requires pre-sequencing modification.
Glutamine (Gln)20 - 35Moderate yields.
Glutamic Acid (Glu)20 - 35Moderate yields.
Glycine (Gly)50 - 65Generally high yields.
Histidine (His)25 - 40Side chain can interfere.
Isoleucine (Ile)40 - 55Good yields.
Leucine (Leu)45 - 60Generally good yields.
Lysine (Lys)25 - 40Requires pre-sequencing modification.
Methionine (Met)40 - 55Good yields.
Phenylalanine (Phe)45 - 60Generally good yields.
Proline (Pro)Not SequencedDoes not form the required derivative.
Serine (Ser)10 - 25Side chain hydroxyl group interferes.
Threonine (Thr)10 - 25Side chain hydroxyl group interferes.
Tryptophan (Trp)30 - 45Can be sensitive to acidic conditions.
Tyrosine (Tyr)30 - 45Moderate yields.
Valine (Val)40 - 55Good yields.

Note: Yields are indicative and can be influenced by the peptide sequence, sample purity, and specific reagents and instrumentation used. The use of purified reagents like diphenylphosphoryl isothiocyanate (DPPITC) has been shown to significantly increase initial yields, in some cases from approximately 30% to over 70% for a test protein[1].

Table 2: Comparison of General Characteristics: N-Terminal vs. C-Terminal Sequencing

FeatureN-Terminal Edman Degradation (PTH)C-Terminal Degradation (this compound)
Primary Reagent Phenylisothiocyanate (PITC)Thiocyanate salt (e.g., ammonium thiocyanate) or Isothiocyanate derivatives
Typical Efficiency High (often >95% per cycle)Lower and more variable
Sequencing Length Routinely 20-40 residuesTypically 1-10 residues
Problematic Residues Modified N-terminusProline, Aspartic Acid, Asparagine, Serine, Threonine[2][3]
Automation Highly automated and widely availableLess common, specialized instrumentation

Experimental Protocols

Protocol 1: Manual C-Terminal Sequencing via Thiocyanate Degradation

This protocol outlines the manual procedure for the sequential degradation of a peptide from its C-terminus.

Materials and Reagents:

  • Peptide sample (1-10 nmol)

  • Acetic anhydride

  • Glacial acetic acid

  • Ammonium thiocyanate

  • Acetohydroxamic acid

  • Pyridine

  • Trifluoroacetic acid (TFA)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Nitrogen gas (dry)

  • This compound amino acid standards

  • Reaction vials (e.g., 1.5 mL glass vials with Teflon-lined caps)

  • Heating block or water bath

  • Centrifugal vacuum evaporator

  • HPLC system with a UV detector and a reverse-phase C18 column

Procedure:

Step 1: Formation of the Peptidyl-2-Thiohydantoin (Coupling)

  • Place the dried peptide sample (1-10 nmol) in a reaction vial.

  • Prepare the coupling solution: a mixture of acetic anhydride and glacial acetic acid (1:1, v/v).

  • Add 50 µL of the coupling solution to the peptide.

  • Add a 10-fold molar excess of ammonium thiocyanate.

  • Seal the vial under nitrogen and heat at 60°C for 20 minutes.

  • Dry the sample completely in a centrifugal vacuum evaporator.

Step 2: Cleavage of the C-Terminal this compound

  • Prepare the cleavage solution: 0.5 M acetohydroxamic acid in a 1:1 (v/v) mixture of water and pyridine.

  • Add 50 µL of the cleavage solution to the dried peptidyl-thiohydantoin.

  • Seal the vial under nitrogen and heat at 60°C for 15 minutes.

  • Dry the sample completely in a centrifugal vacuum evaporator.

Step 3: Extraction and Identification of the this compound-Amino Acid

  • Resuspend the dried sample in 50 µL of 0.1% aqueous TFA.

  • Extract the this compound-amino acid with 100 µL of ethyl acetate. Vortex and centrifuge to separate the phases.

  • Carefully transfer the upper ethyl acetate layer to a new vial. Repeat the extraction.

  • Dry the pooled ethyl acetate extracts in a centrifugal vacuum evaporator.

  • The remaining aqueous phase contains the shortened peptide, which can be subjected to the next cycle of degradation starting from Step 1.

  • Reconstitute the dried this compound-amino acid in a suitable solvent (e.g., 20-50 µL of acetonitrile/water) for HPLC analysis.

  • Inject the sample onto a reverse-phase C18 HPLC column and monitor the elution profile at approximately 269 nm.

  • Identify the this compound-amino acid by comparing its retention time with those of known standards.

Protocol 2: Improved C-Terminal Sequencing using the Alkylated-Thiohydantoin Method

This method enhances the cleavage step by alkylating the thiohydantoin, making it a better leaving group.

Materials and Reagents:

  • All reagents from Protocol 1

  • Tetrabutylammonium thiocyanate

  • 2-Bromomethylnaphthalene (or other suitable alkylating agent)

  • Solvents such as acetonitrile and dimethylformamide

Procedure:

Step 1 & 2: Thiohydantoin Formation

  • The initial activation and derivatization to form the C-terminal thiohydantoin are performed similarly to Protocol 1, often using reagents like acetic anhydride and tetrabutylammonium thiocyanate.

Step 3: Alkylation of the Thiohydantoin

  • To the dried peptidyl-thiohydantoin, add a solution of an alkylating agent, such as 2-bromomethylnaphthalene, in an appropriate solvent (e.g., acetonitrile).

  • The reaction is typically carried out at a slightly elevated temperature (e.g., 50°C) for a short period (e.g., 10-15 minutes).

Step 4: Simultaneous Cleavage and Next Cycle Derivatization

  • The key advantage of this method is the combined cleavage and derivatization step.

  • The alkylated peptidyl-thiohydantoin is treated with a thiocyanate salt under mildly acidic conditions.

  • This cleaves the C-terminal alkylated-thiohydantoin (ATH-amino acid) and simultaneously forms the thiohydantoin on the newly exposed C-terminal residue of the shortened peptide.

  • This eliminates the need for a separate activation step for the subsequent cycle.

Step 5: Identification of the Alkylated-Thiohydantoin-Amino Acid

  • The cleaved ATH-amino acid is extracted and identified by HPLC, similar to the method described in Protocol 1, using appropriate ATH-amino acid standards.

Visualizations

Edman_Degradation_Workflow cluster_cycle Repetitive Sequencing Cycle Peptide Peptide (n residues) Coupling Coupling Reaction (Phenylisothiocyanate, PITC) Peptide->Coupling PTC_Peptide PTC-Peptide Coupling->PTC_Peptide Cleavage Cleavage (Anhydrous Acid, e.g., TFA) PTC_Peptide->Cleavage Thiazolinone Thiazolinone Derivative Cleavage->Thiazolinone Shortened_Peptide Shortened Peptide (n-1 residues) Cleavage->Shortened_Peptide To next cycle Conversion Conversion (Aqueous Acid) Thiazolinone->Conversion PTH_AA PTH-Amino Acid Conversion->PTH_AA Identification Identification (HPLC, Mass Spec) PTH_AA->Identification

Caption: Workflow of N-Terminal Edman Degradation.

C_Terminal_Thiohydantoin_Workflow cluster_cycle C-Terminal Sequencing Cycle Peptide Peptide (n residues) Activation Activation (e.g., Acetic Anhydride) Peptide->Activation Activated_Peptide Activated Peptide Activation->Activated_Peptide Derivatization Derivatization (Thiocyanate Salt) Activated_Peptide->Derivatization Peptidyl_TH Peptidyl-2-Thiohydantoin Derivatization->Peptidyl_TH Cleavage Cleavage (e.g., Acetohydroxamate) Peptidyl_TH->Cleavage Thiohydantoin_AA This compound-Amino Acid Cleavage->Thiohydantoin_AA Shortened_Peptide Shortened Peptide (n-1 residues) Cleavage->Shortened_Peptide To next cycle Identification Identification (HPLC) Thiohydantoin_AA->Identification

Caption: C-Terminal Sequencing with this compound.

Alkylated_Thiohydantoin_Workflow cluster_cycle Alkylated-Thiohydantoin Method Peptidyl_TH Peptidyl-2-Thiohydantoin Alkylation Alkylation (e.g., 2-Bromomethylnaphthalene) Peptidyl_TH->Alkylation Alkylated_Peptidyl_TH Alkylated Peptidyl-TH Alkylation->Alkylated_Peptidyl_TH Combined_Step Simultaneous Cleavage & Next Derivatization (Thiocyanate) Alkylated_Peptidyl_TH->Combined_Step ATH_AA Alkylated-TH-Amino Acid Combined_Step->ATH_AA Next_Peptidyl_TH Shortened Peptidyl-TH (n-1 residues) Combined_Step->Next_Peptidyl_TH To next cycle Identification Identification (HPLC) ATH_AA->Identification

Caption: Improved Alkylated-Thiohydantoin Method.

References

Application of 2-Thiohydantoin in the Development of Antimicrobial Agents: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The rise of multidrug-resistant pathogens presents a formidable challenge to global public health, necessitating the urgent discovery of novel antimicrobial agents. The 2-thiohydantoin scaffold, a sulfur analog of hydantoin, has emerged as a privileged structure in medicinal chemistry due to its diverse range of biological activities.[1][2] Compounds incorporating this heterocyclic ring have demonstrated significant potential as antibacterial, antifungal, antiviral, and antiparasitic agents.[3][4] The structural versatility of the this compound core allows for modifications at multiple positions (N-1, N-3, and C-5), enabling the fine-tuning of its physicochemical properties and biological activity to optimize potency and selectivity.[5] This document provides a comprehensive overview of the application of this compound derivatives in antimicrobial drug discovery, including synthetic protocols, structure-activity relationship (SAR) analysis, and standardized methods for evaluating their efficacy.

Synthesis of this compound Derivatives

The synthesis of antimicrobial this compound derivatives often involves multi-step processes. A common and effective strategy is the initial formation of the core this compound ring, followed by a condensation reaction to install various substituents at the C-5 position, which is a key nucleophilic center.

One prevalent method involves the reaction of α-amino acids with alkyl isothiocyanates to form 3-substituted-2-thiohydantoins. These intermediates can then undergo a Knoevenagel condensation with a variety of aromatic or heterocyclic aldehydes to yield the final 5-arylidene-2-thiohydantoin derivatives.

synthesis_workflow General Synthetic Workflow for 5-Arylidene-2-Thiohydantoins cluster_0 Step 1: Thiohydantoin Core Synthesis cluster_1 Step 2: Knoevenagel Condensation amino_acid α-Amino Acid (e.g., Glycine) thiohydantoin 3-Alkyl-2-Thiohydantoin amino_acid->thiohydantoin + isothiocyanate Alkyl Isothiocyanate isothiocyanate->thiohydantoin thiohydantoin_intermediate 3-Alkyl-2-Thiohydantoin thiohydantoin->thiohydantoin_intermediate aldehyde Aromatic Aldehyde final_product 5-Arylidene-3-Alkyl- This compound aldehyde->final_product thiohydantoin_intermediate->final_product + mic_workflow Workflow for MIC Determination via Broth Microdilution start Start prep_compound Prepare Compound Stock Solution start->prep_compound serial_dilution Perform 2-Fold Serial Dilutions in 96-Well Plate prep_compound->serial_dilution add_inoculum Add Standardized Microbial Inoculum to Wells serial_dilution->add_inoculum add_controls Prepare Controls: - Positive (Std. Antibiotic) - Negative (Medium Only) - Growth Control add_inoculum->add_controls incubate Incubate Plate (e.g., 37°C, 24h) add_controls->incubate read_results Visually Inspect for Growth (Turbidity) incubate->read_results determine_mic Determine MIC: Lowest concentration with no visible growth read_results->determine_mic end End determine_mic->end

References

Application Notes and Protocols for 2-Thiohydantoin Derivatives as Anticancer Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of 2-thiohydantoin derivatives as a promising class of anticancer agents. This document details their mechanism of action, summarizes their in vitro efficacy, and provides detailed protocols for their evaluation.

Introduction

This compound, a sulfur analog of hydantoin, is a versatile heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its diverse pharmacological activities. Derivatives of this compound have been reported to exhibit a wide range of biological effects, including anticancer, antiviral, and antimicrobial properties. In the context of oncology, these compounds have emerged as potent agents that can modulate various signaling pathways implicated in tumor growth and survival, making them attractive candidates for further drug development.

Mechanisms of Anticancer Activity

This compound derivatives exert their anticancer effects through multiple mechanisms, often targeting key proteins and signaling pathways that are dysregulated in cancer cells. The primary mechanisms of action include:

  • Inhibition of Topoisomerases: Certain this compound derivatives act as topoisomerase I inhibitors.[1] Topoisomerases are crucial enzymes that resolve DNA topological problems during replication and transcription. By stabilizing the topoisomerase-DNA cleavage complex, these inhibitors lead to DNA strand breaks and ultimately trigger apoptosis.

  • Modulation of Androgen Receptor (AR) Signaling: In prostate cancer, the androgen receptor is a key driver of tumor growth. Several this compound derivatives have been developed as potent AR antagonists, blocking the binding of androgens to the receptor and inhibiting its downstream signaling cascade that promotes cell proliferation.[2]

  • Inhibition of PI3K/AKT Pathway: The PI3K/AKT signaling pathway is a critical regulator of cell survival, proliferation, and metabolism, and its aberrant activation is common in many cancers. Some this compound derivatives have been shown to inhibit this pathway, leading to the induction of apoptosis and suppression of tumor growth.

  • Inhibition of Cyclin-Dependent Kinases (CDKs): CDKs are key regulators of the cell cycle. Specific this compound derivatives have been found to inhibit CDK2, a kinase essential for the G1/S phase transition.[3] This inhibition leads to cell cycle arrest and prevents cancer cell proliferation.[3][4]

Data Presentation: In Vitro Anticancer Activity

The following tables summarize the reported in vitro anticancer activity of various this compound derivatives against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Table 1: Cytotoxicity of this compound Derivatives against Various Cancer Cell Lines

Compound IDCancer Cell LineCell TypeIC50 (µM)Reference
Compound 5dMCF-7Breast Cancer0.0077 (2.07 µg/mL)
Compound 11MCF-7Breast Cancer34.5 (15.28 µg/mL)
LG-12MDA-MB-436Breast Cancer1.0
(Z)-3-(4-Methoxyphenyl)-5-((1-(4-(methylsulfonyl)phenyl)-3-(4-nitrophenyl)-1H-pyrazol-4-yl)methylene)-2-thioxoimidazolidin-4-oneHCT-116Colon Cancer3.73
(Z)-3-(4-Methoxyphenyl)-5-((1-(4-(methylsulfonyl)phenyl)-3-(4-nitrophenyl)-1H-pyrazol-4-yl)methylene)-2-thioxoimidazolidin-4-oneMCF-7Breast Cancer3.94
(Z)-3-(4-Methoxyphenyl)-5-((1-(4-(methylsulfonyl)phenyl)-3-(4-nitrophenyl)-1H-pyrazol-4-yl)methylene)-2-thioxoimidazolidin-4-oneA-549Lung Cancer5.32
N-(4-oxo-5-(2-oxo-2-(p-tolylamino)ethyl)-3-phenyl-2-thioxoimidazolidin-1-yl)benzamideHepG2Liver Cancer2.448
5,5-Bis(2-pyridyl)-2-thiohydantoinMCF-7Breast Adenocarcinoma21.3
5,5-Bis(2-pyridyl)-2-thiohydantoinA549Lung Carcinoma29.5
5,5-Bis(2-pyridyl)-2-thiohydantoinCaco-2Colorectal Adenocarcinoma35.8
Compound 14aA-549Lung Cancer5.32
Compound 14aMCF-7Breast Cancer3.67
Compound 14aHCT-116Colon Cancer3.19

Experimental Protocols

Protocol 1: Cell Viability Assessment (MTT Assay)

This protocol describes the determination of the cytotoxic effects of this compound derivatives on cancer cells using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the reduction of MTT by mitochondrial succinate dehydrogenase to form a purple formazan product, which is proportional to the number of viable cells.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • 96-well flat-bottom plates

  • This compound derivatives (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the this compound derivatives in culture medium. The final DMSO concentration should not exceed 0.5%.

    • Remove the medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations.

    • Include wells with untreated cells (negative control) and cells treated with a known anticancer drug (positive control).

    • Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition and Incubation:

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 4 hours at 37°C.

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the untreated control.

    • Plot a dose-response curve to determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Protocol 2: Cell Cycle Analysis by Propidium Iodide (PI) Staining and Flow Cytometry

This protocol details the analysis of cell cycle distribution in cancer cells treated with this compound derivatives using propidium iodide staining followed by flow cytometry.

Materials:

  • Cancer cell lines

  • 6-well plates

  • This compound derivatives

  • PBS (ice-cold)

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Treatment:

    • Seed cells in a 6-well plate and treat with the test compound at its IC50 concentration for 24-48 hours.

  • Cell Harvesting and Fixation:

    • Harvest the cells (including floating and adherent cells) and wash with ice-cold PBS.

    • Centrifuge at 300 x g for 5 minutes and discard the supernatant.

    • Resuspend the cell pellet in 500 µL of ice-cold PBS.

    • While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.

    • Incubate at -20°C for at least 2 hours (or overnight).

  • Staining:

    • Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol.

    • Wash the cell pellet with PBS.

    • Resuspend the pellet in 500 µL of PI staining solution containing RNase A.

    • Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer.

    • Acquire at least 10,000 events per sample.

    • Use appropriate software to analyze the DNA content histograms and determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

Protocol 3: Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining

This protocol describes the detection of apoptosis in cancer cells treated with this compound derivatives using an Annexin V-FITC/PI double staining assay followed by flow cytometry.

Materials:

  • Cancer cell lines

  • 6-well plates

  • This compound derivatives

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Treatment:

    • Seed cells in a 6-well plate and treat with the test compound at its IC50 concentration for 24-48 hours.

  • Cell Harvesting:

    • Harvest both adherent and floating cells.

    • Wash the cells twice with cold PBS.

  • Staining:

    • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the samples by flow cytometry within one hour of staining.

    • Distinguish between viable (Annexin V- / PI-), early apoptotic (Annexin V+ / PI-), late apoptotic/necrotic (Annexin V+ / PI+), and necrotic (Annexin V- / PI+) cells.

Visualizations: Signaling Pathways and Experimental Workflows

experimental_workflow cluster_invitro In Vitro Evaluation cluster_mechanistic Mechanistic Studies start This compound Derivatives cell_culture Cancer Cell Lines (e.g., MCF-7, HepG2, A549) treatment Compound Treatment (Dose-Response) start->treatment cell_culture->treatment mtt MTT Assay (Cell Viability) treatment->mtt ic50 IC50 Determination mtt->ic50 cell_cycle Cell Cycle Analysis (PI Staining) ic50->cell_cycle apoptosis Apoptosis Assay (Annexin V/PI) ic50->apoptosis western_blot Western Blot (Protein Expression) ic50->western_blot pi3k_akt_pathway rtk Growth Factor Receptor (e.g., EGFR) pi3k PI3K rtk->pi3k pip3 PIP3 pi3k->pip3 phosphorylates pip2 PIP2 akt AKT pip3->akt activates mtor mTOR akt->mtor activates apoptosis Apoptosis akt->apoptosis inhibits proliferation Cell Proliferation & Survival mtor->proliferation thiohydantoin This compound Derivative thiohydantoin->akt ar_signaling_pathway androgen Androgen (e.g., Testosterone) ar Androgen Receptor (AR) androgen->ar ar_complex Androgen-AR Complex nucleus Nucleus ar_complex->nucleus are Androgen Response Element (ARE) transcription Gene Transcription are->transcription proliferation Cell Proliferation transcription->proliferation thiohydantoin This compound Derivative thiohydantoin->ar blocks binding topoisomerase_inhibition topo1 Topoisomerase I (Topo I) cleavage_complex Topo I-DNA Cleavage Complex topo1->cleavage_complex dna Supercoiled DNA dna->topo1 religation DNA Religation cleavage_complex->religation strand_break DNA Strand Break cleavage_complex->strand_break apoptosis Apoptosis strand_break->apoptosis thiohydantoin This compound Derivative thiohydantoin->cleavage_complex stabilizes

References

Application Notes and Protocols: 2-Thiohydantoin in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

2-Thiohydantoin, a sulfur analog of hydantoin, is a five-membered heterocyclic scaffold with significant applications in organic synthesis and medicinal chemistry.[1][2][3] Its structure, featuring a reactive cyclic thiourea core, allows for diverse chemical modifications, making it a valuable intermediate and building block for a wide array of biologically active compounds.[1][4] The versatility of the this compound ring system has led to its incorporation into molecules with anticancer, antimicrobial, anti-inflammatory, and antiviral properties. This document provides an overview of the applications of this compound in organic synthesis, complete with detailed experimental protocols and quantitative data.

Applications in Organic Synthesis

This compound serves as a versatile reagent in a variety of organic transformations, primarily in the synthesis of more complex heterocyclic systems and as a scaffold for drug discovery.

1. Synthesis of Substituted 2-Thiohydantoins

The most fundamental application is the synthesis of the this compound core itself, often from α-amino acids. This reaction provides a straightforward route to chiral thiohydantoin derivatives. A simple and scalable method involves the direct condensation of an α-amino acid with thiourea at high temperatures.

2. Condensation Reactions at the C-5 Position

The methylene group at the C-5 position of the this compound ring is nucleophilic and readily undergoes condensation reactions with aldehydes and ketones. This Knoevenagel-type condensation is a common strategy for introducing diverse substituents and extending the molecular framework, leading to a wide range of 5-arylmethylene-2-thiohydantoin derivatives with significant biological activities.

3. Synthesis of Spirocyclic Compounds

This compound is a key building block in the synthesis of spirocyclic compounds, where one atom is common to two rings. These structures are of great interest in medicinal chemistry due to their rigid three-dimensional conformations. Spiro-fused thiohydantoins can be synthesized through various methods, including reactions with cyclic ketones or through multi-step sequences involving intramolecular cyclization.

4. Multicomponent Reactions

This compound and its derivatives can participate in multicomponent reactions, such as the Biginelli reaction, to produce complex heterocyclic scaffolds like dihydropyrimidinones. These one-pot reactions are highly efficient for generating molecular diversity.

5. Alkylation Reactions

The sulfur atom at the C-2 position and the nitrogen atoms of the this compound ring can be selectively alkylated. S-alkylation is typically achieved using alkyl halides in the presence of a base, leading to 2-(alkylthio)imidazoles, which are also valuable synthetic intermediates.

Experimental Protocols

Protocol 1: Synthesis of (S)-5-sec-Butyl-2-thiohydantoin from L-Isoleucine and Thiourea

This protocol describes a simple, solvent-free method for the synthesis of a this compound derivative.

Materials:

  • L-Isoleucine

  • Thiourea

  • Ethyl acetate

  • Water

  • Round-bottom flask

  • Oil bath with magnetic stirring

  • TLC plates

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • A 1:3 mixture of L-isoleucine (2.038 g) and thiourea (3.529 g) is placed in a flask.

  • The flask is heated in an oil bath with stirring.

  • When the oil bath temperature reaches 180°C, the mixture begins to melt.

  • At approximately 190°C, the homogenous liquid starts to fume and reflux, turning an amber color.

  • After 10 minutes, the fuming ceases. The reaction is allowed to reflux for an additional 15 minutes.

  • The reaction progress is monitored by TLC.

  • The flask is allowed to cool, and while still warm, 20 mL of water is added.

  • The solution is reheated to dissolve all solids, then allowed to cool to room temperature, and finally placed in a refrigerator for 3 hours.

  • The resulting crystals are collected by vacuum filtration.

  • The mother liquor is extracted with ethyl acetate.

  • The initially isolated crystals are typically pure (S)-5-sec-butyl-2-thiohydantoin. The ethyl acetate extract can be further purified by flash column chromatography if necessary.

Protocol 2: Synthesis of 5-(Arylmethylene)-2-thiohydantoin Derivatives

This protocol details the condensation reaction of this compound with an aromatic aldehyde.

Materials:

  • This compound

  • Aromatic aldehyde (e.g., 3-hydroxybenzaldehyde)

  • Piperidine

  • Hotplate

  • Dilute hydrochloric acid

  • Filtration apparatus

Procedure:

  • A mixture of this compound (1 mmol) and the desired aromatic aldehyde (1 mmol) is prepared.

  • Piperidine (1 mL) is added as a catalyst.

  • The mixture is fused on a hotplate at 120-130°C for 1 hour.

  • The reaction mixture is then cooled.

  • The cooled mixture is acidified with dilute hydrochloric acid.

  • The solid product that forms is collected by filtration, washed with water, dried, and purified by recrystallization from a suitable solvent.

Quantitative Data

Table 1: Synthesis of this compound Derivatives from α-Amino Acids and Thiourea

Amino AcidReaction ConditionsYield (%)
L-AlanineOil bath, 190-200°C, 25 min86
L-ValineOil bath, 190-200°C, 25 min98
L-LeucineOil bath, 190-200°C, 25 min99
L-IsoleucineOil bath, 190-200°C, 25 min96
L-PhenylalanineOil bath, 200-210°C, 25 min79

Table 2: Synthesis of 5-Arylmethylene-2-thiohydantoin Derivatives

AldehydeProductYield (%)Melting Point (°C)
3-Hydroxybenzaldehyde5-(3-hydroxybenzylidene)-2-thiohydantoin76140
3-Nitrobenzaldehyde5-(3-nitrobenzylidene)-2-thiohydantoin--

Table 3: Spectroscopic Data for Representative 2-Thiohydantoins

Compound1H-NMR (δ, ppm)13C-NMR (δ, ppm)IR (cm-1)
(S)-5-sec-Butyl-2-thiohydantoin4.0-4.5 (H-5), 8.9-9.5 (N1-H), 10.5-11.0 (N3-H)50-70 (C-5), 156-187 (C=S, C=O)3100-3400 (N-H), 1726-1742 (C=O), 1100-1300 (C=S)
5,5-Diphenyl-2-thiohydantoin~7.3-7.5 (Aromatic-H), ~10.4 (N1-H), ~11.8 (N3-H)~182.4 (C2, C=S), ~175.2 (C4, C=O), ~71.0 (C5)-

Visualizations

G General Workflow for this compound Synthesis cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Product Alpha-Amino Acid Alpha-Amino Acid Heating (170-220 C) Heating (170-220 C) Alpha-Amino Acid->Heating (170-220 C) Thiourea Thiourea Thiourea->Heating (170-220 C) Cooling & Water Addition Cooling & Water Addition Heating (170-220 C)->Cooling & Water Addition Crystallization Crystallization Cooling & Water Addition->Crystallization Filtration Filtration Crystallization->Filtration Extraction Extraction Crystallization->Extraction from mother liquor This compound Derivative This compound Derivative Filtration->this compound Derivative Extraction->this compound Derivative

Caption: General workflow for synthesizing this compound derivatives.

G Proposed Mechanism of this compound Formation Amino_Acid α-Amino Acid Amide_Formation Amide Bond Formation (-H2O) Amino_Acid->Amide_Formation Thiourea Thiourea Thiourea->Amide_Formation Intermediate_1 Intermediate Amide Amide_Formation->Intermediate_1 Intramolecular_Attack Intramolecular Nucleophilic Attack (α-amino group on thiocarbonyl) Intermediate_1->Intramolecular_Attack Intermediate_2 Cyclic Intermediate Intramolecular_Attack->Intermediate_2 Deamination Deamination (-NH3) Intermediate_2->Deamination Product This compound Deamination->Product

Caption: Proposed mechanism for this compound formation.

G Applications of this compound in Synthesis cluster_reactions Key Reactions cluster_products Resulting Scaffolds Thiohydantoin This compound Core Condensation C-5 Condensation Thiohydantoin->Condensation Alkylation N/S Alkylation Thiohydantoin->Alkylation Cyclization Cyclization Reactions Thiohydantoin->Cyclization MCR Multicomponent Reactions Thiohydantoin->MCR Arylmethylene 5-Arylmethylene Derivatives Condensation->Arylmethylene Spiro Spirocyclic Compounds Cyclization->Spiro Fused Fused Heterocycles Cyclization->Fused DHPMs Dihydropyrimidinones MCR->DHPMs

Caption: Logical relationship of this compound's applications.

References

2-Thiohydantoin Derivatives: A Promising Scaffold for Novel Anti-Inflammatory Agents

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers and Drug Development Professionals

Introduction

Inflammation is a fundamental biological process in response to harmful stimuli, but its dysregulation can lead to chronic inflammatory diseases such as rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders. The development of novel anti-inflammatory agents with improved efficacy and safety profiles is a critical area of pharmaceutical research. 2-Thiohydantoin and its derivatives have emerged as a versatile scaffold in medicinal chemistry, demonstrating a wide range of biological activities, including potent anti-inflammatory effects. This document provides detailed application notes and experimental protocols for researchers and drug development professionals interested in exploring the potential of this compound derivatives as anti-inflammatory agents.

Mechanism of Action

This compound derivatives exert their anti-inflammatory effects through multiple mechanisms, primarily by targeting key enzymatic pathways and signaling cascades involved in the inflammatory response. The primary modes of action include:

  • Inhibition of Cyclooxygenase (COX) Enzymes: Many this compound derivatives have been shown to selectively inhibit COX-2, the inducible isoform of the cyclooxygenase enzyme that is upregulated during inflammation and is responsible for the production of pro-inflammatory prostaglandins.[1][2] This selective inhibition is a key therapeutic strategy for anti-inflammatory drugs, as it minimizes the gastrointestinal side effects associated with the inhibition of the constitutively expressed COX-1 isoform.

  • Reduction of Pro-inflammatory Mediators: These compounds have been demonstrated to significantly reduce the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.[3]

  • Downregulation of Pro-inflammatory Cytokines: this compound derivatives can suppress the expression and secretion of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6).[3][4]

  • Modulation of Inflammatory Signaling Pathways: Evidence suggests that this compound derivatives can interfere with key inflammatory signaling cascades, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways are central to the transcriptional regulation of a wide array of pro-inflammatory genes.

Key Signaling Pathways in Inflammation

The anti-inflammatory activity of this compound derivatives is often linked to their ability to modulate the NF-κB and MAPK signaling pathways.

NF-κB Signaling Pathway

The NF-κB pathway is a crucial regulator of immune and inflammatory responses. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as LPS, trigger a signaling cascade that leads to the phosphorylation and subsequent degradation of IκBα. This allows the NF-κB p65/p50 heterodimer to translocate to the nucleus, where it binds to specific DNA sequences and induces the transcription of pro-inflammatory genes, including those for TNF-α, IL-1β, and IL-6. This compound derivatives may inhibit this pathway by preventing the degradation of IκBα, thereby blocking NF-κB nuclear translocation.

NF_kB_Pathway cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates NFkB NF-κB (p65/p50) IkBa->NFkB Sequesters p_IkBa p-IκBα IkBa->p_IkBa NFkB_nuc NF-κB (p65/p50) NFkB->NFkB_nuc Translocates Proteasome Proteasome Degradation p_IkBa->Proteasome Proteasome->IkBa DNA DNA NFkB_nuc->DNA Binds Nucleus Nucleus Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) DNA->Cytokines Transcription Thiohydantoin This compound Derivatives Thiohydantoin->IKK Inhibits MAPK_Pathway cluster_nucleus Nucleus LPS LPS / Stress UpstreamKinases Upstream Kinases LPS->UpstreamKinases Activates p38 p38 MAPK UpstreamKinases->p38 Phosphorylates p_p38 p-p38 MAPK (Active) p38->p_p38 TranscriptionFactors Transcription Factors p_p38->TranscriptionFactors Activates DNA DNA TranscriptionFactors->DNA Binds Nucleus Nucleus Cytokines Pro-inflammatory Cytokines & Mediators DNA->Cytokines Transcription Thiohydantoin This compound Derivatives Thiohydantoin->p38 Inhibits Phosphorylation Synthesis_Workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation start Starting Materials (e.g., α-amino acids, thiourea) reaction Chemical Reaction (e.g., Condensation, Cyclization) start->reaction purification Purification (e.g., Recrystallization, Chromatography) reaction->purification characterization Characterization (NMR, MS, etc.) purification->characterization product This compound Derivative characterization->product invitro In Vitro Assays (COX, NO, Cytokines) product->invitro invivo In Vivo Models (e.g., Paw Edema) product->invivo data_analysis Data Analysis (IC50, % Inhibition) invitro->data_analysis invivo->data_analysis conclusion Lead Compound Identification data_analysis->conclusion

References

Application Note: Chromatographic Separation of 2-Thiohydantoin Enantiomers

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Thiohydantoins are a class of heterocyclic compounds that serve as crucial scaffolds in medicinal chemistry due to their diverse biological activities.[1] Many of these compounds possess at least one chiral center, meaning they exist as enantiomers—non-superimposable mirror images.[2][3] Enantiomers of a chiral drug can exhibit significantly different pharmacological, toxicological, and pharmacokinetic properties.[2][3] Consequently, regulatory agencies often mandate the development and marketing of single-enantiomer drugs. This necessitates robust and efficient analytical methods for separating and quantifying the enantiomers of 2-thiohydantoin derivatives.

High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) utilizing Chiral Stationary Phases (CSPs) are the premier techniques for this purpose. These methods provide direct enantioseparation without the need for derivatization, offering high efficiency, selectivity, and reproducibility. This application note provides detailed protocols and methodologies for the successful chromatographic separation of this compound enantiomers.

Principle of Chiral Recognition

The separation of enantiomers on a Chiral Stationary Phase (CSP) is achieved through the formation of transient, diastereomeric complexes between the analyte enantiomers and the chiral selector immobilized on the stationary phase. For effective chiral recognition to occur, there must be at least three points of interaction between the chiral selector and at least one of the enantiomers (the "three-point interaction model"). These interactions can include hydrogen bonds, π-π interactions, dipole-dipole interactions, and steric hindrance. The difference in the stability of these diastereomeric complexes leads to different retention times for each enantiomer, enabling their separation. Polysaccharide-based CSPs, such as derivatives of cellulose and amylose, are particularly effective for resolving a wide range of racemic compounds, including hydantoin and thiohydantoin derivatives.

Experimental Workflow

The general workflow for the chiral separation of this compound enantiomers involves several key steps, from initial sample preparation to final data analysis and purity assessment.

G racemic_sample Racemic This compound dissolution Dissolve in Mobile Phase racemic_sample->dissolution filtration Filter (0.45 µm) dissolution->filtration hplc HPLC/SFC System (with Chiral Column) filtration->hplc detector UV/CD Detector hplc->detector chromatogram Chromatogram (Separated Peaks) detector->chromatogram integration Peak Integration (Area, tR) chromatogram->integration purity Calculate Enantiomeric Purity integration->purity

Caption: General workflow for chiral separation of 2-thiohydantoins.

Protocols and Methodologies

The following protocols are based on established methods for the separation of thiohydantoin and structurally related hydantoin derivatives. Polysaccharide-based CSPs are highlighted due to their broad applicability and success in resolving these compounds.

Protocol 1: HPLC Separation using a Polysaccharide-Based CSP

This protocol is a standard starting point for the method development of this compound enantiomer separation.

1. Instrumentation:

  • A standard HPLC system equipped with a quaternary or binary pump, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.

2. Chiral Stationary Phase (Column):

  • Recommended Columns: Chiralpak® AD-H or Chiralcel® OD-H (or equivalent amylose or cellulose-based columns). These columns have demonstrated broad resolving ability for hydantoin derivatives.

  • Dimensions: 250 mm x 4.6 mm, 5 µm particle size.

3. Mobile Phase:

  • Composition: A mixture of n-hexane and 2-propanol (isopropanol, IPA) is typically used for normal-phase chromatography.

  • Starting Condition: n-Hexane / 2-Propanol (90:10, v/v).

  • Preparation: Prepare the mobile phase by accurately measuring the required volumes of HPLC-grade solvents. Degas the mixture using sonication or vacuum filtration before use.

4. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min.

  • Temperature: 20-25°C.

  • Detection Wavelength: 254 nm, or the λmax of the specific this compound derivative.

  • Injection Volume: 5-20 µL.

5. Sample Preparation:

  • Dissolve the racemic this compound sample in the mobile phase or a compatible solvent (e.g., ethanol, 2-propanol) to a concentration of approximately 0.5-1.0 mg/mL.

  • Filter the sample solution through a 0.45 µm syringe filter before injection to remove any particulate matter.

6. Method Optimization:

  • If separation is not achieved, systematically vary the percentage of the alcohol modifier (e.g., from 2% to 30% 2-propanol). Decreasing the alcohol content generally increases retention and can improve resolution.

  • Other alcohols like ethanol can be tested as modifiers.

  • Adjusting the column temperature can also influence selectivity.

Protocol 2: Thin-Layer Chromatography (TLC) Screening

TLC can be a useful, rapid screening technique for method development before moving to HPLC.

1. Stationary Phase:

  • Achiral, commercially available C18-modified silica gel plates.

2. Mobile Phase Additive:

  • A chiral selector is added to the mobile phase. Hydroxyethyl-β-cyclodextrin is a suitable choice for thiohydantoin derivatives of amino acids.

3. Mobile Phase:

  • Prepare a suitable aqueous-organic mobile phase and dissolve the chiral additive (e.g., hydroxyethyl-β-cyclodextrin) at an optimized concentration.

4. Procedure:

  • Spot the dissolved sample onto the TLC plate.

  • Develop the plate in a chamber saturated with the mobile phase.

  • Visualize the separated spots under UV light. The formation of two distinct spots indicates successful enantioseparation.

Data Presentation: Examples of this compound Separations

The following table summarizes quantitative data from published chromatographic separations of this compound derivatives.

AnalyteChromatographic ModeChiral Stationary Phase (CSP)Mobile Phase (v/v)Flow Rate (mL/min)Temp (°C)Retention Times (tR) (min)Citation
Tetrahydroisoquinoline thiohydantoinHPLCNot Specifiedn-Hexane / Isopropanol (90:1)1.020Not Reported
Thiohydantoin Derivative (from horseradish)HPLCNot Specifiedn-Hexane / Isopropanol (98:2)1.0N/AtR1: 43.3 (8R), tR2: 45.2 (8S)
Methylthiohydantoin-phenylalanineTLCC18 Silica GelHydroxyethyl-β-cyclodextrin as additiveN/AN/AResolved Spots
Methylthiohydantoin-tyrosineTLCC18 Silica GelHydroxyethyl-β-cyclodextrin as additiveN/AN/AResolved Spots

Note: Data for specific resolution factors (Rs) and separation factors (α) were not available in the cited abstracts for 2-thiohydantoins. However, for structurally similar 3,5-disubstituted hydantoins on an Amylose-SA column with n-hexane/2-PrOH (90/10), baseline separation (Rs > 1.5) was achieved for 17 out of 18 pairs of enantiomers, demonstrating the power of this methodology.

Conclusion

The enantioselective separation of this compound derivatives is critical for their development as therapeutic agents. HPLC and SFC with polysaccharide-based chiral stationary phases offer a reliable and highly effective strategy for resolving these racemic mixtures. By following the detailed protocols and method development guidelines presented in this note, researchers can establish robust analytical methods to determine the enantiomeric purity of their target compounds, ensuring the safety and efficacy of potential drug candidates. The use of standard mobile phases like n-hexane/isopropanol on columns such as Chiralpak® AD or Chiralcel® OD provides a strong starting point for achieving successful enantioseparation.

References

Application Notes and Protocols for Click Chemistry-Mediated Modification of 2-Thiohydantoin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed framework for the modification of the 2-thiohydantoin scaffold using click chemistry. This compound derivatives are a significant class of heterocyclic compounds with a broad spectrum of biological activities, making them attractive scaffolds in drug discovery.[1] Click chemistry offers a robust and efficient method for the derivatization of such scaffolds, enabling the rapid generation of diverse compound libraries for screening and lead optimization.[2][3]

This document outlines a proposed strategy for introducing a terminal alkyne functionality onto the this compound ring via N-alkylation, followed by a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. The protocols provided are based on established methodologies for N-alkylation of thiohydantoins and standard CuAAC reactions.

Introduction to this compound Modification via Click Chemistry

The this compound core possesses two nitrogen atoms (N1 and N3) that can be functionalized.[4][5] N-alkylation is a common strategy to introduce various substituents to modulate the physicochemical and pharmacological properties of the molecule. By employing an alkylating agent bearing a "click handle," such as a terminal alkyne or an azide, the this compound scaffold can be primed for subsequent bioorthogonal conjugation.

The CuAAC reaction is a prime example of click chemistry, known for its high efficiency, selectivity, and biocompatibility. This reaction forms a stable triazole linkage between an alkyne and an azide, and it is widely used in drug discovery, bioconjugation, and materials science.

The overall workflow for the click chemistry-based modification of this compound can be visualized as follows:

G start Start with this compound step1 N-Alkylation with Propargyl Bromide start->step1 step2 Purification of N3-Propargyl-2-Thiohydantoin step1->step2 step3 Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) step2->step3 step4 Purification of Triazole-Conjugated Product step3->step4 end Characterization and Biological Evaluation step4->end

Caption: Proposed workflow for the click chemistry modification of this compound.

Synthesis of a "Clickable" this compound Derivative

This section details the proposed synthesis of N3-propargyl-2-thiohydantoin, a derivative equipped with a terminal alkyne for subsequent click reactions. The N3 position is generally more nucleophilic and sterically accessible for alkylation compared to the N1 position.

Reaction Scheme

The synthesis involves the deprotonation of this compound with a suitable base, followed by nucleophilic attack on propargyl bromide.

G cluster_reactants Reactants cluster_conditions Conditions Thiohydantoin This compound Product N3-Propargyl-2-Thiohydantoin Thiohydantoin->Product 1. PropargylBr Propargyl Bromide PropargylBr->Product 2. Base Base (e.g., K2CO3) Solvent (e.g., DMF)

Caption: Synthesis of N3-propargyl-2-thiohydantoin.

Experimental Protocol: Synthesis of N3-Propargyl-2-Thiohydantoin

Materials:

  • This compound

  • Propargyl bromide (80% solution in toluene)

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Nitrogen or argon gas inlet

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (nitrogen or argon), add this compound (1.0 eq).

  • Add anhydrous DMF to dissolve the this compound.

  • Add anhydrous potassium carbonate (1.5 eq) to the solution.

  • Stir the suspension at room temperature for 30 minutes.

  • Slowly add propargyl bromide (1.2 eq) dropwise to the reaction mixture.

  • Stir the reaction at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with saturated aqueous NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate to afford the pure N3-propargyl-2-thiohydantoin.

Expected Results and Characterization

The following table summarizes the expected quantitative data for the synthesis of N3-propargyl-2-thiohydantoin.

ParameterExpected Value
Reaction Time 12 - 16 hours
Yield 70 - 85%
Purity (by HPLC) >95%
Appearance White to off-white solid

Characterization: The structure of the product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Click Chemistry Conjugation of N3-Propargyl-2-Thiohydantoin

This section provides a protocol for the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) of N3-propargyl-2-thiohydantoin with a model azide-containing molecule, such as an azide-functionalized fluorescent dye.

Reaction Scheme

G cluster_reactants Reactants cluster_conditions Conditions PropargylThiohydantoin N3-Propargyl-2-Thiohydantoin Product Triazole-Conjugated Product PropargylThiohydantoin->Product 1. AzideDye Azide-Functionalized Dye AzideDye->Product 2. Catalyst CuSO4·5H2O Sodium Ascorbate Solvent (e.g., t-BuOH/H2O)

Caption: CuAAC reaction of N3-propargyl-2-thiohydantoin.

Experimental Protocol: CuAAC Reaction

Materials:

  • N3-Propargyl-2-thiohydantoin

  • Azide-functionalized molecule (e.g., Azide-fluor 488)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • tert-Butanol (t-BuOH)

  • Deionized water

  • Reaction vial

  • Magnetic stirrer and stir bar

Procedure:

  • In a reaction vial, dissolve N3-propargyl-2-thiohydantoin (1.0 eq) and the azide-functionalized molecule (1.1 eq) in a 1:1 mixture of t-BuOH and water.

  • Prepare a fresh aqueous solution of copper(II) sulfate pentahydrate (0.1 eq).

  • Prepare a fresh aqueous solution of sodium ascorbate (0.2 eq).

  • Add the copper(II) sulfate solution to the reaction mixture, followed by the sodium ascorbate solution.

  • Stir the reaction mixture at room temperature for 4-8 hours. The reaction is typically complete when the solution color changes. Monitor by TLC or LC-MS.

  • Upon completion, the product can be purified by an appropriate method such as preparative HPLC or column chromatography, depending on the properties of the conjugate.

Expected Quantitative Data for CuAAC Reaction
ParameterExpected Value
Reaction Time 4 - 8 hours
Yield >90%
Purity (by HPLC) >95%

Applications in Drug Discovery and Chemical Biology

The ability to modify 2-thiohydantoins using click chemistry opens up numerous possibilities in drug discovery and chemical biology:

  • Lead Diversification: Rapidly generate libraries of this compound derivatives with diverse functionalities for structure-activity relationship (SAR) studies.

  • Bioconjugation: Conjugate this compound-based inhibitors or probes to biomolecules such as proteins, nucleic acids, or carbohydrates to study their biological targets and mechanisms of action.

  • Development of Probes: Synthesize fluorescently labeled or biotinylated this compound derivatives for use in cellular imaging, target identification, and pull-down assays.

  • Drug Delivery: Attach 2-thiohydantoins to drug delivery systems, such as nanoparticles or polymers, to improve their pharmacokinetic properties.

The following diagram illustrates the potential applications stemming from the click-functionalized this compound.

G ClickableThiohydantoin N3-Propargyl-2-Thiohydantoin SAR SAR Studies (Lead Optimization) ClickableThiohydantoin->SAR Probes Fluorescent/Biotin Probes (Target ID & Imaging) ClickableThiohydantoin->Probes Bioconjugation Protein/Peptide Conjugation (Mechanism of Action) ClickableThiohydantoin->Bioconjugation DrugDelivery Polymer/Nanoparticle Conjugation (Drug Delivery) ClickableThiohydantoin->DrugDelivery

References

Troubleshooting & Optimization

Technical Support Center: Optimizing 2-Thiohydantoin Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of 2-thiohydantoins.

Troubleshooting and FAQs

This section addresses specific issues that may arise during the synthesis of 2-thiohydantoin and its derivatives.

Question: Why am I experiencing low yields in my this compound synthesis?

Answer: Low yields in this compound synthesis can be attributed to several factors, primarily related to reaction conditions and the stability of the starting materials.[1]

  • Uneven Heating: Inconsistent heating can create "hot spots," leading to the decomposition of the starting amino acids or the final this compound product.[1][2] The use of an oil bath for uniform temperature distribution is recommended over a heating mantle, as it has been shown to improve yields significantly.[1][2]

  • Thermal Instability of Amino Acids: Certain amino acids, particularly those with acidic or basic side chains like arginine, aspartic acid, asparagine, glutamic acid, and glutamine, are known to decompose at the high temperatures often required for this synthesis.

  • Sub-optimal Reaction Conditions: The reaction may not proceed to completion if the conditions are not ideal. For syntheses involving benzil and thiourea, the absence of a base like potassium hydroxide can result in reaction failure.

  • Reaction Scale: Smaller-scale reactions may result in proportionally higher product losses during work-up and purification. Increasing the scale of the reaction has been observed to improve the percentage yield.

Question: I have isolated an unexpected product. What could be the cause?

Answer: The formation of side products is a common issue and can often be traced back to side reactions involving the starting materials or the product itself.

  • Thermal Desulfurization: A documented side reaction is the thermal desulfurization of the thiohydantoin ring. For instance, the reaction between L-cysteine and thiourea has been reported to yield 5-methyl-2-thiohydantoin, the same product obtained from L-alanine, due to the loss of sulfur.

  • Side-Chain Reactivity: Amino acids with functional groups in their side chains may undergo side reactions. These groups might attack the newly formed thiohydantoin ring, leading to undesired byproducts.

Question: My purified this compound product seems to be degrading. How can I prevent this?

Answer: The this compound ring is susceptible to hydrolysis, particularly under alkaline (basic) conditions. In the presence of a strong base, the ring can open to form thioureido-acids, which is a significant source of product loss. To mitigate this, avoid prolonged exposure to strongly alkaline conditions during the work-up. If a basic wash is required to remove acidic impurities, it should be performed quickly and at a low temperature. It is also recommended to neutralize the reaction mixture and aqueous layers to a near-neutral pH as soon as possible.

Question: Why did my reaction between an α-amino acid and thiourea fail to produce the desired this compound?

Answer: While this direct condensation method is robust for many amino acids with non-polar side chains, it is often unsuccessful for those with polar or certain functionalized side chains. Amino acids such as histidine, aspartic acid, asparagine, glutamic acid, glutamine, lysine, and arginine may not yield the corresponding 2-thiohydantoins under typical high-temperature conditions due to thermal decomposition or competing side reactions.

Data Presentation: Reaction Condition Optimization

The following table summarizes the yields of 2-thiohydantoins synthesized from the direct condensation of α-amino acids and thiourea under various heating methods. The data clearly indicates that heating via an oil bath provides superior and more consistent yields compared to other methods.

Heating MethodAmino AcidRatio (AA:Thiourea)Temp. (°C)Time (min)Yield (%)
Oil Bath Isoleucine1:3180 - 1953096
Alanine1:3180 - 1953085
Valine1:3180 - 1953089
Leucine1:3180 - 1953091
Phenylalanine1:3180 - 1953079
Heating Mantle Isoleucine1:3180 - 2203078
Alanine1:3180 - 2203056
Valine1:3180 - 2203062
Leucine1:3180 - 2203065
Phenylalanine1:3180 - 2203023
Furnace (Parr Bomb) Isoleucine1:31903065
Sealed Reactor Isoleucine1:11903085

Data adapted from a study on the simple synthesis of 2-thiohydantoins.

Experimental Protocols

Protocol 1: Synthesis via Direct Condensation in an Oil Bath

This protocol describes a representative procedure for the synthesis of (S)-5-sec-butyl-2-thiohydantoin from L-isoleucine and thiourea.

Materials:

  • L-isoleucine (2.038 g)

  • Thiourea (3.529 g)

  • Round-bottom flask

  • Oil bath with stirrer and thermometer

  • Silica gel for column chromatography

  • Hexane-EtOAc (2:1) as eluent

Procedure:

  • Place a 1:3 mixture of L-isoleucine and thiourea into a flask.

  • Heat the flask in an oil bath with stirring.

  • When the oil bath temperature reaches approximately 180°C, the mixture will begin to melt.

  • Continue heating. As the temperature approaches 190°C, the homogenous liquid will start to fume and reflux, turning an amber color.

  • Maintain the reaction for approximately 10-30 minutes. The optimized duration is typically around 30 minutes.

  • After the reaction is complete, allow the mixture to cool.

  • Purify the product by silica gel column chromatography using a 2:1 hexane-EtOAc mixture as the eluent.

Protocol 2: Microwave-Assisted Synthesis of 5,5-Bis(2-pyridyl)-2-thiohydantoin Derivatives

This protocol is based on an efficient, one-pot, three-component synthesis under microwave irradiation.

Materials:

  • Di(pyridin-2-yl)methanone (1 mmol)

  • Substituted aniline derivative (1 mmol)

  • Ammonium thiocyanate (1.2 mmol)

  • Glacial acetic acid (catalytic amount, 5-10 mol%)

  • Microwave-safe reaction vessel

  • Ethanol for recrystallization

Procedure:

  • In a microwave-safe reaction vessel, combine di(pyridin-2-yl)methanone (1 mmol), the respective aniline derivative (1 mmol), and ammonium thiocyanate (1.2 mmol).

  • Add a catalytic amount of glacial acetic acid (5-10 mol%).

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate the reaction mixture at 120°C for 10 minutes.

  • After the reaction is complete, allow the vessel to cool to room temperature.

  • Add cold water to the reaction mixture to precipitate the crude product.

  • Collect the solid product by vacuum filtration and wash it with water.

  • Dry the solid thoroughly. If necessary, recrystallize the crude product from ethanol to obtain the pure product.

Visualizations

The following diagrams illustrate key workflows and relationships in this compound synthesis.

G cluster_start Starting Materials cluster_reaction Reaction Steps cluster_product Product AminoAcid α-Amino Acid AmideBond Amide Bond Formation (Loss of H₂O) AminoAcid->AmideBond Thiourea Thiourea Thiourea->AmideBond Cyclization Intramolecular Cyclization (Attack on Thiocarbonyl) AmideBond->Cyclization Intermediate Elimination Ammonia Elimination Cyclization->Elimination Thiohydantoin This compound Elimination->Thiohydantoin

Caption: Proposed mechanism for this compound formation from an α-amino acid and thiourea.

G Mix 1. Mix Reactants - Di(pyridin-2-yl)methanone - Aniline Derivative - Ammonium Thiocyanate - Acetic Acid Microwave 2. Microwave Irradiation (120°C, 10 min) Mix->Microwave Cool 3. Cool to Room Temp. Microwave->Cool Precipitate 4. Precipitate with Cold Water Cool->Precipitate Filter 5. Vacuum Filtration Precipitate->Filter Purify 6. Recrystallize (Optional) Filter->Purify Product Pure Product Purify->Product

Caption: Experimental workflow for microwave-assisted synthesis of this compound derivatives.

G cluster_causes Potential Causes cluster_solutions Optimization Strategies LowYield Low Yield UnevenHeating Uneven Heating (e.g., Heating Mantle) LowYield->UnevenHeating Decomposition Thermal Decomposition (Unstable Amino Acids) LowYield->Decomposition SideReactions Side Reactions (e.g., Desulfurization) LowYield->SideReactions WorkupLoss Product Loss During Work-up LowYield->WorkupLoss OilBath Use Oil Bath for Uniform Heating UnevenHeating->OilBath SelectAA Select Thermally Stable Amino Acids Decomposition->SelectAA ControlTemp Optimize Temperature and Reaction Time SideReactions->ControlTemp IncreaseScale Increase Reaction Scale WorkupLoss->IncreaseScale

Caption: Troubleshooting guide for addressing low reaction yields in this compound synthesis.

References

Technical Support Center: Purification of Crude 2-Thiohydantoin Products

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of crude 2-Thiohydantoin products.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude this compound products?

A1: The most common and effective methods for purifying crude this compound products are recrystallization and column chromatography (including flash chromatography). Liquid-liquid extraction is also frequently used during the work-up process to remove certain impurities. The choice of method depends on the physical properties of the specific this compound derivative and the nature of the impurities.

Q2: What are some common impurities found in crude this compound products?

A2: Common impurities can include unreacted starting materials such as amino acids and thiourea, byproducts from side reactions, and decomposition products. For instance, uneven heating during synthesis can lead to the decomposition of the starting amino acids or the this compound product itself.[1] Side reactions involving the functional groups of certain amino acid side chains can also lead to the formation of byproducts.[1]

Q3: How can I assess the purity of my this compound product?

A3: The purity of this compound products is typically assessed using analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.[2][3] Melting point analysis can also provide a good indication of purity, with a sharp melting range close to the literature value suggesting a high degree of purity.

Q4: What is a suitable solvent for recrystallizing 2-thiohydantoins?

A4: Ethanol is a commonly used solvent for recrystallizing this compound derivatives.[1] A mixture of ethanol and water can also be effective. The ideal solvent is one in which the this compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.

Q5: What solvent systems are typically used for column chromatography of 2-thiohydantoins?

A5: A common solvent system for the column chromatography of this compound derivatives is a mixture of hexanes and ethyl acetate. The polarity of the eluent can be adjusted by varying the ratio of these solvents to achieve optimal separation. For example, a 2:1 mixture of hexanes-EtOAc has been used to separate 5-substituted 2-thiohydantoins.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound products.

Recrystallization Issues
Issue Possible Cause Solution
Product does not crystallize upon cooling. - The solution is not saturated (too much solvent was used).- The product is very soluble in the chosen solvent even at low temperatures.- Boil off some of the solvent to concentrate the solution.- Try adding a seed crystal to induce crystallization.- Scratch the inside of the flask with a glass rod at the surface of the solution.- Cool the solution in an ice bath for a longer period.- If the product remains soluble, consider a different solvent or a two-solvent system.
Product "oils out" instead of crystallizing. - The melting point of the product is lower than the boiling point of the solvent.- The presence of significant impurities is depressing the melting point.- Lower the temperature at which the solution is saturated by adding a small amount of a co-solvent in which the product is less soluble.- Try to redissolve the oil in a minimum amount of hot solvent and allow it to cool more slowly.- Purify the crude product by another method, such as column chromatography, before recrystallization.
Low recovery of purified product. - Too much solvent was used for recrystallization.- The product has significant solubility in the cold solvent.- Premature crystallization occurred during hot filtration.- Use the minimum amount of hot solvent necessary to dissolve the crude product.- Ensure the solution is thoroughly cooled in an ice bath before filtration.- Minimize the amount of cold solvent used for washing the crystals.- During hot filtration, use a pre-heated funnel and flask to prevent the product from crystallizing on the filter paper.
Colored impurities remain in the crystals. - The impurity co-crystallizes with the product.- The impurity is strongly adsorbed to the crystal surface.- Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Use with caution as it can also adsorb the product.- A second recrystallization may be necessary.
Column Chromatography Issues
Issue Possible Cause Solution
Poor separation of the product from impurities (co-elution). - The solvent system (eluent) is not optimal.- The column is overloaded with the sample.- The column was not packed properly, leading to channeling.- Optimize the eluent system using Thin Layer Chromatography (TLC) beforehand. Aim for an Rf value of 0.2-0.4 for the desired product.- Reduce the amount of crude product loaded onto the column.- Ensure the column is packed uniformly without any air bubbles or cracks.
Product is not eluting from the column. - The eluent is not polar enough to move the product.- The product has a very strong interaction with the stationary phase (e.g., silica gel).- Gradually increase the polarity of the eluent. For a hexane/ethyl acetate system, increase the proportion of ethyl acetate.- If the product is acidic or basic, adding a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) to the eluent may help.
Streaking or tailing of the product band. - The sample was not loaded onto the column in a narrow band.- The product is sparingly soluble in the eluent.- The column is overloaded.- Dissolve the crude product in a minimal amount of a polar solvent and adsorb it onto a small amount of silica gel before loading it onto the column as a dry powder.- Choose an eluent system in which the product is more soluble.- Reduce the amount of sample loaded.
Low recovery of the product after chromatography. - The product is irreversibly adsorbed onto the stationary phase.- The product is unstable on silica gel.- Consider using a different stationary phase, such as alumina.- If the product is sensitive, perform the chromatography quickly and at a lower temperature if possible.

Quantitative Data on Purification Techniques

This compound Derivative Purification Method Solvent(s) Yield (%) Purity (%) Reference
5,5-Diphenyl-2-thiohydantoinRecrystallizationEthanol8599.5 (by HPLC)
(S)-5-sec-Butyl-2-thiohydantoinCrystallization followed by Flash Column Chromatography of mother liquorWater (for crystallization), Hexane:Ethyl Acetate (for chromatography)96 (overall synthesis yield)Not explicitly stated, but crystals were deemed pure.

Experimental Protocols

Protocol 1: Purification of (S)-5-sec-Butyl-2-thiohydantoin by Crystallization and Flash Column Chromatography

This protocol is adapted from a literature procedure for the work-up and purification of (S)-5-sec-butyl-2-thiohydantoin.

1. Initial Crystallization: a. After the synthesis reaction is complete, allow the reaction flask to cool until it is still warm. b. Add 20 mL of water to the flask and reheat the mixture to dissolve all the solids. c. Allow the solution to cool slowly to room temperature, then place it in a refrigerator for 3 hours to promote crystallization. d. Collect the crystals by vacuum filtration. These crystals are often pure (S)-5-sec-butyl-2-thiohydantoin.

2. Purification of the Mother Liquor: a. Transfer the mother liquor (the filtrate from the crystallization) to a separatory funnel. b. Extract the aqueous mother liquor with ethyl acetate. c. Combine the organic extracts and dry over anhydrous sodium sulfate. d. Filter to remove the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product from the mother liquor. e. Purify this crude product by flash column chromatography on silica gel using a suitable eluent, such as a hexane-ethyl acetate mixture.

Protocol 2: Recrystallization of 5,5-Diphenyl-2-thiohydantoin

This protocol is based on a literature procedure for the purification of 5,5-diphenyl-2-thiohydantoin.

1. Dissolution: a. Place the crude 5,5-diphenyl-2-thiohydantoin in an Erlenmeyer flask. b. Add a minimal amount of hot ethanol and heat the mixture with stirring until the solid completely dissolves.

2. Hot Filtration (if necessary): a. If there are insoluble impurities, perform a hot gravity filtration to remove them. Use a pre-heated funnel to prevent premature crystallization.

3. Crystallization: a. Remove the flask from the heat and allow it to cool slowly to room temperature. b. Once at room temperature, place the flask in an ice bath to maximize the formation of crystals.

4. Isolation and Drying: a. Collect the crystals by vacuum filtration. b. Wash the crystals with a small amount of cold ethanol. c. Dry the purified crystals in a vacuum oven.

Visualizations

Experimental Workflow for Purification

experimental_workflow cluster_recrystallization Recrystallization cluster_chromatography Column Chromatography r_start Crude Product r_dissolve Dissolve in minimal hot solvent r_start->r_dissolve r_filter Hot filtration (optional) r_dissolve->r_filter r_cool Cool to crystallize r_filter->r_cool r_isolate Isolate crystals (filtration) r_cool->r_isolate r_wash Wash with cold solvent r_isolate->r_wash r_dry Dry purified product r_wash->r_dry c_start Crude Product c_load Load onto column c_start->c_load c_elute Elute with solvent system c_load->c_elute c_collect Collect fractions c_elute->c_collect c_analyze Analyze fractions (TLC) c_collect->c_analyze c_combine Combine pure fractions c_analyze->c_combine c_evaporate Evaporate solvent c_combine->c_evaporate c_product Purified Product c_evaporate->c_product

Caption: General experimental workflows for recrystallization and column chromatography.

Troubleshooting Logic for Recrystallization

troubleshooting_recrystallization cluster_no_crystals No Crystals Form cluster_oiling_out Product Oils Out start Problem during recrystallization nc_q1 Is the solution saturated? start->nc_q1 oo_q1 High impurity level? start->oo_q1 nc_a1_yes Try seeding or scratching nc_q1->nc_a1_yes Yes nc_a1_no Concentrate solution nc_q1->nc_a1_no No nc_q2 Still no crystals? nc_a1_yes->nc_q2 nc_a1_no->nc_q1 nc_a2_yes Change solvent or use two-solvent system nc_q2->nc_a2_yes Yes oo_a1_yes Pre-purify by chromatography oo_q1->oo_a1_yes Yes oo_a1_no Re-dissolve and cool slowly oo_q1->oo_a1_no No

Caption: Troubleshooting logic for common recrystallization problems.

Troubleshooting Logic for Column Chromatography

troubleshooting_chromatography cluster_poor_separation Poor Separation cluster_no_elution Product Not Eluting start Problem during chromatography ps_q1 Optimal eluent? start->ps_q1 ne_q1 Eluent polarity too low? start->ne_q1 ps_a1_yes Check column packing and sample load ps_q1->ps_a1_yes Yes ps_a1_no Optimize eluent using TLC ps_q1->ps_a1_no No ne_a1_yes Increase eluent polarity ne_q1->ne_a1_yes Yes ne_a1_no Consider adding acid/base modifier ne_q1->ne_a1_no No

Caption: Troubleshooting logic for common column chromatography problems.

References

Preventing racemization during the synthesis of chiral 2-Thiohydantoins

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to preventing racemization during the synthesis of chiral 2-thiohydantoins.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of chiral 2-thiohydantoins, focusing on racemization and other side reactions.

Problem Possible Causes Solutions & Recommendations
Low Enantiomeric Excess (ee%) in the Final Product 1. Base-Catalyzed Racemization: The C-5 proton of the thiohydantoin ring is acidic and can be abstracted by a base, leading to a planar, achiral intermediate.[1][2] 2. High Reaction Temperature: Elevated temperatures can provide sufficient energy to overcome the activation barrier for racemization.[1][3] 3. Prolonged Reaction Times: Extended exposure to conditions that promote racemization increases the likelihood of its occurrence.[3] 4. Inappropriate Solvent: Protic solvents can facilitate proton exchange, leading to racemization.1. Choice of Base: If a base is necessary, use a weaker or sterically hindered base like N-methylmorpholine (NMM) or collidine instead of stronger bases like triethylamine (TEA) or diisopropylethylamine (DIPEA). 2. Temperature Control: Conduct the reaction at the lowest possible temperature that allows for a reasonable reaction rate. For sensitive substrates, consider starting the reaction at 0 °C and allowing it to slowly warm to room temperature. 3. Reaction Monitoring: Closely monitor the reaction progress using TLC or LC-MS to avoid unnecessarily long reaction times. 4. Solvent Selection: Use anhydrous aprotic solvents such as dichloromethane (DCM), N,N-dimethylformamide (DMF), or acetonitrile (ACN).
Low Product Yield 1. Uneven Heating: "Hot spots" from heating mantles can cause decomposition of starting materials or the product. 2. Thermal Instability of Amino Acids: Some amino acids, particularly those with acidic or basic side chains (e.g., arginine, aspartic acid, glutamic acid), are prone to decomposition at high temperatures. 3. Incomplete Reaction: The reaction may not proceed to completion if the conditions are not optimal.1. Heating Method: Use an oil bath for more uniform and controlled heating, which has been shown to improve yields significantly compared to heating mantles. 2. Starting Material Selection: For thermally sensitive amino acids, consider using their corresponding esters and milder reaction conditions. 3. Optimize Conditions: Ensure all reagents are present in the correct stoichiometry and that the reaction is allowed to proceed for an adequate amount of time, as determined by monitoring.
Formation of Unexpected Byproducts 1. Side Reactions of Amino Acid Side Chains: Functional groups in the amino acid side chains can undergo side reactions. For instance, L-cysteine can undergo thermal desulfurization to yield the same product as L-alanine. 2. Ring Opening of Thiohydantoin: The thiohydantoin ring can be susceptible to hydrolysis under strongly acidic or basic conditions.1. Protecting Groups: Consider protecting reactive side chains of amino acids before the synthesis. 2. Control of pH: Maintain the pH of the reaction and workup conditions as close to neutral as possible to prevent hydrolysis.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of racemization in chiral 2-thiohydantoins?

A1: The primary mechanism of racemization for chiral 5-substituted 2-thiohydantoins is the deprotonation at the C-5 position. The C-5 proton is acidic and can be abstracted by a base to form a planar, achiral enolate or carbanion intermediate. Subsequent reprotonation can occur from either face of this intermediate, leading to a mixture of enantiomers. This process is often catalyzed by bases, but can also occur under acidic conditions or at elevated temperatures.

Q2: Which factors have the most significant impact on the rate of racemization?

A2: The most significant factors influencing the rate of racemization are:

  • pH and Buffers: Racemization is often accelerated in the presence of bases or buffers. The rate of racemization can increase with increasing pH and buffer concentration.

  • Temperature: Higher temperatures increase the rate of racemization.

  • Solvent: Protic solvents can facilitate the proton exchange that leads to racemization.

  • Substituents: The nature of the substituent at the C-5 position and other positions on the ring can affect the acidity of the C-5 proton and thus the rate of racemization.

Q3: Are there any synthetic methods that are known to be "racemization-free"?

A3: While no method is universally "racemization-free" for all substrates, some methods are designed to minimize racemization. One reported method involves the direct condensation of α-amino acids with thiourea by heating, which is claimed to proceed without racemization at the α-position during cyclization. The proposed mechanism suggests that the amino acid's α-amino group becomes part of the thiohydantoin ring in a way that preserves stereochemistry. However, it is crucial to control the temperature, as heating the starting amino acid alone at high temperatures can cause partial racemization.

Q4: How can I purify chiral 2-thiohydantoins without causing racemization?

A4: To minimize racemization during purification, it is advisable to use neutral conditions. For column chromatography, use a neutral mobile phase if possible. Avoid highly acidic or basic mobile phases, as these can cause epimerization on the column. When removing solvents, use a rotary evaporator at low temperatures to avoid prolonged exposure to heat.

Q5: Can racemization occur after the synthesis is complete, for example, during storage?

A5: Yes, chiral 2-thiohydantoins can be unstable and racemize over time, especially if stored in a non-neutral environment or at elevated temperatures. It is recommended to store purified chiral 2-thiohydantoins in a cool, dry place and under a neutral atmosphere if they are particularly sensitive.

Experimental Protocols

Protocol 1: Synthesis of Chiral 2-Thiohydantoins from α-Amino Acids and Thiourea (High Temperature, Solvent-Free)

This method is based on the direct condensation of an L-α-amino acid with thiourea and has been reported to proceed with retention of stereochemistry.

Materials:

  • L-α-amino acid (1 equivalent)

  • Thiourea (2-3 equivalents)

  • Round-bottom flask

  • Oil bath

  • Magnetic stirrer

  • Ethyl acetate for workup

Procedure:

  • Combine the L-α-amino acid and thiourea in a round-bottom flask.

  • Place the flask in a preheated oil bath at 170-220 °C.

  • Stir the mixture. The solids will melt and react.

  • Heat and stir for the required time (typically 30-60 minutes), monitoring the reaction by TLC.

  • After the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature, at which point the product will solidify.

  • Add ethyl acetate to the flask and break up the solid. Gentle heating may be required to dissolve the product while leaving insoluble impurities behind.

  • Filter the hot solution to remove any insoluble material.

  • Allow the filtrate to cool, and collect the crystallized product by filtration. The product can be further purified by recrystallization.

Protocol 2: Synthesis of 3-Allyl-2-Thiohydantoins from α-Amino Acid Methyl Esters and Allyl Isothiocyanate

This two-step procedure involves the formation of a thiourea intermediate followed by cyclization.

Materials:

  • α-Amino acid methyl ester hydrochloride (1 equivalent)

  • Triethylamine (Et₃N) (1 equivalent)

  • Allyl isothiocyanate (1 equivalent)

  • Dichloromethane (CH₂Cl₂) or Chloroform (CHCl₃)

  • Standard laboratory glassware for reflux and workup

Procedure:

  • Step 1: Formation of the Thiourea Intermediate

    • In a round-bottom flask, dissolve the amino acid methyl ester hydrochloride in CH₂Cl₂ or CHCl₃.

    • Add Et₃N and stir at room temperature for about 20 minutes until the ester is fully dissolved.

    • Add allyl isothiocyanate dropwise to the solution.

  • Step 2: Cyclization to the 2-Thiohydantoin

    • Heat the reaction mixture under reflux for approximately 7 hours.

    • Cool the solution to room temperature and remove the solvent in vacuo.

    • Dissolve the residue in CH₂Cl₂, wash with water and brine, and then dry over anhydrous Na₂SO₄.

    • Remove the solvent and purify the crude product by column chromatography or recrystallization.

Visualizations

RacemizationMechanism cluster_chiral Chiral cluster_achiral Achiral Intermediate cluster_racemic Racemic ChiralThiohydantoin Chiral this compound (R or S) PlanarIntermediate Planar Enolate/Carbanion Intermediate ChiralThiohydantoin->PlanarIntermediate + Base - H+ RacemicMixture Racemic Mixture (R and S) PlanarIntermediate->RacemicMixture + H+

Caption: Mechanism of base-catalyzed racemization of chiral 2-thiohydantoins.

TroubleshootingWorkflow start Low Enantiomeric Excess (ee%) Observed check_temp Was the reaction temperature too high? start->check_temp check_base Was a strong base used? check_temp->check_base No solution_temp Lower reaction temperature (e.g., 0 °C to RT) check_temp->solution_temp Yes check_time Was the reaction time too long? check_base->check_time No solution_base Use a weaker/sterically hindered base (e.g., NMM) check_base->solution_base Yes check_solvent Was a protic solvent used? check_time->check_solvent No solution_time Monitor reaction closely and reduce time check_time->solution_time Yes solution_solvent Use an anhydrous aprotic solvent (e.g., DCM) check_solvent->solution_solvent Yes end Improved Enantiomeric Excess check_solvent->end No (Review other parameters) solution_temp->end solution_base->end solution_time->end solution_solvent->end

References

Edman degradation sample preparation protocols for N-terminal sequencing

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Edman degradation N-terminal sequencing. This guide is designed for researchers, scientists, and drug development professionals to provide clear protocols, address common issues, and offer troubleshooting solutions to ensure successful sequencing experiments.

Frequently Asked Questions (FAQs)

Q1: What is the minimum amount of protein required for successful N-terminal sequencing?

A: For successful N-terminal sequencing using Edman degradation, a sample amount of 10 to 100 picomoles is typically required.[1] Modern automated sequencers can achieve high efficiency (over 99% per amino acid) and can work with samples in the low picomole range (<50 pmol) to routinely obtain 20-25 residues of sequence.[2] The required quantity can be determined by methods such as amino acid analysis (AAA), Bradford/Lowry/BCA assays, or by estimating the intensity of the protein band on a stained gel.[3]

Q2: How pure does my protein sample need to be?

A: A high degree of sample purity is crucial for accurate N-terminal sequencing.[4] The presence of contaminating proteins can lead to signal overlap, making the sequence data difficult or impossible to interpret.[4] It is recommended to use purification methods like HPLC or SDS-PAGE followed by electroblotting to ensure the sample is as homogeneous as possible.

Q3: What are common substances that interfere with Edman degradation chemistry?

A: Several substances can interfere with the Edman degradation process, leading to poor sequencing results. It is important to avoid the following:

  • Detergents: Can interfere with protein binding to the PVDF membrane and may precipitate in the instrument.

  • Amine-containing buffers: Buffers like Tris and glycine can react with the Edman reagent (PITC), causing high background signals.

  • Chaotropic agents: Reagents such as urea, guanidine, thiocyanate, and azide should be avoided.

  • Salts: High concentrations of salts, especially phosphates (>50 mM), can interfere with the chemistry.

  • Unpolymerized acrylamide: Can cause blockage of the N-terminus. It is advisable to use pre-cast gels or allow gels to polymerize overnight.

Q4: My protein has a blocked N-terminus. Can I still get it sequenced?

A: Edman degradation relies on a free N-terminal amino group for the sequencing chemistry to proceed. If the N-terminus is blocked (e.g., by acetylation or the formation of pyroglutamic acid), direct sequencing will fail. However, there are potential workarounds:

  • Deblocking strategies: Enzymatic or chemical methods may be used to remove specific blocking groups, although these are not always successful and may require large amounts of protein.

  • Internal sequencing: The protein can be fragmented using chemical or enzymatic methods to generate smaller peptides. These peptides can then be separated (e.g., by HPLC) and sequenced individually.

  • Mass Spectrometry: Techniques like tandem mass spectrometry (LC-MS/MS) can be used as an alternative to identify blocked N-termini.

Q5: How should I prepare my sample if it is in a liquid solution?

A: For liquid samples, the primary goal is to remove interfering substances.

  • Salt-free solutions: If the sample is in a volatile solvent like 0.1% TFA, it can be directly applied to a PVDF membrane for analysis.

  • High-salt solutions: Desalting is necessary. This can be achieved through methods like dialysis, ultrafiltration, or by using a PVDF membrane-based filtration system.

  • Dilute samples: Concentration may be required using microconcentrator tubes. After concentration, the sample can be prepared for loading onto an SDS-PAGE gel.

Experimental Protocols

Protocol 1: Protein Precipitation for Removal of Salts and Detergents

This protocol is effective for removing common contaminants like salts and detergents from a protein sample.

Methodology:

  • Start with a sample volume of 100 µl.

  • Add 400 µl of methanol and vortex thoroughly.

  • Add 100 µl of chloroform and vortex.

  • Add 300 µl of water and vortex.

  • Centrifuge for 1 minute at 14,000 x g. The protein will be visible as a precipitate between the aqueous and organic layers.

  • Carefully remove the upper aqueous layer.

  • Add 400 µl of methanol to the remaining solution.

  • Vortex and then centrifuge for 2 minutes at 14,000 x g to pellet the protein.

  • Remove as much of the methanol supernatant as possible without disturbing the pellet.

  • Dry the pellet in a Speed-Vac.

  • Resuspend the dried pellet in an appropriate sample buffer for SDS-PAGE.

Protocol 2: Sample Preparation via SDS-PAGE and Electroblotting onto PVDF Membrane

This is a standard and highly recommended method for preparing samples for Edman sequencing.

Methodology:

  • SDS-PAGE:

    • Load the protein sample onto a polyacrylamide gel. To avoid N-terminal blockage from unpolymerized acrylamide, use pre-cast gels or allow freshly cast gels to polymerize overnight.

  • Electroblotting:

    • Transfer the separated proteins from the gel to a PVDF membrane. Nitrocellulose membranes are not suitable for Edman sequencing.

    • CAPS buffer is recommended for the transfer as it minimizes glycine contamination. Tris-Glycine buffer can be used, but it contains high concentrations of glycine and Tris which may interfere with the initial sequencing cycles.

  • Staining:

    • Stain the PVDF membrane with a compatible dye to visualize the protein bands. Recommended stains include Coomassie Blue R-250, Amido Black, or Ponceau S. Avoid colloidal blue stains.

    • For Coomassie Blue R-250, stain for approximately 5 minutes and then destain with 50% methanol until the protein bands are clearly visible against a light background.

  • Excision and Washing:

    • Thoroughly rinse the stained membrane with high-purity water to remove residual staining and transfer buffer components.

    • Allow the membrane to air dry completely.

    • Carefully excise the protein band of interest with a clean razor blade, minimizing the amount of empty membrane.

    • Place the excised band into a clean microcentrifuge tube for analysis.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during sample preparation and sequencing.

ProblemPotential Cause(s)Recommended Solution(s)
No Sequence Obtained / Low Initial Yield N-terminal blockage: The N-terminal α-amino group is chemically modified (e.g., acetylation, pyroglutamate formation).- Use mass spectrometry to confirm the presence and nature of the blocking group. - Employ chemical or enzymatic deblocking methods if the blocking group is known. - Generate and sequence internal peptides of the protein.
Insufficient sample amount: The quantity of protein is below the detection limit of the sequencer.- Concentrate the sample using methods like ultrafiltration or precipitation. - Load more protein onto the gel for SDS-PAGE. - Accurately quantify the protein amount before sequencing.
Sample washout: The protein did not adsorb properly to the PVDF membrane or sample support.- Ensure the PVDF membrane is properly wetted with methanol before transfer. - For solution samples, ensure they are free of detergents that can prevent binding.
High Background Noise Sample contamination: Presence of multiple proteins or peptides in the sample.- Improve the protein purification strategy (e.g., add an additional chromatography step). - Ensure complete separation of protein bands during SDS-PAGE.
Contaminating substances: Buffers containing primary or secondary amines (e.g., Tris, glycine) or free amino acids are present.- Use amine-free buffers like CAPS for electroblotting. - Thoroughly wash the PVDF membrane with high-purity water after transfer and staining. - Perform a buffer exchange using dialysis or ultrafiltration for liquid samples.
Sequence Signal Drops Off Rapidly Inefficient Edman chemistry: The stepwise degradation reaction is not proceeding to completion in each cycle.- Ensure all reagents and solvents used in the sequencer are of high quality and have not expired. - Optimize reaction conditions such as temperature and pH.
Internal protein structure: The protein may have strong secondary structures or post-translational modifications (e.g., glycosylation) that hinder the degradation process.- Consider denaturing the protein under reducing and alkylating conditions before sequencing.
Ambiguous or Incorrect Sequence Data Contaminating proteins: Co-migrating proteins on the gel lead to a mixture of sequences.- Use 2D gel electrophoresis for better separation of complex protein mixtures. - If a known contaminant is present, its sequence can sometimes be subtracted from the data.
"Preview" sequences: A small percentage of the protein is cleaved in the cycle before the main cleavage, leading to a signal from the next residue appearing early.- This is an inherent limitation of the chemistry. Analyzing the relative signal intensities can help distinguish the correct residue for each cycle.

Visualizing the Workflow

Edman Degradation Experimental Workflow

Edman_Degradation_Workflow cluster_prep Sample Preparation cluster_sequencing Automated Sequencing Cycle cluster_analysis Data Analysis start Protein Sample purification Purification (e.g., HPLC, SDS-PAGE) start->purification blotting Electroblotting to PVDF Membrane purification->blotting staining Staining (e.g., Coomassie Blue) blotting->staining excision Excise Protein Band staining->excision coupling 1. Coupling (PITC Reaction) excision->coupling cleavage 2. Cleavage (TFA Treatment) coupling->cleavage Forms ATZ-AA conversion 3. Conversion (to stable PTH-AA) cleavage->conversion Forms PTH-AA hplc HPLC Analysis (Identify PTH-AA) conversion->hplc hplc->coupling Repeat Cycle for Next Amino Acid sequence Determine Amino Acid Sequence hplc->sequence

Caption: Workflow for N-terminal sequencing by Edman degradation.

References

Technical Support Center: Overcoming Solubility Challenges of 2-Thiohydantoin Derivatives in Biological Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with 2-thiohydantoin derivatives during biological assays.

Frequently Asked Questions (FAQs)

Q1: My this compound derivative is insoluble in aqueous buffers. How can I dissolve it for my biological assay?

A1: Many this compound derivatives exhibit poor aqueous solubility. The recommended approach is to first dissolve the compound in an organic solvent, such as dimethyl sulfoxide (DMSO), to create a high-concentration stock solution. This stock solution can then be serially diluted into your aqueous assay buffer to the final desired concentration. It is crucial to ensure the final concentration of the organic solvent is compatible with your assay system and does not exceed cytotoxic levels, typically below 0.5% (v/v) for most cell-based assays.

Q2: I've dissolved my compound in DMSO, but it precipitates when I add it to my aqueous assay medium. What can I do?

A2: Precipitation upon dilution of a DMSO stock solution into an aqueous medium is a common issue for hydrophobic compounds. This occurs when the compound's concentration exceeds its solubility limit in the final aqueous environment. To address this, you can try several strategies:

  • Lower the final compound concentration: If your experimental design allows, test a lower concentration of the compound.

  • Use a co-solvent system: Instead of diluting directly into the aqueous buffer, prepare an intermediate dilution in a mixture of the buffer and a water-miscible organic co-solvent.

  • Employ solubilizing agents: Incorporate excipients such as cyclodextrins or surfactants into your assay medium to enhance the solubility of your compound.

  • Optimize the pH of the buffer: The solubility of some this compound derivatives can be pH-dependent.[1] Experimenting with different pH values within the tolerated range of your assay might improve solubility.

Q3: What is the maximum recommended concentration of DMSO in a cell-based assay?

A3: The tolerance of cell lines to DMSO varies. However, a general guideline is to keep the final concentration of DMSO at or below 0.5% (v/v) to minimize solvent-induced artifacts and cytotoxicity.[2][3] It is always best practice to include a vehicle control (assay medium with the same final concentration of DMSO) in your experiments to account for any effects of the solvent itself.

Q4: Are there alternatives to DMSO for dissolving this compound derivatives?

A4: Yes, other organic solvents like ethanol, isopropanol, or N,N-dimethylformamide (DMF) can be used. However, their compatibility and potential toxicity in your specific assay must be evaluated. For in vivo studies, formulating the compound with solubilizing agents like polyethylene glycol (PEG), Tween 80, or cyclodextrins is often necessary.

Troubleshooting Guide

This guide provides solutions to specific problems you may encounter when working with this compound derivatives.

Problem Possible Cause Recommended Solution(s)
Compound precipitates immediately upon addition to aqueous buffer. The compound has very low aqueous solubility and is crashing out of the DMSO stock.- Lower the final concentration of the compound.- Increase the percentage of co-solvent in the final dilution (if the assay allows).- Use a formulation with a solubilizing agent like cyclodextrin or a surfactant.[4][5]
Compound appears to be in solution initially but precipitates over time. The compound is in a supersaturated state and is slowly crystallizing out of solution.- Prepare fresh dilutions of the compound immediately before use.- Consider using a formulation that forms a more stable dispersion, such as a nanoparticle formulation.
Inconsistent results between experiments. Variability in compound solubility and concentration due to precipitation.- Ensure complete dissolution of the stock solution before each use by vortexing or brief sonication.- Prepare a larger batch of the final dilution to be used across all replicates and experiments for consistency.
Vehicle control (DMSO) shows unexpected biological activity. The concentration of DMSO is too high, or the specific cell line is particularly sensitive.- Reduce the final DMSO concentration to the lowest effective level, ideally below 0.1%.- Test alternative, less toxic organic solvents.
Low bioavailability in animal studies. Poor solubility in gastrointestinal fluids or rapid metabolism.- Formulate the compound using techniques that enhance bioavailability, such as creating a solid dispersion or a lipid-based formulation.

Detailed Experimental Protocols

Protocol 1: Preparation of a this compound Derivative Stock Solution in DMSO
  • Weighing the Compound: Accurately weigh the desired amount of the this compound derivative in a sterile microcentrifuge tube.

  • Adding DMSO: Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM, 50 mM).

  • Dissolution: Vortex the tube vigorously for 1-2 minutes. If the compound is not fully dissolved, sonicate the tube in a water bath for 5-10 minutes. Visually inspect the solution to ensure there are no visible particles.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of Final Assay Solutions

Method A: Simple Dilution (for compounds with moderate aqueous solubility)

  • Thaw Stock Solution: Thaw an aliquot of the DMSO stock solution at room temperature.

  • Serial Dilution: Perform serial dilutions of the stock solution in your pre-warmed aqueous assay buffer to achieve the final desired concentrations. Ensure rapid mixing during dilution to minimize precipitation.

Method B: Co-Solvent/Excipient Formulation (for poorly soluble compounds)

For compounds that precipitate with simple dilution, the following formulations can be used to prepare a 1 mg/mL solution. The final concentration in the assay should be adjusted to keep the solvent concentrations within acceptable limits.

Formulation Component Protocol 1 (%) Protocol 2 (%)
DMSO1010
PEG30040-
Tween 805-
Saline45-
20% SBE-β-CD in Saline-90

Data adapted from MedchemExpress product information for this compound.

Procedure for Formulation:

  • Add the solvents sequentially to the weighed compound in the order listed in the table.

  • Vortex and/or sonicate between the addition of each solvent to ensure complete dissolution.

  • The resulting solution can then be further diluted in the assay medium.

Visualizations

experimental_workflow Experimental Workflow for Handling Poorly Soluble Compounds cluster_prep Preparation cluster_assay Assay Dilution cluster_troubleshoot Troubleshooting start Weigh Compound dissolve Dissolve in 100% DMSO (High Concentration Stock) start->dissolve store Store at -80°C dissolve->store thaw Thaw Stock store->thaw dilute Dilute in Assay Buffer thaw->dilute precip_check Precipitation? dilute->precip_check add_to_assay Add to Assay precip_check->add_to_assay No use_cosolvent Use Co-solvent System precip_check->use_cosolvent Yes use_cyclodextrin Use Cyclodextrin precip_check->use_cyclodextrin Yes lower_conc Lower Concentration precip_check->lower_conc Yes use_cosolvent->dilute use_cyclodextrin->dilute lower_conc->dilute

Caption: Workflow for preparing and troubleshooting this compound derivative solutions.

signaling_pathway Androgen Receptor Signaling Pathway Inhibition cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus androgen Androgen (e.g., Testosterone) ar Androgen Receptor (AR) androgen->ar ar_dimer AR Dimer ar->ar_dimer Dimerization hsp Heat Shock Proteins (HSP) ar_hsp AR-HSP Complex ar_hsp->ar Dissociation thiohydantoin This compound Derivative thiohydantoin->ar Inhibition are Androgen Response Element (ARE) ar_dimer->are transcription Gene Transcription (e.g., PSA) are->transcription ar_dimer_cyto->ar_dimer

Caption: Inhibition of androgen receptor signaling by this compound derivatives.

References

Improving the stability of 2-Thiohydantoin compounds for drug development

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working with 2-thiohydantoin compounds. Our goal is to help you improve the stability of these compounds for successful drug development.

Frequently Asked Questions (FAQs)

Q1: My this compound compound is showing significant degradation during storage in solution. What are the likely causes?

A1: The primary cause of degradation for this compound compounds in solution is hydrolysis. The thiohydantoin ring is susceptible to cleavage under both acidic and basic conditions.[1] In strongly alkaline solutions, hydrolysis can occur rapidly.[1] The rate of this degradation is influenced by the pH and ionic strength of the solution.[1] For acyl-substituted thiohydantoins, the acyl group at the N-1 position can also be cleaved under mild acid or alkaline conditions.[1]

Q2: I am observing poor stability of my this compound derivative in an aqueous medium for a biological assay. What can I do?

A2: Low stability in aqueous media is a known issue for some this compound derivatives. To mitigate this, consider the following:

  • pH Control: Buffer your aqueous solution to a pH where the compound exhibits maximum stability, typically in the neutral to slightly acidic range. Avoid strongly alkaline conditions.

  • Co-solvents: If solubility permits, consider using co-solvents to reduce the water activity, which may slow down hydrolysis.

  • Structural Modification: If feasible, medicinal chemistry efforts can be directed toward synthesizing analogs with improved stability. Substituents at the N-1, N-3, and C-5 positions can significantly influence the electronic properties and steric environment of the thiohydantoin ring, thereby affecting its stability.[2]

Q3: How do substituents on the this compound ring affect its stability?

A3: Substituents play a crucial role in the stability of the this compound ring. Edward and Nielsen studied the impact of various alkyl and aryl groups at the N-1, N-3, and C-5 positions and found that they alter the ionization and UV absorption properties of the molecule. Substituents at the C-5 position can introduce steric hindrance, which may slow down base-catalyzed hydrolysis by impeding the formation of a tetrahedral intermediate.

Q4: What are the best practices for purifying and handling this compound compounds to minimize degradation?

A4: To minimize degradation during purification and handling, it is important to avoid harsh conditions. For example, if using chromatography, select a mobile phase with a pH that is optimal for the stability of your compound. When performing extractions, avoid prolonged exposure to strong acids or bases. If a basic wash is necessary, it should be done quickly and at a low temperature. Prompt neutralization of the solution is recommended. For long-term storage, it is advisable to store the compound as a solid at low temperatures and protected from light and moisture.

Data Presentation: Forced Degradation Studies of Enzalutamide

Forced degradation studies are essential for understanding the intrinsic stability of a drug substance and for developing stability-indicating analytical methods. Enzalutamide, a potent androgen receptor antagonist, features a this compound core. The following table summarizes the results from various forced degradation studies on Enzalutamide, providing a quantitative look at its stability under different stress conditions.

Stress ConditionTimeTemperature% DegradationReference
Acid Hydrolysis
0.1 N HCl4 h80°C10.2%
1 N HCl2 h90°CSignificant
0.5 M HCl4 h80°CSusceptible
Base Hydrolysis
0.1 N NaOH4 h80°C8.5%
1 N NaOH2 h90°CMarginal
0.1 M NaOH10 min80°CSusceptible
Oxidative Degradation
3% H₂O₂4 h60°C7.8%
12% H₂O₂4 hRoom TempSignificant
3% H₂O₂6 h80°CStable
Thermal Degradation
Dry Heat6 h40°C1.2%
Dry Heat6 days60°CStable
Dry Heat4 h80°CStable
Photolytic Degradation
UV Light3 hAmbient2.5%
UV Light24 hAmbientStable
Neutral Hydrolysis
Water4 h80°C3.1%

Experimental Protocols

Protocol 1: Forced Degradation Study of a this compound Compound

This protocol outlines a general procedure for conducting forced degradation studies on a this compound derivative. The goal is to induce degradation to an extent of 5-20%.

1. Preparation of Stock Solution:

  • Accurately weigh and dissolve the this compound compound in a suitable solvent (e.g., methanol or acetonitrile) to prepare a stock solution of known concentration (e.g., 1 mg/mL).

2. Stress Conditions:

  • Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 1 N HCl. Heat the solution at 60-80°C for a specified period (e.g., 2-4 hours). After cooling, neutralize the solution with an appropriate amount of 1 N NaOH.

  • Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 1 N NaOH. Heat the solution at 60-80°C for a shorter period (e.g., 10-30 minutes) due to higher susceptibility. After cooling, neutralize with 1 N HCl.

  • Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3-30% hydrogen peroxide (H₂O₂). Keep the solution at room temperature or slightly elevated temperature (e.g., 40°C) for a specified time (e.g., 2-8 hours).

  • Thermal Degradation: Expose a known quantity of the solid compound to dry heat in an oven at a temperature above that used for accelerated stability testing (e.g., 60-80°C) for a defined period (e.g., 24-48 hours). Also, reflux a solution of the compound in a neutral solvent (e.g., water or methanol) at a high temperature.

  • Photolytic Degradation: Expose a solution of the compound to UV light (e.g., in a photostability chamber) for a defined duration. A control sample should be wrapped in aluminum foil to exclude light.

3. Sample Analysis:

  • Following exposure to the stress conditions, dilute the samples to a suitable concentration with the mobile phase of the analytical method.

  • Analyze the stressed samples, along with an unstressed control sample, using a validated stability-indicating HPLC method (see Protocol 2).

  • Determine the percentage of degradation by comparing the peak area of the parent compound in the stressed and unstressed samples.

Protocol 2: Stability-Indicating HPLC-UV Method

This protocol describes a general reversed-phase HPLC method for the analysis of this compound compounds and their degradation products.

1. Chromatographic Conditions:

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 0.1% formic acid or ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol). The specific composition should be optimized to achieve good separation between the parent compound and its degradants.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV detector at a wavelength where the compound and its potential degradation products have significant absorbance (determined by UV-Vis spectroscopy).

  • Injection Volume: 10 µL.

2. Method Validation:

  • The method should be validated according to ICH guidelines (Q2(R1)) to ensure it is suitable for its intended purpose.

  • Specificity: Demonstrate that the method can unequivocally assess the analyte in the presence of its degradation products. This is achieved by analyzing the samples from the forced degradation study. Peak purity analysis using a photodiode array (PDA) detector is recommended.

  • Linearity: Establish a linear relationship between the concentration of the analyte and the detector response over a specified range.

  • Accuracy and Precision: Determine the closeness of the measured values to the true values (accuracy) and the degree of scatter between a series of measurements (precision).

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.

  • Robustness: Evaluate the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature, flow rate).

Visualizations

Signaling Pathways and Experimental Workflows

Degradation Pathway of this compound Thiohydantoin This compound Derivative RingOpening Ring-Opened Intermediate Thiohydantoin->RingOpening Hydrolysis DegradationProducts Degradation Products Thiohydantoin->DegradationProducts Oxidation Acid Acidic Conditions (H+) Acid->RingOpening Base Basic Conditions (OH-) Base->RingOpening Oxidant Oxidative Stress (e.g., H2O2) Oxidant->DegradationProducts RingOpening->DegradationProducts

Caption: Primary degradation pathways for this compound compounds.

Experimental Workflow for Stability Assessment start Start: this compound Compound forced_degradation Forced Degradation Study (Acid, Base, Oxidative, Thermal, Photo) start->forced_degradation hplc_dev Develop Stability-Indicating HPLC Method forced_degradation->hplc_dev analysis Analyze Stressed Samples forced_degradation->analysis Provides Samples hplc_val Validate HPLC Method (ICH Guidelines) hplc_dev->hplc_val hplc_val->analysis data_eval Evaluate Data (Identify Degradants, Quantify Degradation) analysis->data_eval end End: Stability Profile Established data_eval->end

Caption: Workflow for assessing the stability of this compound compounds.

Strategy for Improving this compound Stability instability Instability Observed formulation Formulation Optimization instability->formulation Formulation Approach synthesis Chemical Modification instability->synthesis Medicinal Chemistry Approach ph_control pH Adjustment / Buffering formulation->ph_control cosolvents Use of Co-solvents formulation->cosolvents storage Optimized Storage Conditions (Temp, Light, Moisture) formulation->storage substituents Modify Substituents (N-1, N-3, C-5) synthesis->substituents bioisosteres Bioisosteric Replacement synthesis->bioisosteres stable_compound Improved Stability ph_control->stable_compound cosolvents->stable_compound storage->stable_compound substituents->stable_compound bioisosteres->stable_compound

Caption: Decision-making for enhancing this compound compound stability.

References

Optimizing the cleavage step in Edman degradation for PTH-amino acid analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the cleavage step of Edman degradation for phenylthiohydantoin (PTH)-amino acid analysis.

Troubleshooting Guide

This guide addresses common issues encountered during the cleavage step, providing potential causes and solutions to ensure high-quality sequencing results.

Observation/Symptom Potential Cause(s) Recommended Actions
Low PTH-Amino Acid Yield for All Residues 1. Incomplete Cleavage: Insufficient acid concentration, time, or temperature. 2. Sample Washout: Excessive solvent washes, particularly for small or hydrophobic peptides. 3. N-terminal Blockage: The N-terminal amino group is chemically modified and unavailable for reaction with PITC.1. Optimize Cleavage Conditions: Systematically increase the trifluoroacetic acid (TFA) concentration, cleavage time, or temperature. Refer to the Table of Cleavage Condition Effects below for guidance. 2. Minimize Extractions: Reduce the volume and number of solvent washes after the coupling and cleavage steps. 3. Deblocking Strategies: If blockage is suspected, consider chemical or enzymatic deblocking methods prior to sequencing.
Low Yield for Specific Amino Acids (e.g., Proline, Glycine) 1. Suboptimal Cleavage for Specific Residues: Proline, in particular, requires more stringent cleavage conditions due to its secondary amine structure.[1] 2. Side Reactions: Acid-labile side chains (e.g., in Ser, Thr) may undergo modification or degradation.1. Extend Cleavage Time for Proline: Increase the incubation time with TFA specifically when a proline residue is expected.[1] 2. Use Milder Acid Conditions: For peptides rich in acid-sensitive residues, consider using a lower concentration of TFA or a shorter cleavage time to minimize side reactions.
"Preview" Peaks in HPLC Chromatogram (Signal from cycle n+1 in cycle n) Incomplete Coupling in the Previous Cycle: A portion of the peptide was not derivatized with PITC, leading to its sequencing in the subsequent cycle.1. Optimize Coupling Reaction: Ensure the coupling buffer is at the correct pH (typically 8.5-9.0) and that the PITC reagent is fresh and of high purity. 2. Increase Coupling Time: Extend the duration of the coupling reaction to ensure complete derivatization.
Excessive Background Noise in HPLC Chromatogram 1. Reagent Contamination: Impurities in TFA or other solvents can introduce artifacts. 2. Peptide Hydrolysis: The presence of water in the TFA can lead to non-specific acid hydrolysis of the peptide backbone, generating new N-termini.[2] 3. Side-Product Formation: Undesirable reactions can occur during the cleavage step.1. Use High-Purity Reagents: Employ sequencing-grade TFA and solvents. 2. Ensure Anhydrous Conditions: Use fresh, anhydrous TFA for the cleavage step to minimize peptide hydrolysis.[2] 3. Optimize Reaction Conditions: Adhere to recommended cleavage times and temperatures to reduce the formation of byproducts.
Peak Tailing or Broadening in HPLC 1. Poor PTH-Amino Acid Stability: Some PTH derivatives are less stable and can degrade during analysis. 2. HPLC Column Issues: Column degradation or contamination can affect peak shape.1. Immediate Analysis: Analyze the PTH-amino acids by HPLC as soon as possible after the conversion step. 2. HPLC System Maintenance: Ensure the HPLC column is properly maintained and equilibrated. Use a guard column to protect the analytical column.
Table of Cleavage Condition Effects on PTH-Amino Acid Yield (Qualitative)

While extensive quantitative tables are proprietary to instrument manufacturers, the following general trends have been reported in the literature. Optimization is often empirical and sample-dependent.

ParameterConditionEffect on Cleavage EfficiencyPotential Negative Effects
TFA Concentration LowIncomplete cleavage, especially for Proline.-
HighIncreased cleavage efficiency.Increased risk of side reactions and peptide backbone hydrolysis.
Cleavage Time ShortIncomplete cleavage, resulting in low yield and "lag".-
LongImproved cleavage efficiency, particularly for Proline.[1]Increased potential for acid-catalyzed side reactions and sample degradation.
Temperature LowSlower reaction rate, may lead to incomplete cleavage.-
HighIncreased reaction rate and cleavage efficiency.Increased risk of PTH-amino acid degradation and side reactions.

Frequently Asked Questions (FAQs)

Q1: What is the optimal concentration of Trifluoroacetic Acid (TFA) for the cleavage step?

A1: The optimal TFA concentration can vary depending on the automated sequencer and the specific peptide sequence. Generally, anhydrous TFA is used. It is crucial to use high-purity, sequencing-grade TFA to avoid introducing contaminants that can interfere with the analysis.

Q2: How long should the cleavage step be?

A2: The duration of the cleavage step is typically automated in modern sequencers. For manual sequencing, a common starting point is a 30-minute incubation at room temperature. However, for proline residues, a longer incubation time may be necessary to achieve efficient cleavage.

Q3: What is the ideal temperature for the cleavage reaction?

A3: The cleavage reaction is often performed at a controlled temperature, typically around 50°C in automated sequencers, to ensure consistent and efficient cleavage. For manual methods, room temperature is often sufficient, although gentle heating can sometimes improve efficiency for difficult cleavages.

Q4: Why is my proline residue showing low yield or no peak at all?

A4: Proline has a secondary amine at its N-terminus, which forms a different type of bond with PITC. This bond is more resistant to cleavage than the bonds formed with primary amines. To improve the yield for proline, it is often necessary to extend the TFA incubation time. Research has shown that while alanine can have a cleavage efficiency of around 95%, proline's efficiency can be lower, around 91%, under standard conditions.

Q5: What do I do if I suspect my N-terminus is blocked?

A5: N-terminal blockage prevents the initial coupling reaction with PITC, thus halting the Edman degradation process. If you suspect a blocked N-terminus, you can try deblocking procedures using specific enzymes or chemical treatments prior to sequencing. Alternatively, you can digest the protein into smaller fragments with a protease to generate new, unblocked N-termini for sequencing.

Q6: Can the cleavage step cause side reactions?

A6: Yes, prolonged exposure to strong acid can lead to side reactions, such as the desulfurization of cysteine or the dehydration of serine and threonine residues. The presence of water in the TFA can also cause random hydrolysis of the peptide backbone, leading to increased background noise in subsequent cycles. Using anhydrous, high-purity TFA and optimizing the cleavage time can help minimize these side reactions.

Experimental Protocols

Protocol: Manual Cleavage Step for Edman Degradation

This protocol outlines the manual procedure for the cleavage of the N-terminal amino acid from a PTC-peptide immobilized on a solid support.

Materials:

  • PTC-peptide immobilized on a PVDF membrane or other solid support

  • Anhydrous, sequencing-grade Trifluoroacetic Acid (TFA)

  • Sequencing-grade solvent for extraction (e.g., ethyl acetate or 1-chlorobutane)

  • Microcentrifuge tubes

  • Pipettors and tips

  • Nitrogen or argon gas source for drying

Procedure:

  • Drying: Ensure the PTC-peptide on the solid support is completely dry by placing it in a vacuum desiccator or under a gentle stream of nitrogen.

  • Acid Addition: In a chemical fume hood, carefully add 20-50 µL of anhydrous TFA to the microcentrifuge tube containing the dried PTC-peptide on its support.

  • Incubation: Tightly cap the tube and incubate at room temperature (or a slightly elevated temperature, e.g., 40-50°C, for difficult cleavages) for 30 minutes. For sequences containing proline, this incubation time may need to be extended to 45-60 minutes.

  • Drying: After incubation, carefully uncap the tube in the fume hood and evaporate the TFA to dryness under a gentle stream of nitrogen.

  • Extraction of ATZ-Amino Acid: Add 50-100 µL of the extraction solvent (e.g., ethyl acetate) to the dried support. Vortex briefly to dissolve the released anilinothiazolinone (ATZ)-amino acid.

  • Transfer: Carefully transfer the solvent containing the ATZ-amino acid to a new, clean microcentrifuge tube. Be careful not to transfer any of the solid support.

  • Repeat Extraction (Optional): For improved recovery, the extraction step can be repeated with a fresh aliquot of solvent, which is then combined with the first extract.

  • Drying of Extract: Dry the combined extracts containing the ATZ-amino acid under a stream of nitrogen.

  • Conversion: The dried ATZ-amino acid is now ready for the conversion step to the more stable PTH-amino acid.

Visualizations

Edman Degradation Workflow

Edman_Degradation_Workflow Peptide Peptide with free N-terminus Coupling Coupling Step (PITC, pH 9.0) Peptide->Coupling PTC_Peptide PTC-Peptide Coupling->PTC_Peptide Wash1 Wash Step PTC_Peptide->Wash1 Cleavage Cleavage Step (Anhydrous TFA) Wash1->Cleavage ATZ_AA ATZ-Amino Acid (in solution) Cleavage->ATZ_AA Released Short_Peptide Shortened Peptide (on support) Cleavage->Short_Peptide Remains Conversion Conversion Step (Aqueous Acid) ATZ_AA->Conversion Wash2 Wash Step Short_Peptide->Wash2 Next_Cycle Next Edman Cycle Wash2->Next_Cycle PTH_AA PTH-Amino Acid Conversion->PTH_AA HPLC HPLC Analysis PTH_AA->HPLC Next_Cycle->Coupling

Caption: Workflow of the Edman degradation cycle.

Troubleshooting Logic for Low PTH-Amino Acid Yield

Troubleshooting_Low_Yield Start Low PTH-Amino Acid Yield Check_All Is the yield low for all residues? Start->Check_All N_Blockage N-terminal Blockage Start->N_Blockage Check_Specific Is the yield low for specific residues (e.g., Proline)? Check_All->Check_Specific No Incomplete_Cleavage Incomplete Cleavage Check_All->Incomplete_Cleavage Yes Proline_Issue Proline Cleavage Issue Check_Specific->Proline_Issue Yes (Proline) Side_Reactions Side Reactions Check_Specific->Side_Reactions Yes (Other) Optimize_Cleavage Optimize Cleavage: - Increase TFA time/temp - Check TFA quality Incomplete_Cleavage->Optimize_Cleavage Deblock Perform Deblocking or Proteolytic Digestion N_Blockage->Deblock Increase_TFA_Time Increase TFA Incubation Time Proline_Issue->Increase_TFA_Time Milder_Conditions Use Milder Cleavage Conditions Side_Reactions->Milder_Conditions

Caption: Decision tree for troubleshooting low PTH-amino acid yield.

References

Scaling up the synthesis of 2-Thiohydantoin for preclinical studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for scaling up the synthesis of 2-thiohydantoin for preclinical studies. It includes troubleshooting guides, frequently asked questions, detailed experimental protocols, and comparative data to ensure a smooth and efficient scale-up process.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound, particularly when scaling up the reaction.

Question Possible Causes Suggested Solutions
Why is my reaction yield significantly lower than expected? 1. Uneven Heating: "Hot spots" can cause decomposition of starting materials or the final product. This is common when using heating mantles.[1][2] 2. Thermal Instability of Amino Acid: Certain amino acids, especially those with acidic or basic side chains (e.g., arginine, aspartic acid, glutamine), are prone to decomposition at high temperatures.[1][2] 3. Suboptimal Reaction Time: Both insufficient and excessive heating times can negatively impact the yield. 4. Product Loss During Work-up: Significant product can be lost during extraction, filtration, and purification steps, with losses being proportionally higher on smaller scales.[1]1. Use an Oil Bath: An oil bath provides more uniform heat distribution, minimizing decomposition and leading to higher yields (ranging from 79% to almost 100%). 2. Confirm Amino Acid Stability: Check the decomposition temperature of your specific α-amino acid. The solvent-free heating method may not be suitable for all amino acids. 3. Monitor the Reaction: Use Thin Layer Chromatography (TLC) to monitor the reaction's progress and stop the heating once the starting material is consumed. 4. Optimize Work-up Procedure: Ensure efficient extraction and careful handling during purification. Yields have been observed to increase on a larger reaction scale due to proportionally lower product losses.
I am observing an unexpected or impure product. What could be the cause? 1. Side Reactions: Functional groups in the amino acid side chains can lead to side reactions. For example, L-cysteine can undergo thermal desulfurization to yield the same product as L-alanine. 2. Decomposition: Overheating can lead to the decomposition of the desired this compound product, resulting in a complex mixture. 3. Hydrolysis during Work-up: The this compound ring can be susceptible to hydrolysis under strongly alkaline (basic) conditions, opening the ring to form thioureido-acids.1. Review Amino Acid Reactivity: Be aware of potential side reactions specific to your chosen amino acid. The direct heating method may not be suitable for amino acids with highly reactive side chains. 2. Maintain Strict Temperature Control: Use a calibrated thermometer and a reliable heating source like an oil bath to avoid exceeding the optimal temperature range (typically 180-200°C). 3. Avoid Strong Bases in Work-up: If a basic wash is required to remove acidic impurities, perform it quickly at a low temperature and neutralize the mixture promptly.
My reaction mixture is solidifying or becoming difficult to stir. 1. High Melting Point of Reactants: The reaction is typically run by melting the reactants (thiourea melts at 175-178°C). If the temperature is too low, the mixture will not be a homogenous liquid. 2. Product Precipitation: As the reaction proceeds, the product may begin to crystallize out of the melt, especially upon slight cooling.1. Ensure Adequate Temperature: Maintain the oil bath temperature above 180°C to ensure the mixture remains molten and stirrable. 2. Mechanical Stirring: For larger scale reactions, use a robust overhead mechanical stirrer to ensure efficient mixing, even if the viscosity increases.
How can I effectively purify the this compound product on a larger scale? 1. Crude Product Contains Unreacted Thiourea: Thiourea is used in excess and needs to be removed. 2. Formation of Polar Impurities: Decomposition and side reactions can generate polar byproducts that are difficult to separate from the desired product.1. Selective Dissolution: After cooling, the solidified product can be triturated with a solvent like ethyl acetate. The this compound product is soluble, while excess thiourea and other impurities may be less soluble. 2. Column Chromatography: Silica gel column chromatography is an effective method for purification. A typical mobile phase is a mixture of hexanes and ethyl acetate (e.g., 2:1 ratio). For larger scales, consider flash chromatography systems for faster and more efficient separation.

Frequently Asked Questions (FAQs)

Q1: What is the most scalable and cost-effective method for synthesizing 2-thiohydantoins for preclinical studies? A1: The direct condensation of an α-amino acid with thiourea by heating in the absence of a solvent is a highly effective method. It is advantageous due to its simplicity, low cost of starting materials, ease of work-up, and demonstrated scalability.

Q2: What ratio of α-amino acid to thiourea should I use? A2: While ratios from 1:1 to 1:3 (α-amino acid to thiourea) have been tested with minimal effect on final yields, using an excess of thiourea (e.g., a 1:3 ratio) is common to drive the reaction to completion.

Q3: Can I use microwave heating for this synthesis? A3: Yes, microwave-assisted synthesis can be employed and is often efficient for rapid, high-yielding synthesis on a laboratory scale. However, for large-scale preclinical production, scalability might be a concern, and conventional heating with an oil bath offers a more straightforward and validated scale-up path.

Q4: Which amino acids are not suitable for this direct heating method? A4: Amino acids that are known to decompose at or near the reaction temperatures (180-220°C) are generally unsuitable. This includes several with polar side chains such as arginine, aspartic acid, asparagine, glutamic acid, glutamine, and lysine.

Q5: How is the reaction mechanism proposed to work? A5: The proposed mechanism involves an initial nucleophilic attack by one of the amino groups of thiourea on the carboxyl group of the amino acid, forming an amide bond with the loss of water. This is followed by an intramolecular cyclization, where the α-amino group of the amino acid attacks the thiocarbonyl group, leading to the formation of the this compound ring and the evolution of an ammonia molecule.

Q6: What analytical techniques are used to characterize the final this compound product? A6: Standard characterization involves spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to confirm the structure, along with measuring the melting point to assess purity. High-Performance Liquid Chromatography (HPLC) is also a valuable tool for purity assessment.

Quantitative Data: Reaction Yields

The following table summarizes the yields of various 5-substituted-2-thiohydantoins prepared via the direct heating of an L-α-amino acid and thiourea, comparing different heating methods. The data clearly indicates that using an oil bath provides the most consistent and highest yields, making it the recommended method for scaling up.

Amino Acid Heating Method Amino Acid:Thiourea Ratio Temperature (°C) Time (min) Yield (%) Reference
L-IsoleucineOil Bath1:3180 - 1953096
L-AlanineOil Bath1:3180 - 1953085
L-ValineOil Bath1:3180 - 1953090
L-LeucineOil Bath1:3180 - 1953088
L-PhenylalanineOil Bath1:3180 - 1953079
L-IsoleucineHeating Mantle1:2170 - 2006078
L-AlanineHeating Mantle1:2170 - 2006065
L-ValineHeating Mantle1:2170 - 2006072
L-PhenylalanineHeating Mantle1:2170 - 2006023
L-TryptophanHeating Mantle1:2200 - 2056057

Experimental Protocols

Protocol 1: Scalable Synthesis of 5-Substituted-2-Thiohydantoin via Oil Bath Heating

This protocol is adapted from a method demonstrated to be simple, low-cost, and scalable.

Materials:

  • L-α-amino acid

  • Thiourea

  • Round-bottom flask equipped with a reflux condenser and mechanical stirrer

  • Oil bath with a temperature controller and thermometer

  • Ethyl acetate

  • Hexanes

  • Silica gel for column chromatography

Procedure:

  • Reactant Setup: In a round-bottom flask, combine the desired L-α-amino acid and thiourea in a 1:3 molar ratio. For example, use 100g of the amino acid and the corresponding molar equivalent of thiourea.

  • Heating: Place the flask in an oil bath and begin heating and stirring. Ensure the stirring is vigorous enough to keep the mixture homogenous as it melts.

  • Reaction: Heat the oil bath to a temperature of 180-195°C. The mixture will melt, fume, and reflux. Maintain this temperature for 30-60 minutes.

  • Monitoring: Monitor the reaction progress by taking small aliquots and analyzing them via TLC (e.g., using a 2:1 hexanes:ethyl acetate mobile phase). The reaction is complete when the amino acid starting material is no longer visible.

  • Cooling: Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature. The product will solidify.

  • Work-up: Add ethyl acetate to the flask and use a spatula to break up the solid crude product. Gently heat the mixture to dissolve the this compound, leaving behind insoluble impurities like unreacted thiourea.

  • Filtration: Filter the hot solution to remove insoluble materials. Wash the filter cake with a small amount of hot ethyl acetate.

  • Concentration: Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator to yield the crude solid product.

Protocol 2: Purification by Silica Gel Chromatography

Procedure:

  • Column Packing: Prepare a silica gel column using a slurry packing method with the desired mobile phase (e.g., 2:1 hexanes:ethyl acetate).

  • Sample Loading: Dissolve the crude this compound from Protocol 1 in a minimal amount of a suitable solvent (e.g., ethyl acetate or dichloromethane). Adsorb this solution onto a small amount of silica gel, then evaporate the solvent to create a dry powder. Carefully load this powder onto the top of the packed column.

  • Elution: Begin eluting the column with the mobile phase. For larger scale purifications, use positive pressure (flash chromatography) to maintain a steady flow rate.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound as a solid.

  • Characterization: Characterize the final product using NMR, MS, and melting point analysis to confirm its identity and purity.

Visualizations

Reaction_Mechanism cluster_intermediate Intermediate Formation cluster_product Product Formation AA α-Amino Acid (R-CH(NH2)COOH) Amide Acylthiourea Intermediate AA->Amide - H2O (Condensation) Thio Thiourea (SC(NH2)2) Thio->Amide Thiohydantoin This compound Amide->Thiohydantoin - NH3 (Cyclization) Experimental_Workflow Reactants 1. Combine α-Amino Acid & Thiourea Heating 2. Heat in Oil Bath (180-195°C) with Stirring Reactants->Heating Monitor 3. Monitor by TLC Heating->Monitor Cooling 4. Cool to Room Temp (Product Solidifies) Monitor->Cooling Workup 5. Work-up (Dissolve in Ethyl Acetate, Filter) Cooling->Workup Concentrate 6. Concentrate (Rotary Evaporation) Workup->Concentrate Purify 7. Purify (Silica Gel Chromatography) Concentrate->Purify Characterize 8. Characterize (NMR, MS, MP) Purify->Characterize Troubleshooting_Tree Start Low Yield or Impure Product? CheckHeat Check Heating Method and Temperature Control Start->CheckHeat Possible Decomposition CheckAA Review Amino Acid Thermal Stability Start->CheckAA Reaction Fails CheckWorkup Examine Work-up Procedure Start->CheckWorkup Product Loss or Hydrolysis Sol_Heat Use Oil Bath for Even Heating CheckHeat->Sol_Heat Sol_AA Consider Alternative Method for Unstable Amino Acids CheckAA->Sol_AA Sol_Workup Avoid Strong Base; Minimize Transfer Losses CheckWorkup->Sol_Workup

References

Validation & Comparative

Comparative study of different catalysts for 2-Thiohydantoin synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 2-thiohydantoins, a critical scaffold in medicinal chemistry, has been approached through various methodologies. While classical methods often rely on thermal condensation, recent advancements have highlighted the role of catalysts in improving reaction efficiency, yield, and selectivity. This guide provides a comparative analysis of different catalytic and non-catalytic methods for the synthesis of 2-thiohydantoins, supported by experimental data to aid researchers in selecting the most suitable approach for their specific needs.

Performance Comparison of Synthetic Methodologies

The choice of synthetic route for 2-thiohydantoin derivatives significantly impacts reaction outcomes. Below is a summary of quantitative data from different synthetic strategies, including non-catalytic thermal methods and various catalyzed reactions.

Synthetic MethodCatalyst/ReagentSubstratesProductYield (%)Reaction TimeKey Advantages
Thermal Condensation NoneL-Isoleucine and Thiourea(S)-5-sec-butyl-2-thiohydantoin78 - >9515 minSimple, solvent-free, low cost, scalable.[1]
Biltz Synthesis NaOH / AnilineBenzil and Thiourea5,5-diphenyl-2-thiohydantoin79-Good yield for a specific derivative, explores mixed catalyst systems.[2]
Biltz Synthesis Strongly Basic Media (e.g., NaOH) in AlcoholBenzil and Thiourea5,5-diphenyl-2-thiohydantoin83 - 93-High yields in the presence of strong base and alcohol solvent.[2]
Phosphine-Catalyzed Reaction Bu₃PEthyl 3-phenylpropiolate and Dimethyl thiourea5-benzylidene-1,3-dimethyl-2-thioxoimidazolidin-4-one76-Efficient for constructing 5-arylidene-2-thiohydantoins.[3]
Silica-Supported Organocatalyst 8-Hydroxyquinoline-5-sulfonic acid on SBA-15Methyl thiazolidine-4-carboxylate and Phenyl isothiocyanateCorresponding this compound derivative90-Heterogeneous catalyst, reusable, solvent-free conditions.[4]

General Reaction Pathway

The synthesis of 2-thiohydantoins can be broadly categorized into several pathways. A common and straightforward method involves the condensation of an α-amino acid with a thiocyanate or isothiocyanate source. The following diagram illustrates a generalized workflow for this synthesis.

G cluster_start Starting Materials cluster_reaction Reaction cluster_catalyst Catalyst/Conditions cluster_product Product A α-Amino Acid C Condensation/ Cyclization A->C B Thiocyanate or Isothiocyanate B->C E This compound Derivative C->E D Thermal, Acidic, Basic, or Organocatalyst D->C

Caption: Generalized workflow for this compound synthesis.

Detailed Experimental Protocols

Thermal Condensation of α-Amino Acids and Thiourea

This method offers a simple, solvent-free approach to synthesizing 2-thiohydantoins.

  • Reaction Setup: A mixture of an L-α-amino acid and thiourea (typically in a 1:3 molar ratio) is placed in a round-bottom flask equipped with a stirrer.

  • Procedure: The flask is heated in an oil bath to a temperature between 170°C and 220°C. The mixture will melt, and fuming may be observed. The reaction is monitored by TLC.

  • Work-up: After completion, the reaction mixture is cooled, and water is added. The solution is then further cooled to allow for crystallization of the product. The crystals are collected by vacuum filtration. The mother liquor can be extracted with an organic solvent like ethyl acetate to recover any remaining product.

Biltz Synthesis of 5,5-diphenyl-2-thiohydantoin

This classic method is effective for producing 5,5-disubstituted thiohydantoins.

  • Reaction Setup: Benzil and thiourea are dissolved in a suitable solvent, such as absolute ethanol.

  • Catalyst Addition: A catalyst, typically a strong base like sodium hydroxide, is added to the reaction mixture. Mixed catalyst systems, such as NaOH/aniline, have also been explored.

  • Procedure: The reaction mixture is stirred, often with heating, until the reaction is complete.

  • Work-up: The product, 5,5-diphenyl-2-thiohydantoin, often precipitates from the reaction mixture upon cooling and can be collected by filtration.

Phosphine-Catalyzed Synthesis of 5-Arylidene-2-thiohydantoins

This organocatalytic method provides an efficient route to 5-arylidene substituted 2-thiohydantoins.

  • Reaction Setup: A solution of an arylpropiolate and a thiourea derivative is prepared in a suitable solvent.

  • Catalyst Addition: A phosphine catalyst, such as tributylphosphine (Bu₃P), is added to the mixture.

  • Procedure: The reaction proceeds through a tandem umpolung addition and intramolecular cyclization.

  • Work-up: After the reaction is complete, the solvent is evaporated. The crude product is then precipitated, for example in isopropanol, and collected by filtration to yield the pure E-isomer.

Synthesis using a Silica-Supported Organocatalyst

This method utilizes a heterogeneous catalyst for a green and efficient synthesis.

  • Catalyst: 8-Hydroxyquinoline-5-sulfonic acid supported on SBA-15 (a type of mesoporous silica).

  • Reaction Setup: An α-amino ester and an isothiocyanate are mixed.

  • Procedure: The reaction is promoted by the silica-supported organocatalyst under solvent-free conditions.

  • Work-up: The catalyst can be recovered by simple filtration and has been shown to be reusable for at least three cycles with only a minor loss in activity. The product is obtained after removal of the catalyst.

Reaction Mechanism: Acid- and Base-Catalyzed Hydrolysis

While not a synthetic route to the core ring, the hydrolysis of substituted 2-thiohydantoins is a key reaction, and its mechanism is influenced by catalysts. The following diagram illustrates the pathways for acid- and base-catalyzed hydrolysis of an N-acyl-2-thiohydantoin.

G cluster_main Hydrolysis of N-Acyl-2-Thiohydantoin Start N-Acyl-2-Thiohydantoin Base_Intermediate Anionic Intermediate Start->Base_Intermediate Base (OH⁻) Acid_Intermediate Protonated Intermediate Start->Acid_Intermediate Acid (H⁺) Product This compound + Carboxylic Acid Base_Intermediate->Product H₂O Acid_Intermediate->Product H₂O

References

A Comparative Guide to the Validation of 2-Thiohydantoin Derivatives as Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-thiohydantoin scaffold is a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities. Its derivatives have emerged as potent inhibitors of various enzymes, making them promising candidates for the development of novel therapeutics. This guide provides an objective comparison of the performance of this compound derivatives against several key enzyme targets, supported by experimental data and detailed protocols.

Data Presentation: Comparative Inhibitory Activity

The inhibitory potential of this compound derivatives is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. The following tables summarize the IC50 values of various this compound derivatives against several important enzyme targets.

Disclaimer: IC50 values can vary between studies due to differences in assay conditions (e.g., substrate concentration, enzyme source, incubation time). The data presented here is for comparative purposes, and readers are encouraged to consult the original publications for detailed experimental conditions.

Table 1: Inhibition of Protein Kinases by this compound Derivatives
Derivative/CompoundTarget EnzymeIC50 (µM)Reference
N-(4-oxo-5-(2-oxo-2-(p-tolylamino)ethyl)-3-phenyl-2-thioxoimidazolidin-1-yl)benzamideAKT1Not explicitly stated, but showed worthy interaction[1][2]
N-(4-oxo-5-(2-oxo-2-(p-tolylamino)ethyl)-3-phenyl-2-thioxoimidazolidin-1-yl)benzamideCDK22.448[1][2]
Table 2: Inhibition of Hydrolases by this compound Derivatives
Derivative/CompoundTarget EnzymeIC50 (µg/mL)Reference
Unsubstituted-2-thiohydantoinα-amylase410.35[3]
Unsubstituted-2-thiohydantoinα-glucosidase356.22
Derivative FP4α-amylase128.90
Derivative FP4α-glucosidase129.40
Derivative FP5α-amylase135.45
Derivative FP2α-amylase140.25
Derivative FP6α-amylase145.30
1,3,5-trisubstituted-2-thiohydantoin (Compound 5a)α-amylase0.21
1,3,5-trisubstituted-2-thiohydantoin (Compound 5a)α-glucosidase5.08
1,3,5-trisubstituted-2-thiohydantoin (Compound 7a)α-amylase0.75
1,3,5-trisubstituted-2-thiohydantoin (Compound 7a)α-glucosidase18.41
Table 3: Inhibition of Urease by this compound and Hydantoin Derivatives
Derivative/CompoundInhibition ProfileK_i_ (mM)% InhibitionReference
Thiohydantoin from L-valine (1b)Mixed0.4290.5
Hydantoin from L-methionine (2d)Uncompetitive0.9985.9
Thiourea (Reference)--56.5

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key enzyme inhibition assays.

Protein Kinase (AKT1 and CDK2) Inhibition Assay

This protocol describes a general method for determining the inhibitory activity of compounds against protein kinases like AKT1 and CDK2.

Materials:

  • Active AKT1 or CDK2/CycA kinase

  • Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 5 mM β-glycerophosphate, 0.1 mM Na3VO4, 2 mM DTT)

  • ATP solution

  • Specific peptide substrate (e.g., for CDK2, a biotinylated peptide containing the Rb phosphorylation site)

  • Test compounds (this compound derivatives) dissolved in DMSO

  • Stop buffer (e.g., 50 mM EDTA)

  • 96-well plates (streptavidin-coated for biotinylated substrates)

  • Phospho-specific antibody

  • HRP-conjugated secondary antibody

  • Chemiluminescent or colorimetric substrate

Procedure:

  • Prepare a 2X ATP/substrate cocktail in kinase buffer.

  • Add the test compound at various concentrations to the wells of a 96-well plate.

  • Add the kinase enzyme to the wells and incubate briefly at room temperature to allow for inhibitor binding.

  • Initiate the kinase reaction by adding the 2X ATP/substrate cocktail.

  • Incubate the reaction plate at room temperature for a defined period (e.g., 30 minutes).

  • Stop the reaction by adding the stop buffer.

  • Transfer the reaction mixture to a streptavidin-coated plate and incubate to allow the biotinylated substrate to bind.

  • Wash the plate to remove unbound reagents.

  • Add a phospho-specific antibody that recognizes the phosphorylated substrate and incubate.

  • Wash the plate and add an HRP-conjugated secondary antibody.

  • After another incubation and wash, add a chemiluminescent or colorimetric substrate and measure the signal using a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value.

α-Amylase Inhibition Assay

This assay determines the inhibitory effect of compounds on the activity of α-amylase, an enzyme that hydrolyzes starch.

Materials:

  • Porcine pancreatic α-amylase solution in Tris-HCl buffer (pH 6.9)

  • Starch solution (1% w/v)

  • Test compounds dissolved in DMSO

  • 3,5-Dinitrosalicylic acid (DNSA) reagent

  • Sodium phosphate buffer (pH 6.9)

  • 96-well plates

Procedure:

  • Pre-incubate the test compound with the α-amylase solution in a 96-well plate for 10 minutes at 37°C.

  • Add the starch solution to initiate the enzymatic reaction and incubate for another 10 minutes at 37°C.

  • Stop the reaction by adding the DNSA reagent.

  • Heat the plate in a boiling water bath for 5 minutes to allow for color development.

  • Cool the plate to room temperature and measure the absorbance at 540 nm.

  • Acarbose is typically used as a positive control.

  • Calculate the percent inhibition and determine the IC50 value.

α-Glucosidase Inhibition Assay

This assay measures the inhibition of α-glucosidase, which breaks down disaccharides into glucose.

Materials:

  • α-Glucosidase from Saccharomyces cerevisiae

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG) as a substrate

  • Test compounds dissolved in DMSO

  • Sodium carbonate solution

  • Phosphate buffer (pH 6.8)

  • 96-well plates

Procedure:

  • Pre-incubate the α-glucosidase enzyme with the test compound in a 96-well plate for 5 minutes at 37°C.

  • Add the pNPG substrate to start the reaction and incubate for 20 minutes at 37°C.

  • Terminate the reaction by adding sodium carbonate solution.

  • Measure the absorbance of the yellow p-nitrophenol product at 405 nm.

  • Acarbose is commonly used as a positive control.

  • Calculate the percent inhibition and determine the IC50 value.

Urease Inhibition Assay

This colorimetric assay determines the inhibition of urease, which hydrolyzes urea to ammonia.

Materials:

  • Jack bean urease

  • Urea solution

  • Phenol reagent

  • Sodium hypochlorite solution

  • Phosphate buffer (pH 7.2)

  • Test compounds dissolved in DMSO

  • 96-well plates

Procedure:

  • Incubate the urease enzyme with the test compound in a 96-well plate for 5 minutes at 37°C.

  • Add the urea substrate to initiate the reaction and incubate for 20 minutes at 27°C.

  • Add the phenol reagent and sodium hypochlorite solution to develop a color proportional to the amount of ammonia produced.

  • Measure the absorbance at 640 nm.

  • Thiourea is often used as a standard inhibitor.

  • Calculate the percent inhibition and determine the IC50 value.

Mandatory Visualizations

The following diagrams illustrate key concepts and workflows relevant to the validation of this compound derivatives as enzyme inhibitors.

Enzyme_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound This compound Derivative Incubation Incubate Enzyme + Inhibitor Compound->Incubation Enzyme Target Enzyme Enzyme->Incubation Substrate Substrate Solution Reaction Initiate Reaction with Substrate Substrate->Reaction Incubation->Reaction Detection Detect Product Formation Reaction->Detection Inhibition Calculate % Inhibition Detection->Inhibition IC50 Determine IC50 Value Inhibition->IC50

Figure 1: General workflow for an in vitro enzyme inhibition assay.

PI3K_AKT_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K activates PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 recruits AKT AKT PIP3->AKT recruits PDK1->AKT activates mTORC1 mTORC1 AKT->mTORC1 activates Apoptosis Apoptosis Inhibition AKT->Apoptosis Inhibitor This compound Derivative Inhibitor->AKT inhibits CDK2 CDK2 Inhibitor->CDK2 inhibits CellCycle Cell Cycle Progression mTORC1->CellCycle CDK2->CellCycle

Figure 2: Simplified PI3K/AKT signaling pathway showing inhibition points.

Validation_Logic Start Start: Identify Lead this compound Derivative InVitro In Vitro Enzyme Assay Start->InVitro Potency Determine IC50/Ki InVitro->Potency Selectivity Assess Selectivity vs. Other Enzymes Potency->Selectivity Mechanism Determine Mechanism of Inhibition (Competitive, Non-competitive, etc.) Selectivity->Mechanism CellBased Cell-Based Assays Mechanism->CellBased TargetEngagement Confirm Target Engagement in Cells CellBased->TargetEngagement Phenotypic Observe Phenotypic Effects (e.g., Antiproliferative, Anti-inflammatory) TargetEngagement->Phenotypic End Validated Enzyme Inhibitor Phenotypic->End

Figure 3: Logical flow for the validation of a this compound derivative.

References

Unlocking Therapeutic Potential: A Comparative Guide to the Structure-Activity Relationships of 2-Thiohydantoin Analogues

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals, the 2-thiohydantoin scaffold represents a privileged structure in medicinal chemistry, offering a versatile platform for the design of novel therapeutic agents. This guide provides a comprehensive comparison of this compound analogues, detailing their structure-activity relationships (SAR) across various biological targets, supported by quantitative data and detailed experimental protocols.

The inherent versatility of the this compound core, characterized by multiple sites for chemical modification, has enabled the development of potent and selective inhibitors for a range of biological targets. This has led to the discovery of compounds with significant anticancer, antimicrobial, and anti-inflammatory activities. Understanding the intricate relationship between the structural modifications of these analogues and their resulting biological activity is paramount for the rational design of next-generation therapeutics.

Comparative Analysis of Biological Activities

The biological evaluation of this compound derivatives has revealed their potential in several key therapeutic areas. The following tables summarize the quantitative data from various studies, highlighting the impact of different substituents on the potency of these analogues.

Anticancer Activity

This compound analogues have demonstrated significant promise as anticancer agents, with notable activity against various cancer cell lines. A key area of investigation has been the development of androgen receptor (AR) antagonists for the treatment of prostate cancer.

Compound IDR1-SubstituentR2-SubstituentR3-SubstituentCell LineIC50 (µM)Reference
1a 4-cyano-3-(trifluoromethyl)phenylHHLNCaP0.25 (as Enzalutamide)[1]
1b 4-cyano-3-(trifluoromethyl)phenylHCyclobutylLNCaP/AR~0.1 (relative to 1a)[1]
1c 4-cyano-3-(trifluoromethyl)phenylHDimethylLNCaP/AR~0.1 (relative to 1a)[1]
2a N-(p-tolyl)acetamidePhenylHHepG22.448[2]
3a 4-chlorophenylHHMCF-715.28 ± 0.02[3]

Structure-Activity Relationship Highlights (Anticancer):

  • N1-Substitution: The presence of a substituted phenyl ring at the N1 position is crucial for anti-androgen activity. Specifically, the 4-cyano-3-(trifluoromethyl)phenyl group, as seen in the potent AR antagonist Enzalutamide, has been shown to be highly effective.

  • C5-Substitution: Modifications at the C5 position significantly influence potency. The introduction of small cycloalkyl or dimethyl groups can enhance activity against castration-resistant prostate cancer models.

  • N3-Substitution: The N3 position offers another site for modification, with various substituents impacting the overall activity profile.

Antimicrobial Activity

The emergence of drug-resistant pathogens has spurred the search for novel antimicrobial agents. This compound derivatives have been identified as a promising class of compounds with activity against both Gram-positive and Gram-negative bacteria.

Compound IDR-SubstituentBacterial StrainMIC (µg/mL)Reference
4a 2-quinolone hybridE. faecalis>1000
4b 2-quinolone hybrid with N-acetic acidE. faecalis62.5
5a 4-bromophenylamino-oxoethylP. aeruginosa- (Inactive)
5b 4-bromophenylamino-oxoethylC. albicans- (Inactive)

Structure-Activity Relationship Highlights (Antimicrobial):

  • Hybrid Structures: The combination of the this compound core with other heterocyclic systems, such as quinolones, can lead to potent antibacterial agents.

  • N3-Substitution: The introduction of an acetic acid group at the N3 position has been shown to enhance activity against certain bacterial strains.

  • The antimicrobial spectrum and potency are highly dependent on the nature of the substituents on the this compound ring.

Anti-inflammatory Activity

Chronic inflammation is a hallmark of numerous diseases, and the development of novel anti-inflammatory agents is a key research focus. Certain this compound analogues have been shown to inhibit key inflammatory mediators, such as cyclooxygenase-2 (COX-2).

| Compound ID | R1-Substituent | R3-Substituent | Cell Line | IC50 (µg/mL) | Reference | |---|---|---|---|---| | 6a | 4-chlorophenacyl | H | RAW264.7 | ~500 | | | 6b | Acetylated 4-chlorophenacyl | H | RAW264.7 | 355 | | | 7a | 4-hydroxyphenyl | Methyl-propionate | RAW264.7 | 197.68 | | | Celecoxib | - | - | RAW264.7 | 251.2 | |

Structure-Activity Relationship Highlights (Anti-inflammatory):

  • N1 and N3-Disubstitution: The presence of specific substituents at both the N1 and N3 positions is critical for potent anti-inflammatory activity.

  • Phenolic Hydroxyl Group: The presence of a phenolic hydroxyl group appears to be important for the cytotoxic and anti-inflammatory activity of certain analogues.

  • Some 1,3-disubstituted-2-thiohydantoin derivatives have shown comparable or even superior potency to the known COX-2 inhibitor, Celecoxib.

Key Signaling Pathways and Experimental Workflows

The biological effects of this compound analogues are mediated through their interaction with specific cellular signaling pathways. Understanding these pathways is crucial for elucidating their mechanism of action and for designing more effective and targeted therapies.

Androgen Receptor (AR) Signaling Pathway

The androgen receptor is a key driver of prostate cancer progression. This compound analogues, such as Enzalutamide, act as antagonists, inhibiting AR signaling and thereby suppressing tumor growth.

AR_Signaling_Pathway Androgen Receptor (AR) Signaling Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen (e.g., Testosterone) AR Androgen Receptor (AR) Androgen->AR Binds AR->AR HSP Heat Shock Proteins (HSP) AR->HSP Dissociation ARE Androgen Response Element (ARE) AR->ARE Translocation & Binding Thiohydantoin This compound Analogue Thiohydantoin->AR Inhibits Binding Gene_Expression Target Gene Expression ARE->Gene_Expression Activates Proliferation Cell Proliferation & Survival Gene_Expression->Proliferation

Caption: Androgen Receptor (AR) signaling pathway and the inhibitory action of this compound analogues.

Cyclooxygenase-2 (COX-2) Signaling Pathway

Cyclooxygenase-2 is a key enzyme in the inflammatory cascade, responsible for the production of prostaglandins. Selective inhibition of COX-2 by this compound analogues can reduce inflammation with a potentially lower risk of gastrointestinal side effects compared to non-selective NSAIDs.

COX2_Signaling_Pathway Cyclooxygenase-2 (COX-2) Signaling Pathway Arachidonic_Acid Arachidonic Acid COX2 Cyclooxygenase-2 (COX-2) Arachidonic_Acid->COX2 PGG2 Prostaglandin G2 (PGG2) COX2->PGG2 Peroxidase Peroxidase Activity PGG2->Peroxidase PGH2 Prostaglandin H2 (PGH2) Peroxidase->PGH2 Prostaglandins Prostaglandins PGH2->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Thiohydantoin This compound Analogue Thiohydantoin->COX2 Inhibits

Caption: The role of COX-2 in the inflammatory pathway and its inhibition by this compound analogues.

General Experimental Workflow for SAR Studies

The structure-activity relationship studies of this compound analogues typically follow a systematic workflow, from synthesis to biological evaluation.

SAR_Workflow General Workflow for SAR Studies Synthesis Synthesis of This compound Analogues Purification Purification & Characterization (NMR, MS, etc.) Synthesis->Purification Screening Primary Biological Screening (e.g., Cell Viability Assay) Purification->Screening Hit_ID Hit Identification Screening->Hit_ID Dose_Response Dose-Response & IC50/MIC Determination Hit_ID->Dose_Response Mechanism Mechanism of Action Studies (e.g., Western Blot, Enzyme Assays) Hit_ID->Mechanism SAR_Analysis Structure-Activity Relationship Analysis Dose_Response->SAR_Analysis Lead_Opt Lead Optimization SAR_Analysis->Lead_Opt Lead_Opt->Synthesis Iterative Design In_Vivo In Vivo Efficacy & Toxicity Studies Lead_Opt->In_Vivo

Caption: A typical experimental workflow for the SAR-driven discovery of this compound-based drugs.

Detailed Experimental Protocols

To ensure the reproducibility and facilitate the further investigation of this compound analogues, detailed experimental protocols for key assays are provided below.

Synthesis of 5-Substituted-2-thiohydantoin Derivatives

This protocol describes a general method for the synthesis of 5-substituted-2-thiohydantoin derivatives via the Knoevenagel condensation.

Materials:

  • This compound

  • Appropriate aromatic or aliphatic aldehyde

  • Glacial acetic acid

  • Anhydrous sodium acetate

  • Ethanol

Procedure:

  • A mixture of this compound (1 equivalent), the desired aldehyde (1 equivalent), and anhydrous sodium acetate (1.5 equivalents) in glacial acetic acid is prepared.

  • The reaction mixture is refluxed for 2-4 hours, with the progress of the reaction monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature and poured into ice-cold water.

  • The precipitated solid is collected by filtration, washed with water, and then recrystallized from a suitable solvent (e.g., ethanol) to yield the pure 5-substituted-2-thiohydantoin derivative.

  • The structure of the synthesized compound is confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

In Vitro Anticancer Activity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.

Materials:

  • Cancer cell line of interest (e.g., LNCaP, HepG2, MCF-7)

  • Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

  • 96-well microtiter plates

  • This compound analogue stock solution (in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO

Procedure:

  • Cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and allowed to attach overnight.

  • The following day, the medium is replaced with fresh medium containing various concentrations of the this compound analogue. A vehicle control (DMSO) is also included.

  • The plates are incubated for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • After the incubation period, 20 µL of MTT solution is added to each well, and the plates are incubated for another 4 hours.

  • The medium is then carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • The absorbance is measured at 570 nm using a microplate reader.

  • The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value is determined by plotting the percentage of viability against the log of the compound concentration.

In Vitro Antimicrobial Activity (Broth Microdilution Assay for MIC Determination)

The broth microdilution method is a standard laboratory procedure used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.

Materials:

  • Bacterial strain of interest (e.g., S. aureus, E. coli)

  • Mueller-Hinton Broth (MHB) or other appropriate growth medium

  • 96-well microtiter plates

  • This compound analogue stock solution (in DMSO)

  • Bacterial inoculum standardized to 0.5 McFarland standard

Procedure:

  • A serial two-fold dilution of the this compound analogue is prepared in the growth medium in a 96-well plate.

  • Each well is then inoculated with the standardized bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.

  • A positive control (broth with bacteria, no compound) and a negative control (broth only) are included on each plate.

  • The plates are incubated at 37°C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

In Vitro Anti-inflammatory Activity (COX-2 Inhibition Assay)

This protocol outlines a general procedure for assessing the in vitro inhibitory activity of this compound analogues against the COX-2 enzyme. Commercially available COX inhibitor screening kits are often used for this purpose.

Materials:

  • Human recombinant COX-2 enzyme

  • Assay buffer

  • Heme

  • Arachidonic acid (substrate)

  • This compound analogue stock solution (in DMSO)

  • Fluorometric or colorimetric probe

  • 96-well plate (black or clear, depending on the detection method)

Procedure:

  • The assay is performed in a 96-well plate. To each well, add the assay buffer, heme, and the COX-2 enzyme.

  • Add various concentrations of the this compound analogue or a known COX-2 inhibitor (e.g., Celecoxib) as a positive control. A vehicle control (DMSO) is also included.

  • The plate is pre-incubated for a specified time (e.g., 10-15 minutes) at room temperature to allow the inhibitor to bind to the enzyme.

  • The enzymatic reaction is initiated by the addition of arachidonic acid.

  • The production of prostaglandins is measured by monitoring the change in fluorescence or absorbance of the probe over time using a microplate reader.

  • The percentage of COX-2 inhibition is calculated for each concentration of the test compound relative to the vehicle control.

  • The IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.

References

A Comparative Analysis of 2-Thiohydantoin and Rhodanine Derivatives as Antibacterial Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The escalating threat of antimicrobial resistance necessitates the exploration and development of novel antibacterial agents. Among the heterocyclic compounds that have garnered significant attention are 2-thiohydantoin and rhodanine derivatives. Both scaffolds possess a five-membered ring containing nitrogen and sulfur, bestowing upon them a wide range of biological activities. This guide provides an objective comparison of their antibacterial efficacy, supported by experimental data, detailed methodologies, and visual representations of key concepts to aid researchers in the field of drug discovery.

At a Glance: Key Differences and Similarities

FeatureThis compound DerivativesRhodanine Derivatives
Core Structure Imidazolidine-2-thione-4-oneThiazolidine-2-thione-4-one
General Antibacterial Activity Broad-spectrum activity reported, with some derivatives showing higher potency against Gram-positive bacteria.[1][2][3]Primarily active against Gram-positive bacteria, including multidrug-resistant strains like MRSA and VRE.[4][5] Generally weak or no activity against Gram-negative bacteria.
Mechanism of Action Varies depending on the derivative; can include inhibition of enzymes like DNA gyrase and topoisomerase IV. Some are believed to act on the bacterial cell surface.Known to inhibit various bacterial enzymes, including DNA gyrase B, metallo-β-lactamases, and RNA polymerase.
Structure-Activity Relationship (SAR) Substitutions at the N-3 and C-5 positions of the thiohydantoin ring are crucial for activity.Modifications at the C-5 position, often with a benzylidene moiety, and at the N-3 position significantly influence antibacterial potency.
Cytotoxicity Generally reported to have low cytotoxicity against human cell lines.Varies among derivatives, but many have shown good selectivity with low toxicity to mammalian cells.

Quantitative Comparison of Antibacterial Efficacy

The antibacterial efficacy of this compound and rhodanine derivatives is typically quantified by determining their Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The following tables summarize representative MIC values from various studies.

This compound Derivatives: In Vitro Antibacterial Activity
Compound/DerivativeBacterial StrainMIC (µg/mL)Reference
5-(4'-N,N-diphenylaminobenzylidene)-2-thiohydantoin-3-acetic acidS. aureus ATCC 65381.95
5-(4'-N,N-diphenylaminobenzylidene)-2-thiohydantoin-3-acetic acidS. aureus ATCC 43300 (MRSA)1.95
5-(4'-N,N-diphenylaminobenzylidene)-2-thiohydantoin-3-acetic acidS. epidermidis ATCC 122281.95
5-(4'-N,N-diphenylaminobenzylidene)-2-thiohydantoin-3-acetic acidB. subtilis ATCC 66333.9
Hybrid of this compound and 2-quinolone (Compound 4e)S. aureus ATCC 25923>100
Hybrid of this compound and 2-quinolone (Compound 5c)S. aureus ATCC 259236.25
Triphenylamine-substituted this compoundS. aureus ATCC 65381.95
Triphenylamine-substituted this compoundB. subtilis ATCC 66333.9
Rhodanine Derivatives: In Vitro Antibacterial Activity
Compound/DerivativeBacterial StrainMIC (µg/mL)Reference
Rhodanine-based 5-aryloxy pyrazole hybridMethicillin-resistant S. aureus (MRSA)1-32
Rhodanine-based 5-aryloxy pyrazole hybridQuinolone-resistant S. aureus (QRSA)1-32
(Z)-5-(4-(2-oxo-2-phenylethoxy)benzylidene)-2-thioxothiazolidin-4-one (Compound IIIi)MRSA CCARM 31671
(Z)-5-(4-(2-oxo-2-phenylethoxy)benzylidene)-2-thioxothiazolidin-4-one (Compound Vb)MRSA CCARM 35061
(Z)-5-(4-(2-oxo-2-phenylethoxy)benzylidene)-2-thioxothiazolidin-4-one (Compound Vc)QRSA CCARM 35051
Rhodanine derivative Rh 2Vancomycin-resistant Enterococci (VRE)MIC₉₀ = 8 µM
Rhodanine derivative Rh 2Methicillin-resistant S. aureus (MRSA)MIC₉₀ = 4 µM
Rhodanine derivative Rh 2Vancomycin-resistant S. aureus (VRSA)MIC₉₀ = 4 µM
Rhodanine-3-acetic acid derivativeMycobacterium tuberculosis8-16 µM
5-pyridylmethylidene-3-rhodanine-carboxyalkyl acidGram-positive bacteria7.8 - 125

Experimental Protocols

A standardized approach is crucial for the evaluation and comparison of antibacterial agents. Below are detailed methodologies for key experiments cited in the literature.

Antibacterial Susceptibility Testing (Broth Microdilution Method)

This method is widely used to determine the Minimum Inhibitory Concentration (MIC) of a compound.

  • Preparation of Bacterial Inoculum:

    • Isolate bacterial colonies from a fresh agar plate.

    • Suspend the colonies in a sterile broth (e.g., Mueller-Hinton Broth).

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL.

    • Dilute the standardized suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Test Compounds:

    • Dissolve the synthesized compounds in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a stock solution.

    • Perform serial two-fold dilutions of the stock solution in the appropriate broth in a 96-well microtiter plate.

  • Incubation:

    • Add the prepared bacterial inoculum to each well of the microtiter plate containing the diluted compounds.

    • Include positive controls (broth with bacteria and no compound) and negative controls (broth only).

    • Incubate the plates at 37°C for 18-24 hours.

  • Determination of MIC:

    • After incubation, visually inspect the plates for bacterial growth (turbidity).

    • The MIC is the lowest concentration of the compound at which no visible growth is observed.

Minimum Bactericidal Concentration (MBC) Determination

The MBC is the lowest concentration of an antibacterial agent required to kill a particular bacterium.

  • Subculturing from MIC Assay:

    • Following the MIC determination, take an aliquot (e.g., 10 µL) from the wells showing no visible growth.

    • Spread the aliquot onto an appropriate agar medium (e.g., Mueller-Hinton Agar).

  • Incubation:

    • Incubate the agar plates at 37°C for 18-24 hours.

  • Determination of MBC:

    • The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial bacterial inoculum.

Visualizing Experimental and Logical Frameworks

The following diagrams, generated using Graphviz, illustrate the general workflow for antibacterial drug screening and the logical relationship in structure-activity relationship studies.

Experimental_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Antibacterial Screening cluster_advanced Advanced Evaluation Synthesis Synthesis of This compound/Rhodanine Derivatives Purification Purification Synthesis->Purification Characterization Structural Characterization (NMR, MS, etc.) Purification->Characterization MIC Primary Screening: Minimum Inhibitory Concentration (MIC) Characterization->MIC MBC Secondary Screening: Minimum Bactericidal Concentration (MBC) MIC->MBC Toxicity Cytotoxicity Assay (e.g., against mammalian cells) MBC->Toxicity MOA Mechanism of Action Studies MBC->MOA

General workflow for the discovery and evaluation of novel antibacterial agents.

SAR_Logic cluster_modifications Structural Modifications Core Core Scaffold (this compound or Rhodanine) R1 Substitution at N-3 Position Core->R1 R2 Substitution at C-5 Position Core->R2 Activity Antibacterial Activity (MIC) R1->Activity R2->Activity

Logical relationship in structure-activity relationship (SAR) studies.

Conclusion

Both this compound and rhodanine derivatives represent promising scaffolds in the quest for new antibacterial agents. Current research indicates that rhodanine derivatives have shown particularly strong activity against Gram-positive bacteria, including challenging resistant strains. This compound derivatives, while also demonstrating efficacy, appear to have a broader range of activity that can be tailored through chemical modification.

The structure-activity relationship for both classes of compounds is heavily influenced by substitutions at the C-5 and N-3 positions of the heterocyclic ring. Future research should focus on optimizing these substitutions to enhance potency and spectrum of activity, while maintaining low cytotoxicity. The detailed experimental protocols provided in this guide offer a foundation for standardized evaluation, facilitating more direct and reliable comparisons of novel derivatives. The continued exploration of these versatile scaffolds holds significant promise for the development of the next generation of antibacterial drugs.

References

A Comparative Guide to 2-Thiohydantoin-Based Drug Candidates: In Vitro and In Vivo Evaluation

Author: BenchChem Technical Support Team. Date: November 2025

The 2-thiohydantoin scaffold is a prominent pharmacophore in modern medicinal chemistry, giving rise to a diverse range of therapeutic agents. This guide provides a comparative overview of the in vitro and in vivo evaluation of various this compound-based drug candidates, with a focus on their anticancer, antimicrobial, and anti-inflammatory activities. The information is tailored for researchers, scientists, and drug development professionals to facilitate informed decisions in the pursuit of novel therapeutics.

Data Presentation: Comparative Biological Activities

The following tables summarize the quantitative data for various this compound derivatives across different biological assays.

Table 1: Anticancer Activity of this compound Derivatives
Compound/DerivativeCancer Cell LineAssayIC50 (µM)Reference
Enzalutamide (MDV3100)LNCaP-ARCell Growth Inhibition0.1[1]
Compound 1d Prostate Cancer CellsMTT AssayGood Activity[2]
Compound 2d Prostate Cancer CellsMTT AssayGood Activity[2]
N-(4-oxo-5-(2-oxo-2-(p-tolylamino)ethyl)-3-phenyl-2-thioxoimidazolidin-1-yl)benzamideHepG2Proliferation Assay2.448
5-(5-(2-methoxypyridin-5-yl) thiophen-2-ylidene) thiohydantoinMCF-7, HeLaAnticancer ActivityPotent Inhibition
3,5-disubstituted-2-thiohydantoins (5a-c)PC-3Cytotoxicity Assay1.980 - 19.089
3,5-disubstituted-2-thiohydantoins (5a-c)MCF-7Cytotoxicity Assay1.619 - 16.976
S-methyl counterparts (6a-c)PC-3Cytotoxicity Assay1.980 - 19.089
S-methyl counterparts (6a-c)MCF-7Cytotoxicity Assay1.619 - 16.976
Hybrid cinnamic acid derivative with this compound (Compound 11)MCF-7Cytotoxicity Assay15.28 µg/ml
Table 2: Antimicrobial Activity of this compound Derivatives
Compound/DerivativeMicroorganismActivityReference
This compound-quinolone hybrid (4e)E. coli, P. aeruginosaModerate Bacteriostatic
This compound-quinolone hybrid (5e)E. coli, P. aeruginosaInactive
5-arylidine-2-thiohydantoins (27)Mycobacterium tuberculosis>90% inhibition (IC50 = 6.7 µM)
5-arylidine-2-thiohydantoins (28)Mycobacterium tuberculosis>90% inhibition (IC50 = 4.5 µM)
This compound derivative (4b)Pseudomonas aeruginosa, Candida albicans, Aspergillus nigerActive
Table 3: Other Biological Activities of this compound Derivatives
Compound/DerivativeTarget/ActivityAssayResultReference
Thiohydantoin derivative (FP4)α-glucosidase, α-amylaseEnzyme InhibitionIC50 = 129.40 µg/mL, 128.90 µg/mL respectively
Thiohydantoin derivative (FP4)DPPHRadical ScavengingIC50 = 39.7 µg/mL
1,3-disubstituted-2-thiohydantoin (Compound 7)LPS-activated RAW264.7 cellsCytotoxicityIC50 = 197.68 µg/mL
Thiohydantoin derivative (1b) from Armoracia rusticanaNerve Growth Factor (NGF) inductionC6 glioma cells153.59 ± 5.44% NGF secretion
Thiohydantoin derivative (7) from Armoracia rusticanaNitric Oxide (NO) productionLPS-stimulated murine microgliaIC50 = 32.6 µM

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments commonly used in the evaluation of this compound derivatives.

MTT Assay for Anticancer Activity

This colorimetric assay is used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by metabolically active cells to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Procedure:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the this compound derivatives and a vehicle control. Incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol, to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Principle: A serial dilution of the antimicrobial agent is prepared in a liquid growth medium in a microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The MIC is the lowest concentration of the agent that prevents visible growth of the microorganism.

Procedure:

  • Compound Preparation: Prepare a stock solution of the this compound derivative and perform a two-fold serial dilution in a 96-well microtiter plate containing a suitable broth medium.

  • Inoculum Preparation: Prepare a standardized suspension of the test bacterium or fungus, typically adjusted to a 0.5 McFarland standard.

  • Inoculation: Inoculate each well of the microtiter plate with the microbial suspension. Include positive (microbe only) and negative (broth only) controls.

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 25-30°C for fungi) for 18-24 hours.

  • MIC Determination: Observe the plates for visible turbidity. The MIC is the lowest concentration of the compound at which no growth is observed.

Mandatory Visualization

The following diagrams, created using the DOT language, illustrate key concepts and workflows relevant to the evaluation of this compound-based drug candidates.

G General Workflow for Evaluation of this compound Derivatives cluster_synthesis Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Synthesis Synthesis of this compound Derivatives Characterization Structural Characterization (NMR, MS, etc.) Synthesis->Characterization Anticancer Anticancer Screening (e.g., MTT Assay) Characterization->Anticancer Antimicrobial Antimicrobial Testing (e.g., MIC Determination) Characterization->Antimicrobial Enzyme Enzyme Inhibition Assays Characterization->Enzyme ADME In Vitro ADME/Tox Anticancer->ADME Antimicrobial->ADME Enzyme->ADME PK Pharmacokinetic Studies ADME->PK Efficacy Efficacy in Animal Models PK->Efficacy Toxicity In Vivo Toxicity Efficacy->Toxicity G Simplified Androgen Receptor (AR) Signaling Pathway Androgen Androgen (e.g., Testosterone) AR Androgen Receptor (AR) Androgen->AR binds Nucleus Nucleus AR->Nucleus translocates to Enzalutamide Enzalutamide (this compound Derivative) Enzalutamide->AR inhibits binding Enzalutamide->Nucleus inhibits translocation ARE Androgen Response Element (ARE) Enzalutamide->ARE inhibits binding Cytoplasm Cytoplasm Nucleus->ARE AR binds to Transcription Gene Transcription ARE->Transcription CellGrowth Prostate Cancer Cell Growth & Survival Transcription->CellGrowth

References

A Comparative Guide to 2-Thiohydantoin Synthesis: Benchmarking New Methods Against a Classical Approach

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the synthesis of 2-thiohydantoin scaffolds is a cornerstone of creating novel therapeutics. This guide provides an objective comparison of classical and modern synthetic methodologies, supported by experimental data, to inform the selection of the most appropriate approach for your research needs.

The this compound core is a privileged scaffold in medicinal chemistry, forming the basis of drugs for a range of diseases, from cancer to neurological disorders.[1] The efficiency and versatility of the synthetic route chosen to access these molecules are therefore of critical importance. Here, we benchmark new methods, such as microwave-assisted and solid-phase synthesis, against the well-established reaction of α-amino acids with thiourea.

Performance Benchmark: A Head-to-Head Comparison

The following table summarizes quantitative data for the synthesis of 2-thiohydantoins via different methods. It is important to note that reaction conditions and substrates may vary between studies, impacting direct comparability. However, this collation provides a valuable overview of the expected performance of each method.

Synthesis MethodKey ReagentsTypical Reaction TimeTypical Yield (%)Key AdvantagesKey Disadvantages
Classical Approach
Reaction with Thioureaα-Amino Acid, Thiourea1 - 24 hours40 - 95%[2]Simple, low-cost starting materials, scalable.[2]High temperatures, potential for racemization, longer reaction times.[3]
Modern Approaches
Microwave-Assisted Synthesisα-Amino Acid, Isothiocyanate/Thiourea5 - 30 minutes[4]80 - 99%Rapid reaction rates, often higher yields, cleaner reactions.Requires specialized equipment, scalability can be a concern.
Solid-Phase SynthesisResin-bound Amino Acid, Isothiocyanate24 - 48 hoursHigh (qualitative)Amenable to high-throughput synthesis and library generation.More complex setup, higher cost of reagents and resins.
One-Pot Multi-Component Reactionα-Amino Acid Ester, Aldehyde, Isothiocyanate12 - 24 hours60 - 85%High efficiency, convergent synthesis, diversity-oriented.Optimization can be complex, potential for side-product formation.

Experimental Protocols: A Practical Guide

Detailed methodologies for the key synthetic approaches are provided below. These protocols are based on published literature and are intended to be a starting point for laboratory implementation.

Classical Method: Synthesis from an α-Amino Acid and Thiourea

This method represents a straightforward and cost-effective approach to this compound synthesis.

Procedure:

  • A mixture of the desired α-amino acid (1 equivalent) and thiourea (2-3 equivalents) is heated in a round-bottom flask.

  • The reaction is typically conducted without a solvent, with the mixture being heated to a molten state (170-220°C).

  • The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The solid residue is then purified, often by recrystallization from a suitable solvent such as ethanol or water, to yield the this compound product.

Modern Method: Microwave-Assisted Synthesis

Microwave irradiation offers a significant acceleration of the reaction, often leading to improved yields and cleaner product profiles.

Procedure:

  • The α-amino acid (1 equivalent) and an isothiocyanate (1-1.2 equivalents) are combined in a microwave-safe reaction vessel.

  • A suitable solvent, such as dichloromethane (CH2Cl2) or dimethylformamide (DMF), is added.

  • The vessel is sealed and subjected to microwave irradiation at a set temperature and wattage for a short period (e.g., 7 minutes at 150W).

  • After cooling, the solvent is removed under reduced pressure.

  • The crude product is then purified by column chromatography or recrystallization.

Modern Method: Solid-Phase Synthesis

This approach is ideal for the high-throughput synthesis of this compound libraries for screening purposes.

Procedure:

  • An N-Fmoc protected amino acid is coupled to a solid support resin (e.g., Rink amide resin).

  • The Fmoc protecting group is removed using a solution of piperidine in a suitable solvent.

  • The resin-bound amino acid is then reacted with an isothiocyanate in the presence of a base.

  • A cyclization/cleavage step is then performed, often under basic conditions with microwave flash heating, to release the desired 3,5-disubstituted-thiohydantoin from the resin.

  • The solution containing the product is collected, and the solvent is evaporated to yield the crude product, which can be further purified if necessary.

Visualizing the Chemistry: Workflows and Pathways

To better understand the processes and applications of this compound synthesis, the following diagrams illustrate a typical synthesis workflow and a key signaling pathway where these molecules are active.

G cluster_classical Classical Synthesis Workflow start_c α-Amino Acid + Thiourea heat_c Heating (170-220°C) (Solvent-free) start_c->heat_c product_c Crude this compound heat_c->product_c purify_c Purification (Recrystallization) product_c->purify_c final_c Pure this compound purify_c->final_c

Classical this compound Synthesis Workflow.

G cluster_modern Modern Microwave-Assisted Synthesis Workflow start_m α-Amino Acid + Isothiocyanate + Solvent mw Microwave Irradiation (e.g., 150W, 7 min) start_m->mw product_m Crude this compound mw->product_m purify_m Purification (Chromatography) product_m->purify_m final_m Pure this compound purify_m->final_m

Modern Microwave-Assisted Synthesis Workflow.

G cluster_pathway Androgen Receptor Signaling Pathway Inhibition androgen Androgen (e.g., Testosterone) ar Androgen Receptor (AR) androgen->ar Binds ar_complex Androgen-AR Complex ar->ar_complex thiohydantoin This compound Derivative thiohydantoin->ar Antagonizes translocation Nuclear Translocation ar_complex->translocation are Androgen Response Element (ARE) in DNA translocation->are Binds transcription Gene Transcription (Cell Growth, Proliferation) are->transcription

Inhibition of Androgen Receptor Signaling by 2-Thiohydantoins.

Conclusion

The choice of synthetic method for 2-thiohydantoins is a critical decision in the drug discovery and development process. While classical methods offer simplicity and low cost, modern approaches such as microwave-assisted and solid-phase synthesis provide significant advantages in terms of speed, yield, and amenability to high-throughput applications. For rapid lead generation and the creation of diverse compound libraries, modern methods are often superior. However, for large-scale synthesis of a specific target molecule where cost is a major factor, the classical approach remains a viable and valuable option. This guide provides the necessary data and protocols to make an informed decision based on the specific needs of your research.

References

Comparative Docking Analysis of 2-Thiohydantoin Derivatives Against Therapeutic Targets

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive in silico analysis of 2-Thiohydantoin derivatives reveals their potential as versatile scaffolds for drug development, with notable interactions across a range of therapeutic targets. Docking studies have highlighted the binding affinities of these compounds against proteins implicated in cancer, microbial infections, and inflammation. This guide provides a comparative overview of these interactions, supported by quantitative data and detailed experimental protocols.

Quantitative Docking Data Summary

The binding efficacy of various this compound derivatives has been evaluated against several key proteins. The docking scores, represented as binding energies in kcal/mol, indicate the strength of the interaction between the ligand (this compound derivative) and the target protein. A more negative value typically signifies a stronger binding affinity.

Target Protein ClassTarget ProteinPDB IDThis compound DerivativeBinding Energy (kcal/mol)Reference
Anticancer AKT1-N-(4-oxo-5-(2-oxo-2-(p-tolylamino)ethyl)-3-phenyl-2-thioxoimidazolidin-1-yl)benzamide-10.4[1][2]
CDK2-N-(4-oxo-5-(2-oxo-2-(p-tolylamino)ethyl)-3-phenyl-2-thioxoimidazolidin-1-yl)benzamide-9.6[1][2]
Isocitrate Dehydrogenase 1 (IDH1)4UMX5-aryl-2-thiohydantoin derivatives-4.4 to -8.5[3]
Unspecified Protein Receptor3hb5Compounds 2 and 6 (specific structures not detailed)Favorable Interaction
Antimicrobial LasR-OC12 HSL complex3IX35-aryl-2-thiohydantoin derivatives-5.1 to -9.6
β-ketoacyl-acyl carrier protein synthase1FJ45-aryl-2-thiohydantoin derivatives-4.9 to -7.8
Anti-inflammatory Cyclooxygenase-1 (COX-1)3kk6Compound 5 (mono N3-substituted)-
Compound 7 (N1, N3-disubstituted)-
Cyclooxygenase-2 (COX-2)3ln1Compound 5 (mono N3-substituted)-9.96
Compound 7 (N1, N3-disubstituted)-11.17
Enzyme Inhibition Urease-Thiohydantoin from L-valine (1b)Ki = 0.42 mM
Hydantoin from L-methionine (2d)Ki = 0.99 mM

Experimental Protocols

The methodologies employed in the cited docking studies generally follow a standardized computational workflow. Below is a detailed protocol synthesized from the available literature.

Molecular Docking Protocol

  • Protein Preparation:

    • The three-dimensional crystal structure of the target protein is retrieved from the Protein Data Bank (PDB).

    • Water molecules and co-crystallized ligands are typically removed from the protein structure.

    • Polar hydrogen atoms are added to the protein, and Kollman charges are assigned.

    • The protein structure is then saved in the PDBQT file format, which is required for AutoDock Vina.

  • Ligand Preparation:

    • The 2D structures of the this compound derivatives are drawn using chemical drawing software such as ChemDraw.

    • The 2D structures are converted to 3D structures.

    • Energy minimization of the ligand structures is performed using a suitable force field.

    • Gasteiger charges are computed, and non-polar hydrogens are merged.

    • The prepared ligands are saved in the PDBQT file format.

  • Docking Simulation:

    • Software: AutoDock Vina is a commonly used program for molecular docking.

    • Grid Box Definition: A grid box is defined to encompass the active site of the target protein. The dimensions and center of the grid box are determined based on the co-crystallized ligand or by using prediction tools.

    • Docking Execution: The docking simulation is performed, where AutoDock Vina systematically searches for the optimal binding pose of the ligand within the defined grid box, evaluating the binding affinity for each pose.

    • Analysis of Results: The output from the docking simulation includes the binding energy (in kcal/mol) for the best binding poses. The interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions, are visualized and analyzed using software like PyMOL or Discovery Studio.

Visualizations

To better understand the processes involved, the following diagrams illustrate a typical molecular docking workflow and a simplified signaling pathway relevant to the anticancer targets of this compound derivatives.

cluster_prep Preparation Phase cluster_dock Docking Simulation cluster_analysis Analysis Phase p_prep Target Protein Preparation (e.g., from PDB) grid Grid Box Generation (Define Active Site) p_prep->grid l_prep Ligand Preparation (this compound Derivatives) docking Molecular Docking (e.g., AutoDock Vina) l_prep->docking grid->docking results Binding Energy Calculation & Pose Generation docking->results visual Interaction Analysis (Hydrogen Bonds, etc.) results->visual

Caption: A generalized workflow for molecular docking studies.

cluster_pathway Simplified PI3K/AKT Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K activates AKT AKT1 PI3K->AKT activates Proliferation Cell Proliferation & Survival AKT->Proliferation promotes Thiohydantoin This compound Derivative Thiohydantoin->AKT inhibits

References

Comparative Efficacy of 2-Thiohydantoin Hybrids in Antimicrobial Applications: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of the antimicrobial performance of various 2-thiohydantoin hybrid compounds, providing key experimental data and methodologies to inform future drug development.

The emergence of multidrug-resistant pathogens has created an urgent need for the development of novel antimicrobial agents. Among the promising scaffolds in medicinal chemistry, the this compound core has garnered significant attention. Hybrid molecules incorporating this moiety with other pharmacologically active structures have demonstrated a broad spectrum of antimicrobial activities. This guide provides a comparative overview of the efficacy of different this compound hybrids, supported by quantitative data, detailed experimental protocols, and visual representations of synthetic and mechanistic pathways.

Comparative Antimicrobial Activity

The antimicrobial efficacy of this compound hybrids is most commonly evaluated by determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The following tables summarize the reported MIC and MBC values for various this compound hybrids against a panel of Gram-positive and Gram-negative bacteria.

This compound-Quinolone Hybrids

A study by Wróbel et al. (2022) investigated the antimicrobial activity of novel this compound and 2-quinolone hybrids, including the effect of blue light activation. The results, presented in µg/mL, highlight the potential for photodynamic therapy to enhance the antibacterial effect of these compounds.[1][2][3][4]

Table 1: Antimicrobial Activity of this compound-Quinolone Hybrids (µg/mL) [1]

CompoundOrganismMIC (Dark)MBC (Dark)MIC (Blue Light)MBC (Blue Light)
4b E. faecalis125>50062.5>500
S. aureus250>500125>500
4c P. aeruginosa>500>500250>500
4d S. aureus62.5>50031.25>500
B. subtilis62.5>50031.25>500
E. faecalis62.5>50031.25>500
K. pneumoniae500>500125>500
4e S. aureus125>50062.5>500
B. subtilis125>50062.5>500
E. faecalis125>50062.5>500
E. coli500>500250>500
P. aeruginosa500>500250>500
K. pneumoniae500>500250>500
4f S. aureus62.5>50031.25>500
B. subtilis62.5>50031.25>500
E. faecalis125>50062.5>500
E. coli250>500125>500
P. aeruginosa250>500125>500
K. pneumoniae250>500125>500
5b S. aureus250>500125>500
B. subtilis250>500125>500
E. faecalis250>500125>500
5c S. aureus250>500125>500
B. subtilis250>500125>500
E. faecalis250>500125>500
5f S. aureus250>500125>500
B. subtilis250>500125>500
E. faecalis500>500250>500
E. coli>500>500500>500
P. aeruginosa>500>500500>500
K. pneumoniae>500>500500>500

Note: Data extracted from Wróbel et al., 2022.

Rhodanine and this compound Derivatives

A study by Tejchman et al. investigated rhodanine and this compound derivatives, with some compounds showing activity primarily against Gram-positive bacteria.

Table 2: Antimicrobial Activity of Rhodanine and this compound Derivatives (µg/mL)

CompoundOrganismMICMBC
5a (Rhodanine derivative) S. epidermidis ATCC122280.98-
M. luteus ATCC102400.98-
7a (this compound derivative) S. mutans ATCC2517562.5-

Note: Data extracted from Tejchman et al. '-' indicates data not reported.

Experimental Protocols

The determination of MIC and MBC values is crucial for assessing the antimicrobial potency of new compounds. The broth microdilution method is a standard and widely accepted protocol.

Broth Microdilution Method for MIC Determination

This method involves preparing two-fold serial dilutions of the test compound in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the target microorganism. The plates are incubated under appropriate conditions, and the MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Detailed Steps:

  • Preparation of Test Compounds: A stock solution of the this compound hybrid is prepared in a suitable solvent, typically dimethyl sulfoxide (DMSO).

  • Serial Dilutions: Serial two-fold dilutions of the stock solution are prepared in a sterile liquid growth medium (e.g., Mueller-Hinton Broth) directly in the wells of a 96-well plate.

  • Inoculum Preparation: A standardized inoculum of the test microorganism is prepared from a fresh culture to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

  • Inoculation: Each well containing the diluted compound is inoculated with the standardized bacterial suspension.

  • Controls: Positive (medium with inoculum, no compound) and negative (medium only) controls are included on each plate.

  • Incubation: The plates are incubated at 35-37°C for 16-20 hours.

  • Reading Results: The MIC is recorded as the lowest concentration of the compound at which there is no visible turbidity.

Determination of Minimum Bactericidal Concentration (MBC)

Following the determination of the MIC, the MBC can be determined by subculturing the contents of the wells that show no visible growth onto an agar medium. The plates are then incubated, and the MBC is defined as the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in the initial inoculum.

Synthesis and Mechanism of Action

General Synthesis Workflow

The synthesis of this compound hybrids often involves a multi-step process. A representative workflow for the synthesis of this compound-quinolone hybrids is depicted below. This typically starts with the synthesis of the this compound core, which is then condensed with a quinolone derivative.

G cluster_0 This compound Core Synthesis cluster_1 Quinolone Derivative Preparation cluster_2 Hybridization AminoAcid α-Amino Acid Cyclization Cyclization AminoAcid->Cyclization Thiocyanate Thiocyanate Derivative Thiocyanate->Cyclization Thiohydantoin This compound Cyclization->Thiohydantoin Condensation Condensation Reaction Thiohydantoin->Condensation QuinolonePrecursor Quinolone Precursor Modification Chemical Modification QuinolonePrecursor->Modification QuinoloneDerivative Functionalized Quinolone Modification->QuinoloneDerivative QuinoloneDerivative->Condensation Hybrid This compound-Quinolone Hybrid Condensation->Hybrid

Caption: General synthesis workflow for this compound-quinolone hybrids.

Proposed Mechanism of Action: Inhibition of Bacterial Enzymes

While the exact mechanisms of action for many this compound hybrids are still under investigation, a prominent hypothesis is the inhibition of essential bacterial enzymes. For instance, some studies suggest that these compounds may target enzymes involved in the tricarboxylic acid (TCA) cycle, such as isocitrate dehydrogenase (IDH), thereby disrupting cellular metabolism and leading to bacterial cell death.

Thiohydantoin This compound Hybrid IDH Isocitrate Dehydrogenase (IDH) Thiohydantoin->IDH Inhibits AlphaKG α-Ketoglutarate IDH->AlphaKG Catalyzes Metabolism_Disruption Disruption of Cellular Metabolism IDH->Metabolism_Disruption Isocitrate Isocitrate Isocitrate->IDH Substrate TCA_Cycle TCA Cycle AlphaKG->TCA_Cycle Cell_Death Bacterial Cell Death Metabolism_Disruption->Cell_Death

Caption: Proposed mechanism of action via inhibition of isocitrate dehydrogenase.

Another potential mechanism involves the inhibition of bacterial quorum sensing, a cell-to-cell communication system that regulates virulence factor production and biofilm formation. By interfering with quorum sensing signaling pathways, this compound hybrids could attenuate bacterial pathogenicity.

Conclusion

This compound hybrids represent a versatile and promising class of antimicrobial agents. The data presented in this guide demonstrate their potential against a range of pathogenic bacteria, with some derivatives showing enhanced activity upon light activation. The provided experimental protocols offer a standardized approach for the evaluation of new hybrid compounds. Further research into the specific mechanisms of action and structure-activity relationships will be crucial for the rational design of more potent and selective this compound-based antimicrobial drugs.

References

Safety Operating Guide

Proper Disposal of 2-Thiohydantoin: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Disposal Procedures for Researchers, Scientists, and Drug Development Professionals

The proper disposal of 2-Thiohydantoin is crucial for maintaining a safe laboratory environment and ensuring environmental protection. This guide provides a comprehensive, step-by-step plan for the safe handling and disposal of this compound waste, in line with established safety protocols.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound with the appropriate safety measures. The compound is classified as harmful if swallowed, in contact with skin, or inhaled.[1][2]

Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles or a face shield.[3][4]

  • Hand Protection: Use protective gloves.[3]

  • Skin and Body Protection: Wear a lab coat and appropriate protective clothing to prevent skin exposure.

  • Respiratory Protection: In case of dust formation, use an approved and certified respirator, such as a dust mask type N95.

Handling:

  • Avoid the formation of dust.

  • Do not breathe in dust, fumes, gas, mist, vapors, or spray.

  • Prevent contact with skin, eyes, or clothing.

  • Always wash hands thoroughly after handling the substance.

  • Do not eat, drink, or smoke in the designated work area.

Step-by-Step Disposal Procedure

This compound waste is classified as hazardous and must be disposed of in accordance with local, regional, and national regulations. Engaging a licensed environmental waste management service is the recommended method for its disposal.

  • Waste Identification and Classification:

    • Based on safety data, this compound and any materials contaminated with it are to be treated as hazardous chemical waste.

  • Waste Segregation and Collection:

    • Use a dedicated and clearly labeled waste container specifically for this compound waste.

    • Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) guidelines.

  • Container Selection and Labeling:

    • The container must be chemically resistant and sealable to be compatible with solid waste.

    • Label the container clearly with "Hazardous Waste" and the full chemical name: "this compound".

    • Include the date when the first waste was added to the container.

  • Storage of Waste:

    • Store the sealed waste container in a designated, secure hazardous waste accumulation area. This area should be away from incompatible materials.

  • Professional Disposal:

    • Arrange for the collection and disposal of the hazardous waste through your institution's EHS department or a certified hazardous waste disposal company.

  • Documentation:

    • Maintain all records of waste disposal, including manifests provided by the disposal vendor, as required by regulations.

Quantitative Data Summary

The following table summarizes key quantitative data for this compound, which underscores its hazardous nature.

PropertyValueSource
Molecular FormulaC3H4N2OS
Molecular Weight116.14 g/mol
Acute Oral ToxicityCategory 4 (Harmful if swallowed)
Acute Dermal ToxicityCategory 4 (Harmful in contact with skin)
Acute Inhalation ToxicityCategory 4 (Harmful if inhaled)
Ecotoxicity (Daphnia Magna)LC50: 19.8 mg/l/48 h

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

cluster_prep Preparation cluster_collection Waste Collection & Segregation cluster_storage Interim Storage cluster_disposal Final Disposal A Wear Appropriate PPE (Gloves, Goggles, Lab Coat, Respirator) B Identify Waste as Hazardous: This compound & Contaminated Materials A->B C Use Dedicated, Chemically Resistant, Sealable Container B->C D Label Container: 'Hazardous Waste' 'this compound' Date C->D E Store Sealed Container in Designated Secure Area D->E F Arrange Pickup with Licensed Hazardous Waste Vendor E->F G Maintain Disposal Records (Manifests) F->G

Caption: Workflow for the proper disposal of this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling 2-Thiohydantoin

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the safe and efficient handling of chemical reagents is paramount. This guide provides essential, immediate safety and logistical information for the use of 2-Thiohydantoin, a key building block in synthetic organic and medicinal chemistry. Adherence to these protocols will help ensure a safe laboratory environment and the integrity of your research.

Essential Safety Information at a Glance

This compound is a solid compound that, while crucial for many synthetic pathways, requires careful handling due to its potential health hazards. It is classified as harmful if swallowed and may cause irritation upon contact with skin, eyes, or the respiratory tract.

Summary of Key Safety Data:

PropertyDataReference
Chemical Formula C₃H₄N₂OS[1][2]
Molecular Weight 116.14 g/mol [1][2][3]
Appearance White to off-white crystalline solid
Melting Point 229-231 °C (decomposes)
Primary Hazards H302: Harmful if swallowed. May cause skin, eye, and respiratory irritation.
Incompatible Materials Strong oxidizing agents.
Storage Conditions Keep containers tightly closed in a dry, cool, and well-ventilated place.

Operational Plan: From Receipt to Reaction

This section provides a procedural, step-by-step guide for the safe handling of this compound in a laboratory setting, using a common synthetic application as a framework.

Required Personal Protective Equipment (PPE)

Before handling this compound, ensure the following PPE is worn correctly:

  • Eye Protection: Chemical safety goggles compliant with EN 166 or OSHA 29 CFR 1910.133 standards are mandatory. A face shield should be used if there is a significant risk of splashing.

  • Hand Protection: Wear chemical-resistant protective gloves (e.g., nitrile). Always inspect gloves for tears or punctures before use and remove them with care to avoid skin contamination.

  • Respiratory Protection: In situations where dust may be generated (e.g., weighing, transferring powder), a NIOSH/MSHA-approved N95 dust mask or a respirator with a particle filter (EN 149) is required.

  • Body Protection: A standard laboratory coat is required. Ensure it is fully buttoned. Wear closed-toe shoes; sandals or perforated shoes are not permitted in the laboratory.

Experimental Protocol: Synthesis of a 5-substituted-2-thiohydantoin Derivative

This protocol is based on a general and scalable laboratory method. It illustrates the handling of this compound as a starting material.

Objective: To synthesize a 5-substituted-2-thiohydantoin via condensation with an aldehyde.

Methodology:

  • Preparation:

    • Work within a certified chemical fume hood to ensure adequate ventilation.

    • Prepare all necessary glassware and reagents.

    • Don all required PPE as detailed above.

  • Weighing and Transfer:

    • Carefully weigh the required amount of this compound solid on a weigh boat or glassine paper, minimizing the creation of airborne dust.

    • Transfer the solid to the reaction vessel.

  • Reaction Setup:

    • In the reaction vessel, dissolve this compound and the chosen aldehyde in a suitable solvent (e.g., ethanol) in the presence of a base catalyst like ethanolamine.

    • Set up the reaction apparatus for heating under reflux, if required by the specific procedure.

  • Monitoring and Work-up:

    • Monitor the reaction to completion using an appropriate technique (e.g., Thin Layer Chromatography).

    • Upon completion, cool the reaction mixture to room temperature.

    • Follow the specific protocol for product isolation, which may involve filtration, extraction, and purification (e.g., recrystallization or column chromatography).

  • Post-Experiment:

    • Decontaminate all glassware that has been in contact with this compound.

    • Clean the work area thoroughly.

    • Dispose of all waste as outlined in the Disposal Plan below.

    • Wash hands and any exposed skin thoroughly after completing the work and before leaving the laboratory.

Workflow for Safe Handling of this compound

G cluster_prep 1. Preparation Phase cluster_handling 2. Handling & Reaction cluster_cleanup 3. Post-Procedure & Disposal A Assess Hazards (Review SDS) B Don Required PPE (Goggles, Gloves, Lab Coat) A->B C Prepare Workspace (Chemical Fume Hood) B->C D Weigh Solid Carefully (Minimize Dust) C->D E Transfer to Reaction Vessel D->E F Conduct Synthesis E->F G Quench Reaction & Isolate Product F->G H Segregate Waste (Solid & Liquid) G->H I Decontaminate Glassware & Workspace G->I J Dispose of Waste via EHS H->J I->J K Remove PPE & Wash Hands J->K

Caption: Workflow for the safe handling of this compound from preparation to disposal.

Disposal and Decontamination Plan

Proper disposal and decontamination are critical to prevent environmental contamination and ensure personnel safety.

Waste Disposal

This compound and any materials contaminated with it are classified as hazardous waste.

  • Waste Segregation:

    • Solid Waste: Collect unused this compound, contaminated gloves, weigh boats, and paper towels in a dedicated, sealed, and clearly labeled hazardous waste container.

    • Liquid Waste: Collect all reaction filtrates and solvent washes containing this compound or its byproducts in a separate, sealed, and labeled hazardous waste container for liquids.

    • Labeling: All waste containers must be labeled with "Hazardous Waste," the full chemical name "this compound," and the date accumulation started.

  • Professional Disposal:

    • Do not dispose of this compound down the drain or in regular trash.

    • Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste disposal company.

Spill and Decontamination Procedures

In the event of a spill, immediate and appropriate action is required.

Step-by-Step Spill Cleanup:

  • Evacuate and Alert: Alert personnel in the immediate area of the spill. If the spill is large or in a poorly ventilated area, evacuate the lab and contact your EHS office.

  • Secure the Area: Restrict access to the spill area.

  • Wear Appropriate PPE: Before cleaning, don the full PPE detailed above, including respiratory protection.

  • Contain and Absorb:

    • For a solid spill, carefully sweep up the material and place it into a labeled hazardous waste container. Avoid creating dust.

    • If a liquid solution containing this compound is spilled, cover it with an inert absorbent material (e.g., vermiculite, sand, or chemical absorbent pads).

  • Decontaminate the Surface:

    • This compound undergoes alkaline hydrolysis, breaking down into a thioureido-acid. Therefore, a basic solution can be used for decontamination.

    • Wipe the spill area with a cloth soaked in a 5% sodium carbonate (soda ash) or sodium bicarbonate solution. Allow a contact time of at least 10-15 minutes.

    • IMPORTANT: DO NOT USE BLEACH (sodium hypochlorite). This compound contains sulfur and nitrogen atoms. Mixing bleach with such organic compounds can release highly toxic gases, including chloramines and potentially hydrogen cyanide.

  • Final Cleaning: Wipe the area with a damp cloth, followed by a dry one.

  • Dispose of Cleanup Materials: All materials used for cleanup (absorbent, cloths, gloves, etc.) must be placed in the solid hazardous waste container.

  • Report: Report the incident to your laboratory supervisor or chemical hygiene officer.

By integrating these safety protocols and operational plans into your daily laboratory work, you can effectively manage the risks associated with handling this compound, fostering a culture of safety and responsibility in your research environment.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Thiohydantoin
Reactant of Route 2
Reactant of Route 2
2-Thiohydantoin

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。